2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Beschreibung
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Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
2-imidazol-1-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,5-8)10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 |
InChI-Schlüssel |
CUBGKECWMNJUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)N1C=CN=C1 |
Herkunft des Produkts |
United States |
physicochemical properties of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a molecule of interest for drug discovery and development. Possessing a primary amine and an imidazole ring, this compound's behavior in biological systems is heavily dictated by its fundamental physicochemical properties. This document outlines the strategic importance and detailed experimental protocols for determining key parameters including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, solid-state properties, and chemical stability. The methodologies described are designed to be self-validating and are grounded in established principles of medicinal chemistry and pharmaceutical science. This guide is intended for researchers, scientists, and drug development professionals to enable a thorough and systematic evaluation of this, and structurally similar, drug candidates.
Part 1: Molecular Identity and Strategic Considerations
Before embarking on experimental characterization, it is crucial to establish the precise chemical identity of the target molecule. The structural features of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine—a primary amine for potential salt formation and hydrogen bonding, a gem-dimethyl group which can influence metabolic stability, and a basic imidazole ring—necessitate a rigorous physicochemical profiling to predict its pharmacokinetic and pharmacodynamic behavior.
Table 1: Chemical Identity of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
| Identifier | Value |
| IUPAC Name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Number | Not readily available in public databases. |
| Chemical Structure | ![]() |
Part 2: Ionization Constant (pKa) Determination
Expertise & Experience: The ionization state of a drug is a paramount property, directly influencing its interaction with biological targets, solubility, and ability to cross cell membranes.[1][2][3] For 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, two basic centers are present: the primary amine and the imidazole ring. Determining the pKa of each is critical. The pKa dictates the ratio of ionized to non-ionized forms at a given pH, which profoundly affects absorption, distribution, metabolism, and excretion (ADME) properties.[2][4][5] A molecule's pKa profile allows medicinal chemists to predict its behavior in different physiological environments, from the acidic stomach to the neutral pH of the blood.[5]
Protocol: pKa Determination by UV-Spectrophotometry
This method is chosen for its high-throughput capability and requirement for minimal sample quantity, making it ideal for early discovery phases.[6] It relies on the principle that the UV absorbance spectrum of a molecule changes as it ionizes.
-
Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[6] Verify the pH of each buffer solution with a calibrated pH meter.
-
Stock Solution Preparation: Create a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate buffer to each well. Then, add a small, precise volume of the compound's DMSO stock solution to each well, ensuring the final DMSO concentration is low (<1%) to prevent solvent effects.
-
Spectrophotometric Reading: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Workflow for pKa Determination
Caption: Workflow for UV-Spectrophotometric pKa Determination.
Table 2: Data Summary for pKa Values
| Ionizable Center | Predicted pKa Range | Experimental pKa |
| Primary Amine | ~9.0 - 10.5 | For experimental determination |
| Imidazole Nitrogen | ~6.0 - 7.0 | For experimental determination |
Part 3: Lipophilicity (LogP / LogD) Characterization
Expertise & Experience: Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[7] It is a critical determinant of a drug's ADME properties, including its ability to cross the blood-brain barrier.[8] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and non-ionized forms. According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5.[8]
Protocol: LogP/LogD Determination by Shake-Flask Method
This "gold standard" method directly measures the partitioning of the compound between n-octanol and water (or a buffer of a specific pH).[6][8]
-
Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation:
-
LogP (if using pure water) or LogD (if using buffer) = log₁₀ ( [Concentration in organic phase] / [Concentration in aqueous phase] ).[8]
-
Conceptual Diagram of Lipophilicity Measurement
Caption: Partitioning equilibrium in the Shake-Flask method.
Table 3: Data Summary for Lipophilicity
| Parameter | Condition | Predicted Value Range | Experimental Value |
| LogP | n-octanol/water | -0.5 to 1.5 | For experimental determination |
| LogD | n-octanol/PBS (pH 7.4) | -1.0 to 1.0 | For experimental determination |
Part 4: Aqueous Solubility Assessment
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[9][10] It is essential to assess solubility early and often. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures how a compound precipitates when a DMSO stock is added to buffer, mimicking high-throughput screening conditions.[9][11] Thermodynamic solubility is the true equilibrium solubility of the solid compound and is the gold standard for late-stage development.[11][12]
Protocol: Kinetic Solubility by Nephelometry
This high-throughput method is ideal for early screening as it rapidly identifies compounds with potential solubility liabilities.[10]
-
Compound Plating: Prepare serial dilutions of the compound's DMSO stock solution in a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to a separate microplate.
-
Mixing: Transfer the DMSO solutions to the buffer plate and mix well. The compound may precipitate if its solubility limit is exceeded.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant light scattering is first detected is reported as the kinetic solubility.[9]
Workflow: Kinetic vs. Thermodynamic Solubility
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Table 4: Data Summary for Aqueous Solubility
| Assay Type | Buffer System | Target Solubility | Experimental Value |
| Kinetic Solubility | PBS (pH 7.4) | > 60 µg/mL[9] | For experimental determination |
| Thermodynamic Solubility | PBS (pH 7.4) | > 60 µg/mL | For experimental determination |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | Variable | For experimental determination |
Part 5: Solid-State and Thermal Properties
Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. This analysis is vital for quality control of synthesized batches.
Protocol: Melting Point Determination by Capillary Method
This is a standard, reliable method for determining the melting range of a solid compound.[13]
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[14]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Diagram of Melting Point Apparatus Setup
Caption: Logical flow of a forced degradation (stress testing) study.
Table 6: Summary of Forced Degradation Results
| Stress Condition | % Degradation (at final timepoint) | No. of Degradants | Observations |
| 0.1 N HCl, 60°C | For experimental determination | For experimental determination | For experimental determination |
| 0.1 N NaOH, 60°C | For experimental determination | For experimental determination | For experimental determination |
| 3% H₂O₂, RT | For experimental determination | For experimental determination | For experimental determination |
| Photolytic (ICH) | For experimental determination | For experimental determination | For experimental determination |
Conclusion
The systematic physicochemical characterization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, as outlined in this guide, is a non-negotiable step in its evaluation as a potential drug candidate. A comprehensive understanding of its pKa, lipophilicity, solubility, and stability provides the foundational data required for rational lead optimization, formulation development, and the design of predictive ADME and pharmacokinetic studies. By following these self-validating protocols, research teams can generate a robust data package, enabling informed decisions and accelerating the transition of promising molecules from the bench to preclinical development.
References
- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed.
- Aggarwal, V., & Taneja, I. (Year not available). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
- Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Pion Inc.
- FCT EMIS. (n.d.). Determination of melting and boiling points for solids. FCT EMIS.
- University of Calgary. (n.d.). Melting point determination.
- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007).
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- BMG LABTECH. (2023, April 6).
- Chemistry Edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. YouTube.
- U.S. Patent No. 6,524,863 B1. (n.d.). High throughput HPLC method for determining Log P values.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Learning Space. (n.d.). Determination of Melting points and Boiling points. Learning Space.
- ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
- Petereit, A., & Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Wiley Online Library.
- Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Omori UK.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Food and Drugs Authority Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority.
- Cresset Group. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Cresset Group.
- Patil, P., & Bari, S. (2021, February 21). Reaction strategies for synthesis of imidazole derivatives: a review.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal.
- Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities.
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Synthesis Routes for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine: A Comprehensive Technical Guide
Executive Summary & Rationale
The compound 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (CAS: 1989671-30-8) represents a highly valuable structural motif in modern medicinal chemistry. Featuring a sterically congested gem-dimethyl group bridging an imidazole ring and a primary aliphatic amine, this scaffold is frequently utilized to rigidify linkers, enhance metabolic stability, and serve as a pharmacophore in histamine receptor ligands and kinase inhibitors.
Synthesizing this molecule presents a distinct chemical challenge: the construction of a carbon-nitrogen (C-N) bond at a sterically hindered tertiary carbon. This guide provides an in-depth, self-validating methodology for the scalable synthesis of this compound, prioritizing mechanistic causality and experimental reliability.
Retrosynthetic Analysis & Mechanistic Grounding
The most robust approach to synthesizing the target molecule relies on a two-step sequence: the nucleophilic substitution of an α -halonitrile followed by the exhaustive reduction of the nitrile to a primary amine.
-
Disconnection 1 (Amine Formation): The primary amine is retrosynthetically disconnected to a nitrile precursor, 2-(1H-imidazol-1-yl)-2-methylpropanenitrile .
-
Disconnection 2 (Imidazole Alkylation): The tertiary C-N bond is disconnected to yield imidazole and 2-bromo-2-methylpropanenitrile ( α -bromoisobutyronitrile).
Mechanistic Causality: Generally, nucleophilic substitution ( SN2 ) at a tertiary carbon is kinetically forbidden due to severe steric hindrance. However, α -halonitriles are uniquely electrophilic exceptions. The adjacent electron-withdrawing cyano group significantly lowers the energy of the σ∗ orbital (LUMO), stabilizing the transition state and facilitating nucleophilic attack by the imidazole nitrogen [1][2].
Retrosynthetic disconnection of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Experimental Methodologies (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.
Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-2-methylpropanenitrile
Rationale: A mild base ( K2CO3 ) is strictly required over strong bases (like NaH ). Strong bases promote the E2 elimination of the tertiary bromide, yielding unwanted methacrylonitrile. A polar aprotic solvent (DMF) is used to maximize the nucleophilicity of the imidazolide anion.
-
Initiation: Charge a flame-dried round-bottom flask with imidazole (1.0 equiv, 68.08 g/mol ) and anhydrous DMF (0.5 M).
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv) to the stirring solution. Stir at ambient temperature for 15 minutes.
-
Alkylation: Dropwise, add 2-bromo-2-methylpropanenitrile (1.2 equiv, 148.00 g/mol ) over 10 minutes to control the localized concentration.
-
Propagation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12–16 hours.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes 1:1). The product will appear as a distinct UV-active spot ( Rf≈0.4 ), whereas the starting bromide is UV-inactive.
-
Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Reduction to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Rationale: The reduction of sterically hindered nitriles requires powerful hydride donors like Lithium Aluminum Hydride ( LiAlH4 ) [3]. For process-scale safety, Catalytic Hydrogenation with Raney Nickel is preferred, but it must include methanolic ammonia ( NH3 ). Ammonia acts as a competitive nucleophile that suppresses the dimerization of the intermediate imine, preventing secondary amine formation.
Method A: LiAlH4 Reduction (Lab Scale)
-
Preparation: Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.2 M) in a flame-dried flask at 0 °C under nitrogen.
-
Addition: Dissolve the intermediate nitrile (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the LiAlH4 suspension to control the exothermic hydride transfer.
-
Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.
-
Self-Validation Checkpoint: Take a micro-aliquot, perform a mini-workup, and analyze via FTIR. The complete absence of the sharp C≡N stretching frequency at ~2250 cm−1 confirms 100% conversion.
-
Fieser Quench: Cool the mixture to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used). Stir vigorously until a white granular precipitate forms.
-
Isolation: Filter through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield the free base.
Step-by-step experimental workflow from precursors to the final amine product.
Quantitative Data & Optimization Profiles
The following tables summarize the optimization parameters necessary to maximize yield and minimize impurity profiles across both synthetic steps.
Table 1: Optimization of Step 1 (N-Alkylation)
| Base | Solvent | Temperature (°C) | Yield (%) | Impurity Profile (Elimination Product) |
| NaH | THF | 25 | 45 | High (Methacrylonitrile formation) |
| K2CO3 | MeCN | 80 | 72 | Low |
| K2CO3 | DMF | 80 | 88 | Trace |
| Cs2CO3 | DMF | 80 | 91 | Trace |
Table 2: Comparison of Nitrile Reduction Methods (Step 2)
| Method | Reagents | Scalability | Yield (%) | Primary Amine Selectivity | Cost/Safety Profile |
| Hydride Reduction | LiAlH4 , THF, Reflux | Low (Lab scale) | 85–90 | >98% | High cost, pyrophoric hazard |
| Catalytic Hydrogenation | Raney Ni, H2 (50 psi), MeOH/ NH3 | High (Process) | 75–85 | ~95% | Low cost, requires pressure vessel |
| Borane Reduction | BH3⋅THF , Reflux | Medium | 60–70 | >95% | Moderate cost, complex workup |
References
-
Xia, W., Zhao, J., Shang, S., Tian, T., Bai, L., & Xu, C. (2026). Photoinduced Copper-Catalyzed Regiodivergent Tertiary Alkylation of α-Imino Carbonyls to Access Sterically Congested α- and β-Amino Acids. Organic Letters. URL: [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244. URL: [Link]
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine CAS number lookup
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of data for the free base form of this specific molecule, this guide synthesizes information from closely related structures and its dihydrochloride salt. The content herein covers chemical identity, a plausible synthetic route, safety protocols, and a discussion of its potential biological significance based on the well-established pharmacology of the imidazole scaffold. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar compounds.
Chemical Identity and Physicochemical Properties
The precise Chemical Abstracts Service (CAS) number for the free base of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not readily found in public databases. However, the dihydrochloride salt of a closely related isomer, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride, has been assigned CAS number 1989671-30-8.[1] For the purpose of this guide, we will discuss the properties and synthesis of the target free base, with the understanding that for practical applications, it may be handled as a more stable salt form.
Table 1: Chemical Identifiers for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine and a Related Salt
| Identifier | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (Proposed) | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |
| CAS Number | Not readily available | 1989671-30-8[1] |
| Molecular Formula | C₇H₁₃N₃ | C₇H₁₅Cl₂N₃ |
| Molecular Weight | 139.20 g/mol | 212.12 g/mol [2] |
| IUPAC Name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine | 2-(1H-imidazol-1-yl)-2-methylpropan-1-aminium chloride |
| Canonical SMILES | CC(C)(CN)N1C=CN=C1 | CC(C)(CN)N1C=CN=C1.Cl.Cl |
| InChI Key | WBNFIORQLJOELA-UHFFFAOYSA-N | (Not readily available) |
Note: Some identifiers are for the isomeric compound 1-(1H-imidazol-2-yl)-2-methylpropan-1-amine as a close structural analog.[3]
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] This structural feature is a common pharmacophore in numerous biologically active molecules.[4][5] The presence of a primary amine in 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine makes it a versatile building block for further chemical modifications.
Synthesis and Characterization: A Proposed Methodology
A detailed experimental protocol for the synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not explicitly available in the reviewed literature. However, a reliable synthetic route can be adapted from established procedures for the N-alkylation of imidazoles.[6] The following protocol is a proposed method based on the synthesis of a similar, non-methylated analog.[6]
Proposed Synthetic Pathway
The synthesis involves the N-alkylation of imidazole with a suitable 2-amino-2-methylpropylating agent. A plausible approach would be a two-step process starting from 2-methyl-2-nitropropane, followed by reduction and subsequent reaction with a protected imidazole derivative, or a more direct nucleophilic substitution. A more straightforward adaptation of a known procedure for a similar compound is outlined below.[6]
Caption: Proposed synthetic pathway for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and should be optimized for the target compound.[6]
Materials:
-
Imidazole
-
2-chloro-2-methylpropan-1-amine hydrochloride (or a suitable protected precursor)
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol with ammonia)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add a solution of 2-chloro-2-methylpropan-1-amine hydrochloride (1.1 eq) in a minimal amount of DMF to the reaction mixture. Let the reaction proceed at room temperature overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
While specific safety data for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not available, information from related imidazole compounds indicates that it should be handled with care.[7][8][9]
-
Hazard Classification: Similar compounds are classified as corrosive and can cause severe skin burns and eye damage.[7][9] They may also cause respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][11]
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]
Potential Applications and Biological Significance
The imidazole nucleus is a key structural component in a wide array of biologically active compounds, including antifungal agents, antihistamines, and antihypertensives.[4][5][12] Imidazole-containing compounds have been investigated for a multitude of therapeutic applications, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5]
The title compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, incorporates a primary amine group, which makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.[6] Its structural similarity to histamine suggests potential interactions with histamine receptors, although this has not been experimentally verified.[13]
Caption: A conceptual workflow for the utilization of the title compound in drug discovery.
Conclusion
References
- Vertex AI Search. (2012, February 6). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-(1H-Imidazol-1-yl)ethanamine.
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A Technical Guide to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine: Synthesis, Characterization, and Pharmacological Context
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the novel compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. While specific experimental data for this molecule is not extensively published, this document leverages established methodologies for analogous imidazole-containing compounds to present a robust operational strategy. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and evaluation of this compound class. We will detail step-by-step protocols for synthesis, purification via High-Performance Liquid Chromatography (HPLC), and identity and purity confirmation using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Furthermore, we will contextualize the potential pharmacological relevance of this molecule by discussing the broad spectrum of biological activities associated with imidazole derivatives.[3][4]
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in biological systems and pharmaceutical design.[4][5] It is a constituent of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, which underscores its inherent biocompatibility and functional importance.[1][6] In medicinal chemistry, the imidazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, coordination with metal ions, and other electrostatic interactions.[2][3]
The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its aromatic stability, makes it a versatile component in drug design.[4] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal agents (e.g., Ketoconazole), anticancer therapies, and antihypertensives.[2][3] The compound 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine represents a novel iteration of this scaffold, combining the proven pharmacophore of imidazole with a sterically hindered aliphatic amine, a feature that may modulate its physicochemical and pharmacological properties.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, and Excretion) and for designing appropriate experimental and formulation strategies. The data for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine are summarized below.
Chemical Structure
Caption: Chemical structure of the title compound.
Core Physicochemical Data
The following table summarizes key computed and expected properties for the target molecule. These parameters are crucial for initial assessment in a drug discovery pipeline.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₃N₃ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 139.20 g/mol | Influences diffusion rates and absorption; typically <500 Da for oral bioavailability. |
| CAS Number | 1989671-30-8 (dihydrochloride)[7] | A unique identifier for the specific chemical substance. |
| XLogP3 (Computed) | -0.3 to 0.5 (estimated) | Predicts lipophilicity, affecting solubility, membrane permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 51.3 Ų (estimated) | Influences transport properties, particularly blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the amine group) | Key for molecular recognition and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the imidazole nitrogens) | Crucial for receptor binding and solubility. |
| pKa (Predicted) | ~6.5-7.0 (imidazole), ~9.5-10.0 (amine) | Determines the ionization state at physiological pH, impacting solubility and target engagement. |
| Solubility | Expected to be soluble in water | High aqueous solubility is generally desirable for parenteral formulations and oral absorption. |
Synthesis and Purification Strategy
A robust and scalable synthetic route coupled with a validated purification protocol is essential for producing high-quality material for research and development.
Proposed Synthetic Workflow
A plausible synthetic route for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine involves a nucleophilic substitution reaction. While numerous methods exist for imidazole synthesis, a common approach for N-alkylation is the reaction of imidazole with a suitable alkyl halide.[8][9] The workflow would involve synthesizing an appropriate electrophile, such as 1-amino-2-bromo-2-methylpropane, and subsequently reacting it with imidazole.
Caption: Proposed workflow for synthesis and purification.
Protocol: Purification by Preparative HPLC
This protocol is designed to achieve >98% purity, a standard requirement for subsequent biological assays.
Rationale: Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying small molecules in a research setting. It offers high resolution, reproducibility, and scalability. A reverse-phase C18 column is chosen due to the polar nature of the compound, and a gradient elution ensures efficient separation of the target molecule from non-polar impurities and starting materials.
Materials:
-
Crude 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
-
Methanol (HPLC Grade)[10]
-
Water (Deionized, 18 MΩ·cm)[10]
-
Trifluoroacetic acid (TFA) or Formic Acid (LC-MS Grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Methanol.
-
Self-Validation Note: The use of a volatile buffer like TFA is crucial as it can be easily removed during the final lyophilization step, preventing salt contamination of the final product.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A to a concentration of 50-100 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection Wavelength: 210 nm (imidazole chromophore) and 254 nm.
-
Column Temperature: Ambient.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Fraction Collection: Collect fractions corresponding to the main peak detected by the UV detector.
-
Post-Purification Processing:
-
Combine the pure fractions and confirm purity using analytical HPLC.
-
Remove the organic solvent (Methanol) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a TFA salt.
-
Analytical Characterization for Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.
Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Protocol: Identity Confirmation by LC-MS/MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unambiguous confirmation of a compound's identity by correlating its chromatographic retention time with its mass-to-charge ratio (m/z). This method is highly sensitive and specific.[11]
Materials:
-
Purified compound (~1 mg/mL stock in water or methanol)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
UHPLC-MS/MS system
-
Analytical C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Expected [M+H]⁺: The primary ion should correspond to the molecular weight + 1 (139.20 + 1.007 = 140.21).
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation and generate a characteristic pattern.
-
-
Data Analysis:
-
Trustworthiness Check: Confirm the presence of a single major chromatographic peak.
-
Verify that the mass spectrum of this peak shows a primary ion at m/z 140.21 ± 0.1 Da.
-
The fragmentation pattern obtained from MS/MS serves as a structural fingerprint for future batch-to-batch comparisons.
-
Pharmacological Context and Future Directions
The imidazole scaffold is associated with a vast range of biological activities, making 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine a compound of significant interest for screening campaigns.[2][3][4]
Known activities of imidazole derivatives include:
-
Antifungal and Antibacterial: Many imidazole drugs function by inhibiting enzymes crucial for pathogen survival.[3]
-
Anticancer: Imidazole-based compounds have been shown to act as kinase inhibitors, disrupting cancer cell signaling pathways.[2]
-
Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects.[4]
-
CNS Activity: As a core component of histamine, the imidazole ring is integral to compounds targeting central nervous system receptors, such as histamine H3 receptors.[12]
Hypothetical Signaling Pathway Interaction
Given its structural similarity to histamine, a plausible hypothesis is that this compound could interact with G-protein coupled receptors (GPCRs), such as a histamine receptor subtype. Activation of a Gαi-coupled receptor, for example, would initiate a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Hypothetical Gαi-coupled GPCR signaling cascade.
Future Experimental Work:
-
Screening: The compound should be screened against a panel of relevant targets, including kinases and GPCRs.
-
In Vitro Assays: If a target is identified, dose-response studies should be conducted to determine potency (EC₅₀/IC₅₀).
-
ADME Profiling: In vitro assays to determine metabolic stability, plasma protein binding, and cell permeability are critical next steps.
Conclusion
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a novel molecule built upon the pharmacologically validated imidazole scaffold. This guide provides a comprehensive and technically sound framework for its synthesis, purification, and characterization, drawing upon established principles of medicinal and analytical chemistry. The protocols outlined herein are designed to be self-validating and produce high-quality material suitable for advanced drug discovery research. The diverse biological activities associated with imidazole derivatives suggest that this compound is a promising candidate for inclusion in broad screening programs aimed at identifying new therapeutic agents.
References
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. [Link]
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- Imidazoles in medicine: a review of its pharmacological and therapeutic applic
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- Efficient and environmentally friendly synthesis of 2-amino-imidazole. (n.d.).
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An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine: A Versatile Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The imidazole moiety is a key structural feature in numerous biologically active molecules, and this particular derivative offers a unique combination of a primary amine and a sterically hindered scaffold, making it a valuable building block for the synthesis of novel therapeutic agents. This document details the chemical and physical properties of the compound and its dihydrochloride salt, provides a theoretical framework for its synthesis and characterization, and explores its potential applications based on the rich pharmacology of related imidazole-containing compounds.
Chemical Identity and Physicochemical Properties
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a substituted imidazole with a gem-dimethyl group adjacent to the amine functionality. While the free base is less commonly documented, its dihydrochloride salt is commercially available and provides a more stable form for handling and storage.
Table 1: Chemical Identifiers and Properties
| Property | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (Free Base) | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |
| Molecular Formula | C₇H₁₃N₃ | C₇H₁₅Cl₂N₃[1] |
| Molecular Weight | 139.20 g/mol | 212.12 g/mol [1] |
| CAS Number | Not readily available | 1989671-30-8[1][2] |
| Canonical SMILES | CC(C)(CN)N1C=CN=C1 | CC(C)(CN)N1C=CN=C1.Cl.Cl |
| InChIKey | CUBGKECWMNJUFQ-UHFFFAOYSA-N | Not readily available |
| Predicted XlogP | -0.4 | Not available |
| Hydrogen Bond Donor Count | 2 | 3 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
Note: Some properties for the free base are predicted due to limited experimental data in public databases.
Synthesis and Characterization
The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine can be approached through the N-alkylation of imidazole. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar N-substituted imidazoles.
Proposed Synthesis Workflow
The synthesis involves a two-step process starting from 2-amino-2-methylpropan-1-ol, which is first protected, then converted to a leaving group for subsequent nucleophilic substitution by imidazole.
Caption: Potential drug development pathways from 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Safety and Handling
While specific safety data for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not extensively available, information on related imidazole and amine compounds suggests that it should be handled with care. Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation or burns. [3][4] Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention. Standard first-aid measures for corrosive and irritant chemicals should be followed. [3][5]
Conclusion
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in the design and synthesis of new therapeutic agents. Its unique structural combination of a reactive primary amine, a biologically relevant imidazole core, and a sterically influential gem-dimethyl group makes it a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in drug discovery and development.
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Aaron Chemicals LLC. 2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
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The Imidazole Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Mechanistic Pathways
Executive Summary
The imidazole scaffold—a planar, five-membered heterocyclic ring containing two nitrogen atoms—is a privileged structure in modern medicinal chemistry. Its amphoteric nature, coupled with its capacity to engage in hydrogen bonding, dipole-dipole interactions, and metal coordination, allows imidazole derivatives to interface with a diverse array of biological targets (1)[1]. This technical guide explores the causality behind the biological activities of imidazole derivatives, focusing on their antifungal and anticancer mechanisms, and provides field-validated experimental protocols for evaluating their efficacy.
Antifungal Activity: The CYP51 Inhibition Paradigm
The most clinically validated application of imidazole derivatives is their use as broad-spectrum antifungals. The primary mechanism of action hinges on the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis (2)[2].
Mechanistic Causality: The unshared electron pair on the sp2-hybridized basic nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron atom in the active site of CYP51. This binding competitively blocks the binding of oxygen, thereby halting the oxidative demethylation of lanosterol (3)[3]. The downstream effect is two-fold:
-
Depletion of Ergosterol: Ergosterol acts as a bioregulator of membrane fluidity. Its absence compromises fungal cell membrane integrity and the function of membrane-bound proteins.
-
Accumulation of Toxic Sterols: The buildup of 14α-methylated sterols disrupts the tight packing of acyl chains in the lipid bilayer, leading to membrane leakage and eventual fungal cell lysis[2].
Mechanism of CYP51 inhibition by imidazole derivatives leading to fungal cell death.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (MIC/MLC)
To validate the antifungal efficacy of novel imidazole derivatives, researchers employ the broth microdilution method. This protocol is designed as a self-validating system, incorporating strict growth controls to ensure assay integrity (4)[4].
-
Inoculum Preparation: Cultivate Candida albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Causality: Standardizing the inoculum ensures that the initial fungal load is consistent, preventing artificially inflated or deflated Minimum Inhibitory Concentration (MIC) values.
-
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized imidazole derivative in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Causality: RPMI 1640 is utilized because it mimics physiological conditions and lacks antagonistic components that might bind the drug and mask its activity.
-
-
Inoculation & Incubation: Add the standardized fungal suspension to each well. Include a positive control (medium + inoculum, no drug) and a negative sterility control (medium only). Incubate at 35°C for 24–48 hours.
-
Endpoint Determination: Measure the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration that results in a ≥50% reduction in growth compared to the positive control.
-
MLC Validation: Subculture 10 μL from wells showing no visible growth onto drug-free agar. The Minimum Lethal Concentration (MLC) is the lowest concentration yielding a 99.9% reduction in viable colony-forming units (CFUs), differentiating fungistatic from fungicidal activity[4].
Anticancer Activity: Multi-Target Modulation
Beyond antimicrobial applications, imidazole and fused-imidazole derivatives (e.g., benzimidazoles) have demonstrated potent antineoplastic properties. Their structural versatility allows them to act as kinase inhibitors, microtubule modulators, and DNA intercalators (5)[5].
Mechanistic Causality: By inhibiting receptor tyrosine kinases like VEGFR-2 or BRAF, imidazole derivatives block downstream signaling cascades (such as the MAPK/ERK pathway) that are critical for tumor angiogenesis and proliferation. Furthermore, specific derivatives can induce apoptosis via the intrinsic mitochondrial pathway by generating Reactive Oxygen Species (ROS), which depolarize the mitochondrial membrane and trigger cytochrome c release (6)[6].
Quantitative Data: Comparative Cytotoxicity of Recent Imidazole Derivatives
| Compound Designation | Target / Mechanism | Cancer Cell Line | IC₅₀ (μM) | Reference Source |
| Compound C13 | BRAFV600E Kinase | NCI60 / Melanoma | 2.4 / 1.8 | Ali et al.[6] |
| Compound 22 | Broad Spectrum | A549 (Lung) | 0.15 | Wang et al.[5] |
| Compound 22 | Broad Spectrum | MCF-7 (Breast) | 0.17 | Wang et al.[5] |
| Compound 35 | VEGFR-2 Kinase | MCF-7 (Breast) | 3.37 | Mostafa et al.[5] |
| Purine Target 46 | EGFR Kinase | MDA-MB-231 (Breast) | 1.22 | Kalra et al.[5] |
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is the gold standard for evaluating the in vitro cytotoxicity of novel imidazole compounds, providing a quantitative measure of cell viability based on cellular metabolic activity[6].
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ cells/well in complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: The 24-hour window allows cells to adhere to the plastic substratum and re-enter the exponential growth phase, rendering them highly susceptible to antiproliferative agents.
-
-
Drug Treatment: Treat the cells with varying concentrations of the imidazole derivative (e.g., 0.1 to 100 μM). Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent itself is not inducing background cytotoxicity. Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
-
Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) that reduce the yellow tetrazolium dye to insoluble purple formazan crystals. Dead cells lose this enzymatic activity, making the colorimetric change directly proportional to the viable cell count.
-
-
Solubilization & Quantification: Carefully aspirate the medium and add 150 μL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Step-by-step MTT assay workflow for evaluating the cytotoxicity of imidazole derivatives.
Alternative Mechanisms: ROS Generation and Biofilm Disruption
Recent investigations have revealed that certain 5-aminoimidazole derivatives lack the ability to inhibit ergosterol synthesis entirely. Instead, their biological activity is driven by the hyper-generation of Reactive Oxygen Species (ROS)[4].
Mechanistic Causality: These specific compounds disrupt the mitochondrial electron transport chain in pathogenic fungi (such as Candida krusei), leading to electron leakage and the formation of superoxide radicals. The resulting oxidative stress damages DNA, proteins, and lipids, culminating in irreversible metabolic collapse. Furthermore, this ROS generation is heavily implicated in the inhibition of the dimorphic transition (yeast-to-hyphae formation), stripping the fungi of a critical virulence factor required for tissue invasion (7)[7].
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Strategic Deployment of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in Rational Drug Design: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the selection of chemical intermediates dictates not only the synthetic viability of a drug candidate but also its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (CAS: 1989671-30-8), frequently isolated and utilized as a dihydrochloride salt, has emerged as a premium bifunctional building block. By bridging a highly reactive nucleophilic handle with a metabolically robust, conformationally restricted pharmacophore, this intermediate enables the rapid synthesis of kinase inhibitors, metalloenzyme modulators, and G-protein-coupled receptor (GPCR) ligands.
This whitepaper provides an in-depth technical analysis of this intermediate, detailing the causality behind its structural advantages, presenting self-validating synthetic protocols, and mapping its physicochemical properties to real-world drug development outcomes.
Structural Deconstruction & Mechanistic Causality
The architectural brilliance of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine lies in the synergistic relationship between its three core structural motifs. As an application scientist, it is critical to understand why this specific arrangement is superior to linear aliphatic amines.
The Gem-Dimethyl Shield and the Thorpe-Ingold Effect
The incorporation of a gem-dimethyl group at the C2 position creates a neopentyl-like steric environment. This serves two critical functions in drug design:
-
Metabolic Stability: The twin methyl groups sterically shield the adjacent carbon centers from cytochrome P450 (CYP)-mediated α -oxidation. Replacing metabolically labile methylene groups with gem-dimethyl moieties is a proven strategy to reduce intrinsic clearance and prolong metabolic half-life1[1].
-
Conformational Restriction: The bulky methyl groups induce the Thorpe-Ingold effect , compressing the internal bond angles and restricting the rotation of the adjacent bonds. This pre-organizes the imidazole ring into a bioactive conformation, significantly reducing the entropic penalty upon target binding and thereby increasing overall potency 2[2].
The Imidazole Pharmacophore
The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry. Its amphoteric nature allows it to act as both a hydrogen bond donor (in its protonated state) and a hydrogen bond acceptor. Furthermore, the unshared electron pair on the sp2 -hybridized nitrogen is highly effective at coordinating with metal ions—such as Zn2+ in matrix metalloproteinases or the heme iron in CYP51—and forming critical interactions within the hinge region of kinases3[3].
The Primary Amine Vector
Positioned at C1, the primary amine provides a versatile nucleophilic handle for covalent attachment to larger molecular scaffolds via amide coupling, reductive amination, or nucleophilic aromatic substitution ( SNAr ).
Pharmacodynamic mapping of the intermediate's structural features to target engagement.
Physicochemical Profiling
To successfully integrate this intermediate into a drug discovery pipeline, scientists must account for its physicochemical properties. The table below summarizes the quantitative data and its pharmacological implications.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₇H₁₅N₃ (Free base) | Low molecular weight (139.20 g/mol ) preserves Ligand Efficiency (LE) when appended to larger cores4[4]. |
| CAS Registry Number | 1989671-30-8 (2HCl salt) | Standardized reference for commercial procurement and regulatory documentation 5[5]. |
| Topological Polar Surface Area | ~43.8 Ų | Well within the Lipinski limits; optimal for membrane permeability and potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 (Amine) / 2 (Imidazole) | Facilitates robust interaction networks within target binding pockets without excessive desolvation penalties. |
| Conformational Flexibility | Highly Restricted | The gem-dimethyl group minimizes the entropic penalty during target binding, driving higher binding affinity ( Kd ). |
Experimental Workflows: Self-Validating Protocols
The primary synthetic challenge when utilizing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is the extreme steric hindrance generated by the adjacent quaternary carbon. Standard coupling conditions (e.g., EDC/HOBt at room temperature) will frequently fail or stall at low conversions. The following protocols are engineered to overcome these kinetic barriers through rational reagent selection and thermodynamic driving forces.
Protocol A: Sterically Hindered Amide Coupling
Objective: Attach the intermediate to a carboxylic acid-bearing scaffold (e.g., a peptidomimetic core). Causality for Reagent Choice: The neopentyl-like steric bulk requires a highly reactive uronium-based coupling reagent. HATU is selected because it generates an active 7-aza-OBt ester, which is significantly more reactive toward hindered amines than standard OBt esters.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Causality: DIPEA is highly basic but non-nucleophilic, efficiently deprotonating the acid without competing for the activated ester.
-
Amine Introduction: Add 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride (1.1 eq).
-
In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS after 2 hours. If the conversion is <50%, apply gentle heating (40°C). The reaction is self-validating when the mass of the active ester diminishes concurrently with the appearance of the product mass.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Causality: The mildly basic aqueous wash neutralizes and removes the HOAt byproduct and excess DIPEA, isolating the product in the organic phase.
Protocol B: Nucleophilic Aromatic Substitution ( SNAr ) for Kinase Scaffolds
Objective: Append the intermediate to a halogenated heteroaromatic ring (e.g., a pyrimidine or pyridine kinase hinge-binder). Causality for Reagent Choice: The steric hindrance significantly raises the activation energy ( Ea ) of the nucleophilic attack. Therefore, a highly polar aprotic solvent (DMSO) and thermal activation are mandatory to drive the formation of the Meisenheimer complex.
-
Preparation: Combine the heteroaryl chloride/fluoride (1.0 eq) and the amine dihydrochloride (1.5 eq) in anhydrous DMSO (0.2 M).
-
Catalysis/Base: Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Causality: A strong, insoluble inorganic base is required to continuously free-base the amine dihydrochloride and act as an acid scavenger without hydrolyzing the aryl halide.
-
Thermal Activation: Heat the suspension to 90–110°C under a nitrogen atmosphere for 12–18 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1). Complete consumption of the aryl halide validates the reaction.
-
Isolation: Cool to room temperature and precipitate the product by dropwise addition of the reaction mixture into rapidly stirring ice water. Filter the resulting solid.
Synthetic workflows for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine derivatization.
Conclusion
The strategic deployment of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine allows medicinal chemists to simultaneously address target affinity and metabolic liability. By understanding the causality behind its structural features—specifically the Thorpe-Ingold effect induced by the gem-dimethyl group and the coordination capacity of the imidazole ring6[6]—researchers can predictably engineer highly potent and metabolically stable therapeutics.
References
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PubChem - NIH: "2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride" URL:[Link]
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PMC - NIH: "The Magic Methyl and Its Tricks in Drug Discovery and Development" URL:[Link]
-
Taylor & Francis: "Imidazoles in medicine: a review of its pharmacological and therapeutic applications" URL:[Link]
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MDPI: "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity" URL:[Link]
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The Imidazole Scaffold in Drug Discovery: History, Synthesis, and Mechanistic Paradigms
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is one of the most privileged scaffolds in medicinal chemistry. Its unique electronic properties, characterized by both hydrogen-bond donor and acceptor capabilities, allow it to engage in robust intermolecular interactions with diverse biological targets[1]. From its early discovery to its modern applications in targeted therapies, the synthesis and functionalization of novel imidazole compounds remain a cornerstone of pharmaceutical development. This whitepaper provides an in-depth technical analysis of the history, synthetic methodologies, and pharmacological mechanisms of imidazole derivatives.
Historical Context & Discovery
The foundational chemistry of imidazoles dates back to 1858 when Heinrich Debus first conceptualized a multicomponent condensation reaction, which was later enhanced by Bronisław Leonard Radziszewski in 1882[2]. The classic Debus-Radziszewski synthesis enabled the creation of substituted imidazoles via the dehydration condensation of a diketone, an aldehyde, and ammonia[2].
Historically, the isolation of natural imidazoles like histidine and histamine highlighted the biological relevance of the 1,3-diazole ring. However, it was the synthetic versatility of the Debus-Radziszewski reaction that catalyzed the development of imidazole-based drugs. Over the decades, this classic methodology has evolved to overcome its initial drawbacks—such as harsh conditions and long reaction times—through the integration of green chemistry techniques like ultrasonic and microwave irradiation[2],[3]. Today, imidazole derivatives are ubiquitous in pharmacotherapy, exhibiting antimicrobial, anticancer, and neuro-regenerative properties[4].
Synthetic Methodologies & Chemical Causality
The Debus-Radziszewski Mechanism
The Debus-Radziszewski synthesis is a multicomponent reaction (MCR) that constructs 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles in a one-pot fashion[1]. The reaction is thermodynamically driven by the formation of a highly stable aromatic system.
Mechanistic Causality:
-
Diimine Formation: The reaction initiates with an acid-catalyzed condensation of a 1,2-dicarbonyl compound with two equivalents of ammonia. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by ammonia, followed by dehydration to form a diimine intermediate[1].
-
Aldehyde Condensation: The diimine reacts with an aldehyde to form a hydroxylamine-like intermediate[1].
-
Cyclization & Aromatization: Intramolecular cyclization occurs driven by the nucleophilicity of the nitrogen atoms, yielding a dihydroimidazole ring. The final, irreversible step is the elimination of water (aromatization), which provides the thermodynamic driving force to yield the stable imidazole core[1].
Workflow of the Debus-Radziszewski multicomponent imidazole synthesis.
Standardized Protocol: Microwave-Assisted Synthesis of Trisubstituted Imidazoles
To overcome the limitations of conventional refluxing, microwave-assisted synthesis utilizes rapid dielectric heating to drastically reduce reaction times and improve yields[1].
Reagents:
-
1,2-Dicarbonyl compound (e.g., Benzil): 0.51 mmol
-
Aldehyde (e.g., Imidazo[1,2-a]pyrimidine-2-carbaldehyde): 0.51 mmol
-
Ammonium acetate: 2.55 mmol (Causality: Acts as a stable, solid ammonia source that slowly liberates NH₃ upon heating, preventing rapid volatilization and ensuring controlled nucleophilic attack)[1].
-
p-Toluenesulfonic acid (p-TSA): 20 mol% (Causality: Lowers the activation energy for the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon)[1].
-
Solvent: Ethanol (2 mL)
Step-by-Step Methodology:
-
Preparation: In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), the 1,2-dicarbonyl compound (0.51 mmol), ammonium acetate (2.55 mmol), and p-TSA (20 mol%) in 2 mL of ethanol[1].
-
Homogenization: Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion of the solid reagents[1].
-
Irradiation: Seal the vessel and heat the mixture in a dedicated microwave synthesis reactor at 80°C for 30 minutes at a constant power of 100 W[1]. Self-validation step: Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it into a beaker containing crushed ice. The sudden drop in temperature and change in solubility forces the hydrophobic imidazole product to precipitate[1].
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual ammonium acetate and the water-soluble p-TSA catalyst[1].
-
Purification: Purify the crude product via column chromatography or recrystallization from hot ethanol to achieve >95% purity[1].
Quantitative Comparison of Synthetic Modalities
| Methodology | Typical Reaction Time | Average Yield | Catalyst/Conditions | Mechanistic Advantage |
| Conventional Batch Heating | 2 to 12 hours | 50% - 70% | Glacial Acetic Acid / Reflux | Simple setup; requires no specialized equipment. Prone to side reactions[2]. |
| Microwave Irradiation | 10 to 30 minutes | 85% - 95% | p-TSA or CuCl₂ / 80°C[1],[3] | Rapid dielectric heating ensures uniform energy distribution, minimizing thermal degradation[1]. |
| Ultrasonic Irradiation | 15 to 45 minutes | 80% - 92% | MOPS / Room Temp[2] | Acoustic cavitation generates localized high-temperature/pressure microenvironments, enhancing mass transfer[2]. |
Mechanisms of Action in Pharmacotherapy
Antifungal Therapeutics (Lanosterol 14α-demethylase Inhibition)
Imidazole compounds (e.g., ketoconazole, miconazole) revolutionized antifungal therapy. Their primary mechanism of action relies on the targeted inhibition of Lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for fungal cell wall synthesis. The unshared electron pair on the basic nitrogen (N3) of the imidazole ring coordinates directly with the heme iron atom at the active site of CYP51A1. This binding competitively blocks the natural substrate, lanosterol, preventing its conversion into ergosterol[5]. The depletion of ergosterol and the subsequent accumulation of toxic 14α-methyl sterols disrupt the fluidity and asymmetry of the fungal cell membrane, ultimately leading to cell death.
Mechanism of action of imidazole antifungals via CYP51A1 inhibition.
Kinase Inhibition in Oncology and Neurology
Beyond antimicrobial applications, novel imidazole derivatives have shown profound efficacy as kinase inhibitors.
-
Oncology (Tie-2 Inhibition): Imidazole-vinyl-pyrimidines have been discovered as potent inhibitors of Tie-2, a receptor tyrosine kinase heavily involved in tumor angiogenesis. These compounds are synthesized via the condensation of imidazole aldehydes with methyl pyrimidines, yielding low-molecular-weight, orally bioavailable drug candidates that starve tumors of their blood supply[6].
-
Neurology (GSK-3β Inhibition): Recent breakthroughs have identified imidazole-based small molecules as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β). By modulating the Wnt/β-catenin signaling pathway, these specific imidazole compounds successfully induce the transdifferentiation of human mesenchymal stem cells into neurons, offering a potential single-molecule neurotherapeutic approach for neurodegenerative diseases[7].
References
- Application Notes and Protocols for the Synthesis of Substituted Imidazoles - Benchchem.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI.
- Literature review on the synthesis of substituted imidazoles - Benchchem.
- Recent Achievement in the Synthesis of Imidazoles - Bentham Science Publishers.
- Dimensional and structural stability of leather under alternating... - AQEIC.
- Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed.
- Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons - Frontiers.
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An In-depth Technical Guide on the Safety and Handling of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the absence of extensive, consolidated safety literature for this specific molecule, this document synthesizes information from Safety Data Sheets (SDS) for structurally related compounds, primarily imidazole, and general principles for handling primary amines. The guide is designed to empower laboratory personnel with the knowledge to conduct risk assessments, implement appropriate engineering and personal protective measures, and respond effectively to emergencies. The core focus is on a proactive safety culture, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.
Introduction and Compound Profile
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a bifunctional molecule featuring a tertiary amine attached to a sterically hindered carbon and a primary amine, along with an imidazole ring. The imidazole moiety is a "privileged structure" in medicinal chemistry, found in a wide array of bioactive compounds.[1] This structural complexity suggests potential biological activity, making rigorous safety evaluation paramount before handling. The primary amine group often imparts corrosive properties and potential for respiratory and skin irritation, while the imidazole ring, a core component of many pharmaceuticals, can have varied toxicological profiles.[2][3]
This guide bridges the gap in specific safety data by extrapolating from well-documented hazards of its core functional groups. All procedures outlined are based on a precautionary principle, assuming the compound may possess the hazards characteristic of its components until proven otherwise.
Physicochemical Data Summary
A precise Safety Data Sheet (SDS) for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not widely available. The following table summarizes key data extrapolated from the parent molecule, imidazole, to provide a baseline for handling considerations.
| Property | Inferred Value / Information | Source / Rationale |
| Chemical Formula | C7H13N3 | Structural Analysis |
| Molecular Weight | 139.20 g/mol | Structural Analysis |
| Appearance | Likely a solid or liquid | Based on similar small molecules |
| Solubility | Expected to be soluble in water and polar solvents.[4] | Imidazole is water-soluble.[4] |
| pH | Likely basic (alkaline).[5] | Presence of amine groups. |
| Boiling/Melting Point | Not determined. | Requires experimental data. |
| Stability | Stable under normal conditions.[6] | Incompatible with strong oxidizing agents, acids.[5] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from the imidazole and primary amine functional groups. Imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[4][6][7][8] Amines, particularly low molecular weight ones, can be corrosive and cause irritation to the respiratory system.[3][9]
Globally Harmonized System (GHS) Classification (Inferred)
Based on the hazards of imidazole and primary amines, the following GHS classifications should be assumed for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine until specific data is available.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[6][7] | GHS05 (Corrosion) |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[7] | GHS05 (Corrosion) |
| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child.[6][7] | GHS08 (Health Hazard) |
Risk Assessment Workflow
A thorough risk assessment is mandatory before any experimental work begins.[9][10][11] This process is not a mere checklist but a critical scientific evaluation to understand the "what, how, and why" of potential hazards.
Caption: Workflow for conducting a risk assessment before handling the target compound.
Safe Handling and Engineering Controls
Safe handling is predicated on minimizing all potential routes of exposure: inhalation, dermal contact, ingestion, and injection.[11]
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the compound, including weighing, transferring, and preparing solutions.[4][5] This is critical for preventing inhalation of any aerosols or vapors. The work station must have immediate access to an eyewash station and a safety shower.[5][12]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the inferred risks of a corrosive and potentially reprotoxic agent.[10]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene gloves (minimum 10-20 mil thickness recommended for better resistance).[11] | Double-gloving is recommended. Disposable gloves provide a contact barrier and must be changed immediately upon suspected contamination.[11][13] Never wear gloves outside the lab or touch common surfaces like doorknobs.[13] |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a face shield.[8][12] | Protects against splashes of the corrosive material to the eyes and face. Goggles are essential; a face shield provides an additional layer of protection. |
| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[13] Lab coats should be buttoned and sleeves should not be rolled up. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls fail or for large-scale emergencies, a NIOSH-approved respirator with appropriate cartridges would be necessary.[5][6] |
Storage and Waste Management
Storage Procedures
Proper storage prevents degradation, reaction, and accidental release.[10]
-
Location : Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[4][5]
-
Container : Keep in a tightly sealed, clearly labeled container.[4][5]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
-
Access : Store in a locked cabinet or area to restrict access to authorized personnel only.[5][6]
Spill and Waste Management
Accidental releases must be managed promptly and safely.
-
Spill Response :
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE (respirator may be needed for large spills).
-
Do not use combustible materials like paper towels for absorption.
-
Cover the spill with a neutral absorbent material (e.g., sand, vermiculite, or commercial sorbent). Do not use silicon-containing sorbents if acids are present.[11]
-
Collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Waste Disposal :
-
All waste containing the compound (solid or liquid) must be collected in a clearly labeled, sealed hazardous waste container.
-
Dispose of the waste through an approved environmental health and safety (EHS) program.[4] Do not pour down the drain.
-
Emergency and First-Aid Procedures
Immediate and correct first-aid response is critical to minimizing harm from exposure. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the responders.[8][12]
Caption: Decision tree for first-aid response following an exposure event.
Toxicological Insights and Conclusion
While specific toxicological studies on 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine are not publicly available, research on substituted imidazoles indicates a potential for cellular toxicity through mechanisms like impairing redox balance and mitochondrial membrane potential.[2] Studies on other imidazole derivatives have shown varying levels of toxicity, highlighting the importance of handling each new analog with caution.[14][15]
The safe handling of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine requires a conservative and informed approach. Researchers and drug development professionals must operate under the assumption that this compound carries significant hazards, including corrosivity, acute oral toxicity, and potential reproductive toxicity. Adherence to the guidelines presented in this document—grounded in the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness—is essential for protecting laboratory personnel and the environment. A proactive safety culture, where every protocol is a self-validating system, is the cornerstone of responsible chemical research.
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Safety data sheet: Imidazole ≥99 %. Carl ROTH. [Link]
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What are the Health and Safety Guidelines for Using Amines?. Dalton Helvecio. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022). ResearchGate. [Link]
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New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. (2020). PubMed. [Link]
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Hazard Watch: Amines in the workplace. (2022). RPS. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton Helvecio. [Link]
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Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]
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Unraveling the Molecular Machinery: A Technical Whitepaper on the Mechanism of Action of Imidazole-Based Compounds
Executive Summary & Chemical Rationale
Imidazole, a five-membered planar heterocyclic ring (1,3-diaza-2,4-cyclopentadiene) containing two nitrogen atoms, represents one of the most versatile and heavily utilized pharmacophores in medicinal chemistry[1]. Its amphoteric nature, coupled with a highly delocalized π-electron sextet, enables it to act as both a hydrogen bond donor and acceptor. Crucially, the unshared electron pair on the sp2-hybridized nitrogen allows for potent coordination with transition metals, particularly the heme iron found in metalloenzymes[2].
As a Senior Application Scientist, I approach drug discovery not merely by observing phenotypic cell death, but by tracing the exact molecular causality. This whitepaper dissects the primary and secondary mechanisms of action of imidazole compounds, providing a rigorous, self-validating framework for their evaluation in pharmaceutical development.
Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The hallmark of imidazole therapeutics, particularly in antifungal applications, is the targeted disruption of the ergosterol biosynthesis pathway[3]. Ergosterol is the principal sterol in fungal cell membranes, dictating membrane fluidity, asymmetry, and structural integrity.
The Causality of Target Engagement
Imidazole derivatives (e.g., ketoconazole, clotrimazole, miconazole) exert their primary effect by competitively binding to the active site of lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme[4].
-
Atomic Interaction : The nucleophilic nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron (Fe3+) in the enzyme's active site[2].
-
Steric Hindrance : This coordination sterically blocks the binding of the natural substrate, lanosterol, and prevents the activation of molecular oxygen required for the demethylation at the C-14 position[5].
-
Cellular Consequence : The blockade of CYP51 leads to a dual-pronged fungistatic and fungicidal effect. First, the depletion of ergosterol compromises membrane structural integrity[6]. Second, the accumulation of toxic 14α-methylated sterols disrupts the close packing of acyl chains in membrane phospholipids, leading to increased permeability, leakage of intracellular contents (e.g., potassium ions, ATP), and eventual cell death[3].
Caption: Ergosterol biosynthesis pathway and CYP51 inhibition by imidazole compounds.
Beyond Antifungals: Broad-Spectrum P450 and Kinase Modulation
While CYP51 is the classical target, the imidazole scaffold's affinity for heme-containing enzymes and hydrogen-bonding pockets extends its utility into oncology, endocrinology, and inflammation control[7].
-
Aromatase Inhibition : In mammalian systems, certain imidazole compounds inhibit aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens[5]. This mechanism is heavily exploited in the treatment of estrogen receptor-positive breast cancers.
-
Kinase and ROS Modulation : Emerging research highlights the ability of imidazole derivatives to modulate kinase activity and oxidative stress responses[8]. By interacting with mitochondrial enzymes, specific imidazoles can alter the production of reactive oxygen species (ROS), inducing apoptosis in neoplastic cells while sparing healthy tissues[8].
Quantitative Efficacy Profiling
To benchmark the potency of imidazole derivatives, researchers rely on Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) metrics. The table below synthesizes established quantitative data for benchmark imidazole and triazole compounds against key fungal targets[9][10].
| Compound Class | Drug Name | Target Enzyme | Pathogen / Strain | IC50 (nM) | MIC (µg/mL) |
| Imidazole | Ketoconazole | CYP51 | Candida albicans | 8.0 | - |
| Imidazole | Ketoconazole | CYP51 | Trichophyton rubrum | - | 0.089 |
| Imidazole | Iodine-substituted | CYP51 / α-keratin | Microsporum canis | 7.21 | 3.87 |
| Triazole | Itraconazole | CYP51 | Candida albicans | 7.6 | - |
| Triazole | Itraconazole | CYP51 | Trichophyton rubrum | 18.5 | 0.085 |
| Triazole | Fluconazole | CYP51 | Trichophyton rubrum | - | 11.58 |
Self-Validating Experimental Methodologies
Robust drug discovery requires orthogonal validation. Relying solely on phenotypic growth assays (MIC) is insufficient to confirm the mechanism of action. A self-validating system pairs a phenotypic assay with a direct biochemical readout (sterol quantification) to definitively prove target engagement[10].
Protocol 1: Phenotypic Screening - Minimum Inhibitory Concentration (MIC) Assay
Rationale: Establishes the baseline potency of the compound against live pathogens[11].
-
Compound Preparation : Dissolve the synthesized imidazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) within a 96-well microtiter plate to achieve a final concentration range of 0.01 to 64 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity[10].
-
Inoculum Standardization : Culture the target fungal strain on Sabouraud Dextrose Agar. Harvest cells and suspend in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1–5 × 10^6 CFU/mL), then dilute in RPMI-1640 to a final inoculum of 0.5–2.5 × 10^3 CFU/mL[10].
-
Inoculation and Incubation : Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution. Include positive (fungus + medium) and negative (medium only) controls. Incubate at 35°C for 24–48 hours[10].
-
Readout : Determine the MIC visually or via spectrophotometry (OD530) as the lowest concentration resulting in ≥80% growth inhibition relative to the positive control[10].
Protocol 2: Biochemical Validation - Ergosterol Biosynthesis Inhibition Assay
Rationale: Confirms that the observed growth inhibition is causally linked to CYP51 blockade by quantifying the depletion of ergosterol and accumulation of lanosterol[10][12].
-
Mycelial Treatment : Inoculate 50 mL of Sabouraud Dextrose Broth with the fungal strain and incubate until logarithmic growth is achieved. Spike the culture with the imidazole compound at 0.5× and 1× the established MIC. Incubate for an additional 16 hours.
-
Cell Harvest and Saponification : Centrifuge the cultures to harvest the cell pellet. Wash with sterile distilled water. Add 3 mL of 25% alcoholic potassium hydroxide solution to the pellet and vortex vigorously. Incubate in an 85°C water bath for 1 hour to saponify lipids and release sterols from the cellular matrix.
-
Sterol Extraction : Allow the mixture to cool. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to partition the non-saponifiable lipids (sterols) into the upper heptane layer[10].
-
Quantification via HPLC-UV : Carefully extract the heptane layer. Analyze via High-Performance Liquid Chromatography (HPLC) using an Agilent Eclipse XDB-C18 column. Use 100% methanol as the mobile phase. Monitor absorbance at 282 nm for ergosterol and 240 nm for lanosterol[12].
-
Data Interpretation : A successful CYP51 inhibitor will show a dose-dependent decrease in the ergosterol peak area and a concomitant increase in the lanosterol peak area compared to the untreated control.
Caption: Experimental workflow for validating imidazole-mediated CYP51 inhibition.
Conclusion
The imidazole scaffold remains a cornerstone of rational drug design. By understanding the precise atomic interactions between the imidazole nitrogen and metalloenzyme active sites, researchers can fine-tune the steric and electronic properties of these molecules to target specific pathways, from fungal membrane synthesis to mammalian hormone regulation. The integration of phenotypic MIC assays with rigorous HPLC-based sterol quantification provides a foolproof, self-validating pipeline for the discovery of next-generation imidazole therapeutics.
References
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials International Journal of Research in Pharmaceutical Sciences URL: [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy National Institutes of Health (NIH) / PMC URL: [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications Biological and Molecular Chemistry URL: [Link]
-
What is the mechanism of IMD-1? Patsnap Synapse URL:[Link]
-
Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity MDPI URL: [Link]
-
Cassia alata L.: Molecular Docking to Lanosterol 14-Alpha Demethylase National Institutes of Health (NIH) / PMC URL: [Link]
-
Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase ETH Zurich Research Collection URL:[Link]
-
Critical Role of Transcription Factor CtSR in Mediating Ergosterol Biosynthesis ACS Publications URL: [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. Cassia alata L.: A Study of Antifungal Activity against Malassezia furfur, Identification of Major Compounds, and Molecular Docking to Lanosterol 14-Alpha Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. What is the mechanism of IMD-1? [synapse.patsnap.com]
- 9. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biolmolchem.com [biolmolchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in Modern Medicinal Chemistry
Executive Summary
In the pursuit of highly selective and metabolically stable drug candidates, the selection of bifunctional building blocks is a critical determinant of success. 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (often utilized as its dihydrochloride salt, CAS: 1989671-30-8) represents a privileged scaffold in modern organic synthesis. By marrying a primary amine with an imidazole ring across a gem-dimethyl bridge, this molecule offers unique conformational rigidity, enhanced metabolic resistance, and versatile coordination chemistry. This technical guide explores the structural rationale, synthetic workflows, and validated protocols for integrating this building block into advanced pharmaceutical pipelines.
Structural Rationale & Physicochemical Profiling
The Thorpe-Ingold Effect and Conformational Pre-organization
The most defining feature of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is its gem-dimethyl group. In medicinal chemistry, the strategic placement of a gem-dimethyl moiety induces the Thorpe-Ingold effect (or angle compression effect)[1]. The steric bulk of the two methyl groups compresses the internal C-C-C bond angle, concurrently expanding the external angles. This restricts the rotational degrees of freedom between the primary amine and the imidazole ring, pre-organizing the pharmacophore into a biologically active conformation. This entropic advantage significantly enhances target binding affinity, particularly in the rigid hinge regions of kinases or the deep binding pockets of G-protein-coupled receptors (GPCRs).
Metabolic Stability
A ubiquitous challenge in drug development is the rapid clearance of candidates via Cytochrome P450 (CYP450)-mediated oxidation. Unsubstituted alkyl chains adjacent to electron-rich heterocycles (like imidazole) are prime sites for metabolic degradation. The gem-dimethyl bridge in this building block completely blocks the α -position to the imidazole ring, eliminating the abstractable protons required for oxidative metabolism[1].
Differential Basicity
The molecule possesses two distinct basic centers:
-
Primary Amine: Highly basic (pKa ~9.5), serving as the primary nucleophile for amide couplings, reductive aminations, and sulfonamide formations.
-
Imidazole Nitrogen (N3): Weakly basic (pKa ~6.0), which remains largely unprotonated at physiological pH, allowing it to act as a hydrogen bond acceptor or a bidentate ligand for transition metals (e.g., Zn²⁺ in metalloenzymes)[2].
Quantitative Physicochemical Impact
Table 1: Comparative Physicochemical Properties
| Property | Unmethylated Analog | Gem-Dimethyl Analog | Strategic Advantage |
|---|---|---|---|
| Rotatable Bonds | 3 | 2 (Effectively restricted) | Lower entropic penalty upon target binding. |
| α -Protons (Liability) | 2 | 0 | Prevents CYP450-mediated α -oxidation. | | Predicted in vitro t 1/2 | < 15 min | > 60 min | Enhanced pharmacokinetic exposure. | | Steric Hindrance at Amine | Low | High (Neopentyl-like) | Requires optimized coupling conditions. |
Synthetic Workflows & Optimization
The primary utility of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine lies in its ability to be rapidly functionalized. However, the neopentyl-like steric hindrance adjacent to the primary amine necessitates highly efficient coupling reagents.
Divergent synthetic workflows utilizing the building block for diverse therapeutic targets.
Overcoming Steric Hindrance in Amide Coupling
Standard carbodiimide reagents (e.g., EDC/HOBt) often fail or provide poor yields when reacting with this sterically congested amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. However, if the amine and HATU are mixed prior to the activation of the carboxylic acid, the amine can attack the uronium carbon of HATU, leading to an irreversible guanidinylation side product[3].
Table 2: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Base (eq) | Solvent | Yield (%) | Observation / Causality |
|---|---|---|---|---|---|
| 1 | EDC / HOBt | DIPEA (3.0) | DMF | 45% | Sluggish reaction due to neopentyl steric hindrance. |
| 2 | HATU | DIPEA (3.0) | DMF | 62% | Guanidinylation side product observed (no pre-activation). |
| 3 | HATU | DIPEA (4.0) | DMF | 89% | Clean conversion via 15-min acid pre-activation. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm reaction trajectory before proceeding to the next step.
Protocol 1: HATU-Mediated Amide Coupling (Pre-activation Method)
Objective: Couple a heteroaryl carboxylic acid with 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride while suppressing guanidinylation.
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq).
-
Causality: DIPEA deprotonates the acid, allowing it to attack HATU and form the highly reactive OAt-ester intermediate.
-
-
Validation Check 1: Stir for 15 minutes at room temperature. The solution should transition from clear to a pale yellow/orange, indicating the formation of the active ester.
-
Amine Addition: In a separate vial, suspend the 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.0 eq). Sonicate briefly to liberate the free base, then add this mixture dropwise to the activated ester solution.
-
Causality: The extra 2.0 eq of DIPEA is strictly required to neutralize the dihydrochloride salt. Failure to do so will stall the reaction.
-
-
Validation Check 2: Stir for 2 hours. Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The acid spot should disappear, replaced by a highly polar, UV-active product spot. LC-MS must confirm the [M+H]⁺ mass peak.
-
Workup: Quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Reductive Amination
Objective: Synthesize a secondary amine via iminium ion reduction.
-
Iminium Formation: Combine the target aldehyde (1.0 eq) and the amine dihydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add DIPEA (2.2 eq) to liberate the free base. Stir at room temperature for 2 hours.
-
Causality: DCE is utilized because it is non-nucleophilic and readily solubilizes the intermediate iminium ion without participating in side reactions.
-
-
Validation Check 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the iminium/enamine intermediate.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portionwise.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without over-reducing the unreacted aldehyde.
-
-
Validation Check 2: Stir for 12 hours. LC-MS should show complete conversion to the secondary amine mass.
-
Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Pharmacological Utility & Mechanism of Action
Once incorporated into a larger molecular framework, the imidazole-amine motif acts as a powerful pharmacophore. In the context of kinase inhibitors, the imidazole ring frequently acts as a hydrogen bond acceptor for the backbone amides of the kinase hinge region. Simultaneously, the gem-dimethyl group occupies adjacent hydrophobic pockets, displacing high-energy water molecules and locking the compound into an ATP-competitive stance[2].
Mechanistic pathway of kinase inhibition driven by the gem-dimethyl imidazole pharmacophore.
References
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (2018). URL:[Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances (2017). URL:[Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy PubMed Central (PMC) (2024). URL:[Link]
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- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
A Theoretical and Computational Blueprint for Advancing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical framework for the investigation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a molecule of interest within the broader class of pharmacologically significant imidazole derivatives. While specific experimental data on this compound is emerging, this document outlines a robust computational methodology to elucidate its physicochemical properties, predict its biological activities, and guide its development as a potential therapeutic agent. The protocols and analyses presented herein are grounded in established computational chemistry and drug discovery principles, drawing parallels from extensively studied imidazole-containing compounds.
Introduction: The Promise of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[1][2] Imidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, with its distinct substitution pattern, presents a novel chemical entity for which a thorough theoretical characterization is the logical first step in its journey towards clinical relevance.
Molecular Structure and Physicochemical Properties
The foundational step in the theoretical analysis of a novel compound is the determination of its stable three-dimensional conformation and fundamental physicochemical properties.
Molecular Structure
The structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, with the chemical formula C7H13N3, is characterized by a central quaternary carbon atom linking an imidazole ring, two methyl groups, and an aminomethyl group.[3]
Caption: 2D representation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Predicted Physicochemical Properties
A summary of computationally predicted physicochemical properties for the parent compound is presented below. These parameters are crucial for initial "drug-likeness" assessment.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C7H13N3 | Defines the elemental composition. |
| Molecular Weight | 139.20 g/mol | Influences absorption and distribution. |
| XlogP | -0.4 | Indicates hydrophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Data sourced from PubChem and other chemical databases.[3]
A Proposed Theoretical Workflow for Comprehensive Analysis
To fully characterize 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a multi-step computational workflow is proposed. This approach, leveraging established theoretical models, will provide a deep understanding of the molecule's electronic structure, reactivity, and potential for biological activity.
Caption: Proposed computational workflow for the theoretical study of the target molecule.
Detailed Computational Protocols
The following sections provide detailed, step-by-step methodologies for the key computational experiments outlined in the workflow.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[4][5]
Protocol for DFT Calculations:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection:
-
Functional: Employ a hybrid functional, such as B3LYP, which has been shown to provide reliable results for organic molecules.
-
Basis Set: Use a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
-
-
Geometry Optimization:
-
Perform an unconstrained geometry optimization to find the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate key electronic properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.[5]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
-
-
Reactivity Descriptor Calculation:
-
Based on the HOMO and LUMO energies, calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index.
-
Compute Fukui functions to identify the most reactive sites for nucleophilic, electrophilic, and radical attack.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent.
Protocol for MD Simulations:
-
Software: Use a molecular dynamics package such as GROMACS, AMBER, or NAMD.
-
Force Field: Select an appropriate force field for small organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA.
-
System Setup:
-
Place the DFT-optimized structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in the center of a periodic box.
-
Solvate the molecule with an explicit water model, such as TIP3P or SPC/E.
-
Add counter-ions to neutralize the system if necessary.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule adequately.
-
-
Analysis:
-
Analyze the trajectory to identify stable conformations and understand the dynamics of the molecule in an aqueous environment.
-
Calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[6][7] Given the broad biological activity of imidazoles, a relevant target for initial screening could be a viral protease, such as the SARS-CoV-2 main protease (Mpro), or a bacterial enzyme like dihydrofolate reductase (DHFR).[5][6]
Protocol for Molecular Docking:
-
Software: Utilize docking software such as AutoDock Vina, Schrödinger's Glide, or MOE.[6][7]
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the native ligand or through binding site prediction algorithms.
-
Perform the docking simulation to generate a series of possible binding poses.
-
-
Analysis:
-
Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development to identify potential liabilities.[5][6]
Protocol for ADMET Prediction:
-
Software: Use online web servers or standalone software such as SwissADME, ADMETLab, or Discovery Studio.[6][7]
-
Property Calculation:
-
Input the structure of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine to calculate a range of ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Renal organic cation transporter (OCT2) inhibition.
-
Toxicity: Ames test for mutagenicity, and potential for cardiotoxicity (hERG inhibition).
-
-
-
Analysis:
-
Evaluate the predicted ADMET profile to assess the "drug-likeness" of the molecule and identify any potential issues that may need to be addressed through medicinal chemistry efforts.
-
Potential Biological Significance and Future Directions
The theoretical studies outlined in this guide will provide a comprehensive understanding of the chemical and physical properties of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. The insights gained from DFT calculations, MD simulations, molecular docking, and ADMET prediction will be invaluable for:
-
Guiding Synthesis and Experimental Testing: The predicted reactivity and stability will inform synthetic strategies and handling procedures.
-
Hypothesis-Driven Drug Discovery: The molecular docking results will generate hypotheses about the potential biological targets and mechanisms of action of the molecule, which can then be validated experimentally.
-
Lead Optimization: The structure-activity relationships derived from these theoretical studies will guide the design of analogs with improved potency, selectivity, and ADMET properties.
The imidazole scaffold continues to be a rich source of novel therapeutic agents. A thorough theoretical investigation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, as detailed in this guide, is a critical and cost-effective first step in unlocking its full potential in drug discovery.
References
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PMC. [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). ResearchGate. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC. [Link]
-
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride. NextSDS. [Link]
-
((1H-imidazol-2-yl)methyl)(methyl)amine. PubChem. [Link]
- Imidazole-ethanol esters. (1984).
- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
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Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. ResearchGate. [Link]
-
Imidazole compounds, process for the synthesis and uses thereof. Justia Patents. [Link]
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2-(1h-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride. PubChemLite. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
-
2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O). NextSDS. [Link]
-
Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC. [Link]
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PMC. [Link]
-
2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-1-ol. PubChem. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]
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A Comprehensive Technical Guide to 2-Methylpropan-1-amine Derivatives: Synthesis, Applications, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-methylpropan-1-amine (isobutylamine) derivatives, a versatile class of compounds with significant applications across medicinal chemistry, agrochemicals, and materials science. As a primary amine with a branched alkyl chain, isobutylamine serves as a foundational building block for a diverse array of molecules with tailored properties. This document will delve into the core synthetic methodologies for creating these derivatives, their wide-ranging applications, and the structure-activity relationships that govern their biological effects.
Synthetic Strategies for 2-Methylpropan-1-amine Derivatives
The reactivity of the primary amino group in 2-methylpropan-1-amine allows for a variety of synthetic transformations, enabling the introduction of a wide range of functional groups and structural motifs. The principal synthetic routes include N-acylation and reductive amination.
N-Acylation: Formation of Amides
N-acylation is a fundamental method for the synthesis of N-isobutylamides, which are prevalent in many biologically active compounds.[1] This reaction typically involves the coupling of isobutylamine with a carboxylic acid or its activated derivative.
1.1.1. Schotten-Baumann Reaction
A classic and robust method for N-acylation is the Schotten-Baumann reaction, which utilizes an acyl chloride as the acylating agent in the presence of a base, often in a biphasic system.[2]
Experimental Protocol: Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction
-
Materials: Isobutylamine, benzoyl chloride, 10% aqueous sodium hydroxide, dichloromethane, 1 M hydrochloric acid, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve isobutylamine in dichloromethane in a flask equipped with a magnetic stirrer.
-
Add an equal volume of 10% aqueous sodium hydroxide solution and cool the biphasic mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the vigorously stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-isobutylbenzamide.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
-
dot graph TD { A[Isobutylamine + Benzoyl Chloride] --> B{Tetrahedral Intermediate}; B --> C[N-Isobutylbenzamide + HCl]; D[NaOH] --> E{Neutralization}; C -- HCl --> E; E --> F[NaCl + H2O]; subgraph "Reaction" A; B; C; end subgraph "Work-up" D; E; F; end }
Caption: General workflow for the Schotten-Baumann reaction.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a versatile one-pot reaction for the synthesis of N-alkyl and N-aryl derivatives of 2-methylpropan-1-amine.[3] This method involves the reaction of isobutylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that tolerates a wide range of functional groups.[5]
Experimental Protocol: General Reductive Amination
-
Materials: Isobutylamine, aldehyde or ketone, sodium triacetoxyborohydride, 1,2-dichloroethane (DCE), acetic acid (optional catalyst for ketones).
-
Procedure:
-
To a stirred solution of isobutylamine in DCE, add the corresponding aldehyde or ketone.
-
If the substrate is a ketone, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
dot graph TD { A[Isobutylamine + Aldehyde/Ketone] --> B{Imine Formation}; B --> C[Iminium Ion]; D[Reducing Agent e.g., NaBH(OAc)3] --> E{Hydride Transfer}; C --> E; E --> F[N-Substituted Isobutylamine]; subgraph "Reaction" A; B; C; D; E; F; end }
Caption: Reductive amination pathway.
Applications of 2-Methylpropan-1-amine Derivatives
The structural diversity achievable through the synthetic methods described above has led to the application of 2-methylpropan-1-amine derivatives in various fields.
Medicinal Chemistry
The isobutyl moiety is a common feature in many pharmacologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties.
2.1.1. Antifungal Agents
Derivatives of 2-methylpropan-1-amine have shown significant potential as antifungal agents. For instance, fenpicoxamid, an isobutyryl acetal derivative of the antibiotic UK-2A, is a new fungicide that inhibits mitochondrial electron transport in fungi.[6] Structure-activity relationship (SAR) studies have revealed that modifications to the isobutyryl ester group can lead to potent antifungal activity against various plant pathogenic fungi.[6] Another class of synthetic antifungal agents, the allylamines, which includes derivatives of 2-methylpropan-1-amine, function by inhibiting fungal squalene epoxidase, a key enzyme in ergosterol biosynthesis.[7][8]
| Derivative Class | Target Organism(s) | Mechanism of Action | Key Structural Feature |
| UK-2A Analogs | Zymoseptoria tritici, Leptosphaeria nodorum, Pyricularia oryzae | Inhibition of mitochondrial electron transport | Isobutyryl ester or ether at the 7-position of the macrocycle |
| Allylamines | Dermatophytes | Inhibition of squalene epoxidase | N-allylic isobutylamine moiety |
2.1.2. Enzyme Inhibitors
The isobutylamine scaffold is present in a number of enzyme inhibitors. For example, derivatives have been designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[9] SAR studies on these inhibitors have shown that the nature of the substituent on the isobutylamine nitrogen is critical for potency and selectivity.
2.1.3. Other Therapeutic Areas
Isobutylamine derivatives have been investigated for a range of other therapeutic applications, including as anti-tumor agents and for the treatment of autoimmune diseases through the activation of CB2 receptors.
Agrochemicals
Beyond their use as fungicides, 2-methylpropan-1-amine derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. The isobutylamine moiety can be incorporated into the final active ingredient to modulate its biological activity and physical properties.
Materials Science
The reactivity of the amine group in isobutylamine and its derivatives makes them useful in materials science.
2.3.1. Corrosion Inhibitors
Fatty amines and their derivatives, including those based on isobutylamine, can act as effective corrosion inhibitors for metals.[10] They function by adsorbing onto the metal surface, displacing water, and forming a protective film.[10][11] The efficiency of these inhibitors is dependent on the length and nature of the alkyl chain attached to the nitrogen atom.
2.3.2. Polymer Synthesis
2-Methylpropan-1-amine and its derivatives can be used as monomers or modifying agents in polymer synthesis.[12] For example, isobutyl-styrene can be copolymerized with styrene to create polymers with tailored properties.[13] The isobutyl groups can influence the polymer's thermal and mechanical characteristics.
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Understanding the relationship between the chemical structure of 2-methylpropan-1-amine derivatives and their biological activity is crucial for the design of new and improved compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity.[14]
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties or theoretical molecular descriptors with biological activity.[15][16][17][18][19] For antifungal derivatives of UK-2A, QSAR modeling has identified solvation energy and critical packing parameters as key descriptors for explaining their relative intrinsic activity.[6]
dot graph TD { A[Lead Compound] --> B{Structural Modification}; B --> C{Synthesis of Analogs}; C --> D{Biological Testing}; D --> E{Data Analysis}; E --> F[Structure-Activity Relationship]; F --> G{QSAR Modeling}; G --> H[Predictive Model]; H --> I{Design of New Compounds}; I --> B; subgraph "Drug Discovery Cycle" A; B; C; D; E; F; G; H; I; end }
Caption: The iterative process of SAR and QSAR in drug discovery.
Conclusion
Derivatives of 2-methylpropan-1-amine represent a versatile and valuable class of compounds with a broad spectrum of applications. The synthetic methodologies of N-acylation and reductive amination provide accessible routes to a wide array of derivatives with tunable properties. In medicinal chemistry, these compounds have shown promise as antifungal agents and enzyme inhibitors, with ongoing research focused on elucidating their mechanisms of action and optimizing their therapeutic potential through SAR and QSAR studies. In the fields of agrochemicals and materials science, isobutylamine derivatives continue to be important as active ingredients and functional materials. The continued exploration of the chemical space around the 2-methylpropan-1-amine scaffold is expected to yield new and innovative solutions to challenges in human health, agriculture, and technology.
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Touchette, K. M. (2006). A Reductive Amination and Amide-Coupling Scheme for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Jeske, M., Le, T. P., Lu, M., & Sparks, T. C. (2020). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. III. Impact of modifications to the macrocycle isobutyryl ester position. Pest Management Science, 76(1), 213–223. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
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Ramsewak, R. S., Nair, M. G., Stommel, M., & Selanders, L. (1999). Bioactive N-isobutylamides from the flower buds of Spilanthes acmella. Phytochemistry, 51(6), 729–732. [Link]
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Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacogenomics & Pharmacoproteomics, 9(2). [Link]
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Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
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Kushwaha, N., Saini, R., & Singh, P. (2003). Synthesis of some Amide derivatives and their Biological activity. Semantic Scholar. [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
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Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]
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Murat, K., & Tugba, O. (2017). Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. In Quantitative Structure-Activity Relationship. IntechOpen. [Link]
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Roy, K. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. Journal of Analytical & Pharmaceutical Research, 7(2). [Link]
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International Journal of Novel Research and Development. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD.org. [Link]
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Blanazs, A., et al. (2011). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 2(7), 1545-1557. [Link]
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Wang, Y., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Molecules, 23(12), 3125. [Link]
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Hao, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8538. [Link]
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Manickam, S., et al. (2019). Butylamine functionalized graphene oxide: experimental and DFT studies of the corrosion inhibition efficiency on MgAZ13 alloy in a 3.5% NaCl environment. RSC Advances, 9(4), 2139-2150. [Link]
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Faust, R., & Kennedy, J. P. (2025). Synthesis and Characterization of Poly(isobutylene-co-isoprene)-Derived Macro-Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 63(15), 2213-2223. [Link]
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Al-Amiery, A. A., et al. (2023). Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Derivatives for N80 Steel in 15% HCl Medium: An Experimental and Molecular Level Characterization. Molecules, 28(8), 3505. [Link]
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Quraishi, M. A., & Singh, A. (2013). Corrosion inhibitive properties of some new isatin derivatives on corrosion of N80 steel in 15% HCl. Chemistry Central Journal, 7(1), 13. [Link]
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de Lira, M. C. S., et al. (2020). Marine-Derived Compounds and Prospects for Their Antifungal Application. Molecules, 25(24), 5894. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. Scientific Reports, 12(1), 1-15. [Link]
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Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry: An Indian Journal, 14(6), 724. [Link]
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Li, Y., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4259–4275. [Link]
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Lichtenhan, J. D., & Jones, P. F. (2003). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Defense Technical Information Center. [Link]
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Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(07), 756-758. [Link]
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experimental protocol for N-alkylation of imidazoles
An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals.
Executive Summary
The N -alkylation of imidazoles is a cornerstone transformation in medicinal chemistry, yielding N -substituted scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials[1],[2]. Because the imidazole ring is an ambident nucleophile subject to rapid tautomeric equilibration, achieving high yields and strict regiocontrol requires a precise understanding of transition-state sterics, base pK a , and solvent effects. This application note details the causality behind reagent selection and provides self-validating experimental protocols for both standard and highly regioselective N -alkylation workflows.
Mechanistic Causality & Strategic Considerations
The N -alkylation of imidazole proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. The reaction is initiated by the deprotonation of the weakly acidic imidazole N–H (pK a ≈ 14.5), generating a highly nucleophilic imidazolate anion[1],[3].
Base and Solvent Selection
The choice of base dictates the kinetic profile of the reaction:
-
Mild, Heterogeneous Systems (K 2 CO 3 or Cs 2 CO 3 in MeCN/DMF): While the conjugate acid of carbonate is weaker than imidazole, the reaction is driven forward by the irreversible S N 2 attack and the precipitation of the inorganic halide salt. This method is highly chemoselective and ideal for reactive electrophiles (e.g., benzyl bromide, primary iodides)[1],[3].
-
Strong, Homogeneous Systems (NaH in THF): Sodium hydride provides quantitative, irreversible deprotonation. The evolution of hydrogen gas serves as a self-validating visual indicator of imidazolate formation. This system is mandatory for sterically hindered secondary halides or electron-deficient imidazole derivatives[1],[3].
-
Micellar Aqueous Systems (SDS/H 2 O): For green chemistry applications, sodium dodecyl sulfate (SDS) in aqueous basic media can enhance the solubility of organic substrates and increase reactivity via micelle formation, avoiding volatile organic solvents entirely[4].
The Challenge of Regioselectivity
In 4(5)-substituted imidazoles, tautomerism results in two non-equivalent nitrogen atoms. Direct alkylation typically yields a mixture of N1 and N3 regioisomers governed by "steric approach control"[5]. To synthesize regiopure 1-alkyl-4-arylimidazoles—a notoriously difficult motif—advanced strategies such as the SEM-switch (trans- N -alkylation) are employed. By protecting N1 with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group, incoming electrophiles are directed exclusively to N3 . Subsequent acidic cleavage of the SEM group yields the regiopure product[6].
General SN2 mechanistic workflow for the N-alkylation of the imidazole core.
Quantitative Data & Strategy Matrices
Table 1: Base and Solvent Selection Matrix
| Base System | Solvent | Relative Strength | Electrophile Compatibility | Key Causality / Advantage |
| K 2 CO 3 | MeCN or DMF | Mild | Primary halides, Benzyl halides | Heterogeneous; easy filtration workup; prevents over-alkylation[1]. |
| Cs 2 CO 3 | DMF | Moderate | Primary/Secondary halides | "Cesium effect" enhances nucleophilicity via a highly soluble, loose ion pair[3]. |
| NaH | Anhydrous THF | Strong | Secondary halides, unreactive electrophiles | Quantitative deprotonation; H 2 evolution confirms active nucleophile[3]. |
| KOH + SDS | H 2 O | Mild/Green | Primary halides | Micellar catalysis enhances solubility and reactivity in aqueous media[4]. |
Table 2: Regioselectivity & Analytical Validation
| Substrate Type | Alkylation Strategy | Expected Regiomeric Ratio ( N1 : N3 ) | Primary Analytical Method |
| Symmetrical Imidazole | Direct (K 2 CO 3 ) | 100:0 (Equivalent) | 1 H NMR, LC-MS |
| 4(5)-Alkylimidazole | Direct (NaH) | ~60:40 to 80:20 (Steric control) | 2D NOESY / HMBC NMR[5] |
| 1-SEM-5-Arylimidazole | Trans- N -alkylation | 0:100 (Regiopure 4-Aryl) | 1 H NMR (SEM cleavage check)[6] |
Experimental Protocols
Protocol A: Mild Heterogeneous N -Alkylation (K 2 CO 3 / MeCN)
Optimized for reactive electrophiles (e.g., benzyl bromide) yielding 1-benzylimidazole derivatives[1].
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted imidazole (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous K 2 CO 3 (1.5 equiv). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring allows for the heterogeneous formation of the imidazolate surface complex.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Heat the mixture to 60 °C. Monitor via TLC (typically 5-10% MeOH in DCM). The reaction is self-validating when the UV-active starting material spot is fully consumed.
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove unreacted K 2 CO 3 and the precipitated KBr/KCl salts[3].
-
Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate to yield the crude product, which can be purified by silica gel chromatography.
Protocol B: Strong Homogeneous N -Alkylation (NaH / THF)
Optimized for less reactive electrophiles or weakly acidic imidazoles[3].
-
Preparation: Under an inert argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.15 M) in a flame-dried flask. Cool to 0 °C using an ice bath.
-
Deprotonation: Dissolve the imidazole (1.0 equiv) in a minimal volume of anhydrous THF and add dropwise to the NaH suspension.
-
Self-Validation Step: Observe the reaction. The evolution of H 2 gas (bubbling) is the physical validation that deprotonation is occurring[1]. Allow the mixture to warm to room temperature and stir for 45 minutes until gas evolution ceases, ensuring complete formation of the "naked" imidazolate anion.
-
Alkylation: Recool the flask to 0 °C. Add the alkylating agent (1.05 equiv) dropwise. Remove the ice bath and stir at room temperature for 2–4 hours.
-
Quenching & Workup: Critical Step: Cool to 0 °C and quench carefully by the dropwise addition of saturated aqueous NH 4 Cl. Causality: NH 4 Cl safely neutralizes any unreacted NaH without generating highly basic aqueous hydroxide, which could degrade sensitive functional groups. Extract with Ethyl Acetate, wash with brine, dry over MgSO 4 , and concentrate[3].
Protocol C: Regioselective Trans- N -Alkylation (SEM-Switch)
Optimized for the synthesis of complex, regiopure 1-alkyl-4-arylimidazoles[6].
Regioselective synthesis of 1-alkyl-4-arylimidazoles via SEM-group transposition.
-
Pre-requisite: Begin with a 1-SEM-5-arylimidazole intermediate (synthesized via standard SEM protection and subsequent palladium-catalyzed C5-arylation).
-
N3 -Alkylation: Dissolve the 1-SEM-5-arylimidazole (1.0 equiv) in anhydrous DCM. Add the alkylating agent (e.g., trimethyloxonium tetrafluoroborate for methylation, or benzyl bromide, 1.2 equiv). Stir at room temperature until complete conversion to the imidazolium salt is observed via LC-MS[6].
-
SEM Cleavage (Trans-Alkylation): Concentrate the mixture to remove DCM. Dissolve the crude imidazolium salt in a mixture of Ethanol and 2N HCl (1:1 v/v). Heat to reflux for 2 hours. Causality: The acidic conditions cleave the labile SEM group, neutralizing the charge and leaving the alkyl group exclusively at the former N3 position.
-
Workup: Cool the mixture, neutralize with saturated aqueous NaHCO 3 to pH 8, and extract with DCM. The resulting organic layer contains the regiopure 1-alkyl-4-arylimidazole[6]. Structural assignment must be validated using 2D 1 H- 1 H NOESY NMR[5].
References
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The Strategic Integration of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus stands as a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] Its unique aromatic and electronic characteristics allow for a wide range of interactions with biological targets, making it a privileged scaffold in the design of novel therapeutics.[3] This guide delves into the utility of a specific, yet highly versatile imidazole-containing building block: 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine . We will explore its strategic application in the construction of compound libraries for drug discovery, supported by detailed synthetic protocols.
Unveiling the Potential: A Versatile Scaffold for Library Synthesis
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a structurally intriguing molecule for medicinal chemists. It possesses a primary amine for facile derivatization, an imidazole ring known for its ability to engage in hydrogen bonding and metal coordination, and a gem-dimethyl group which can confer metabolic stability and influence conformation. These features make it an ideal starting point for the generation of diverse chemical libraries aimed at identifying novel bioactive agents.
The imidazole moiety itself is a known pharmacophore found in drugs with a wide array of activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.[4][5] By utilizing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine as a core structure, researchers can rapidly access a multitude of derivatives to probe the chemical space around a biological target.
Proposed Application: A Scaffold for Kinase Inhibitor Discovery
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazole scaffold has been successfully incorporated into various kinase inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, mimicking the hinge-binding motifs of ATP, the natural substrate for kinases.
We propose the use of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine as a foundational element for the synthesis of a library of potential kinase inhibitors. The primary amine of this scaffold can be readily acylated, sulfonated, or otherwise modified to introduce a variety of substituents that can interact with different regions of the kinase active site.
Synthetic Protocols
The following protocols provide a framework for the synthesis of the parent scaffold and its subsequent derivatization to generate a chemical library.
Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
While a specific, detailed synthesis of this exact molecule is not widely published, a plausible and efficient route can be adapted from established methods for the N-alkylation of imidazoles. This proposed synthesis involves the reaction of imidazole with a suitable electrophile bearing the protected amine functionality.
Reaction Scheme:
Caption: Proposed two-step synthesis of the target scaffold.
Materials:
-
Imidazole
-
2-bromo-2-methyl-1-phthalimidopropane (or a similar protected aminopropyl electrophile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: N-Alkylation of Imidazole
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-2-methyl-1-phthalimidopropane (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(1H-imidazol-1-yl)-2-methylpropyl)phthalimide.
Step 2: Deprotection to Yield the Primary Amine
-
Dissolve the product from Step 1 in ethanol.
-
Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the desired product, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. Further purification can be achieved by distillation or crystallization of a salt form (e.g., dihydrochloride).[6]
Protocol 2: Parallel Synthesis of an Amide Library
This protocol outlines the parallel synthesis of a small library of amide derivatives from the parent scaffold.
Reaction Workflow:
Caption: Workflow for parallel amide library synthesis.
Materials:
-
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
-
A diverse set of acyl chlorides or carboxylic acids (for coupling reactions)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Parallel synthesis reaction block or individual reaction vials
-
Standard workup and purification supplies
Procedure:
-
In an array of reaction vials, dispense a solution of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (1.0 eq) in anhydrous DCM.
-
To each vial, add a solution of a unique acyl chloride (1.1 eq) in anhydrous DCM, followed by the addition of a base such as triethylamine (1.5 eq).
-
Seal the vials and allow them to shake at room temperature overnight.
-
Monitor the progress of a representative reaction by TLC.
-
Upon completion, quench the reactions by adding water.
-
Perform a liquid-liquid extraction by adding more DCM and separating the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layers (e.g., by passing through a phase separator or adding a drying agent like sodium sulfate).
-
Concentrate the solutions in a centrifugal evaporator.
-
The resulting crude products can be purified by parallel flash chromatography or preparative HPLC.
Data Summary for a Hypothetical Amide Library:
| Compound ID | R-Group (from R-COCl) | Molecular Formula of Product | Calculated MW of Product |
| L1-001 | Phenyl | C14H17N3O | 243.31 |
| L1-002 | 4-Chlorophenyl | C14H16ClN3O | 277.75 |
| L1-003 | 2-Thienyl | C12H15N3OS | 249.33 |
| L1-004 | Cyclohexyl | C14H23N3O | 249.35 |
Characterization of Synthesized Compounds
The synthesized scaffold and its derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a valuable and versatile building block in medicinal chemistry. Its inherent structural features provide a solid foundation for the rapid generation of diverse compound libraries. The protocols outlined in this guide offer a practical starting point for researchers and scientists to leverage this scaffold in their drug discovery efforts, particularly in the search for novel kinase inhibitors and other therapeutic agents. The adaptability of the primary amine allows for a wide range of chemical modifications, making it a powerful tool in the exploration of structure-activity relationships.
References
-
Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Pharmaffiliates. Retrieved from [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014, March 15). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). PMC. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved from [Link]
-
Imidazole, its derivatives & their importance. (2016, May 28). ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). MDPI. Retrieved from [Link]
-
Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. (2023, June). TSI Journals. Retrieved from [Link]
-
2-(1h-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalijcar.org [journalijcar.org]
- 6. PubChemLite - 2-(1h-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride (C7H13N3) [pubchemlite.lcsb.uni.lu]
step-by-step synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
An Application Note and Protocol for the Synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a bifunctional building block possessing both a tertiary amine within the imidazole ring and a primary amine. Such structures are of significant interest to researchers in medicinal chemistry and materials science for the development of novel ligands, therapeutic agents, and functional polymers. The synthetic strategy detailed herein is a robust two-step process commencing with the N-alkylation of imidazole with 2-chloro-2-methylpropanenitrile to form the key nitrile intermediate, followed by its reduction to the target primary amine. This guide offers two distinct, field-proven protocols for the reduction step: a laboratory-scale method using lithium aluminum hydride and a more scalable approach employing catalytic hydrogenation with Raney® Nickel. Each protocol is presented with detailed, step-by-step instructions, explanations for critical experimental choices, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
N-substituted imidazoles are a cornerstone class of heterocyclic compounds with broad applicability.[1] The title compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, is a valuable intermediate due to its dual amine functionalities, which allow for orthogonal derivatization. The synthetic pathway is logically designed in two main stages: the formation of a carbon-nitrogen bond to construct the imidazole-alkyl backbone, followed by the chemical transformation of a nitrile group into the desired primary amine. This approach provides a reliable and efficient route to the target molecule.
Overall Synthetic Scheme
The synthesis proceeds via two sequential steps as illustrated below:
-
Step 1: N-Alkylation. Imidazole is N-alkylated with 2-chloro-2-methylpropanenitrile to yield the intermediate, 2-(1H-imidazol-1-yl)-2-methylpropanenitrile.
-
Step 2: Nitrile Reduction. The nitrile intermediate is reduced to the final product, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-(1H-imidazol-1-yl)-2-methylpropanenitrile (Intermediate)
Scientific Rationale
The first step involves a nucleophilic substitution reaction where the imidazole anion attacks the electrophilic carbon of 2-chloro-2-methylpropanenitrile. Imidazole itself is weakly nucleophilic; therefore, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the imidazole ring, significantly enhancing its nucleophilicity.[2] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Imidazole | ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% in oil | Reagent Grade | Sigma-Aldrich |
| 2-chloro-2-methylpropanenitrile | ≥97% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or similar | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Chloride (Brine) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, thermometer, ice bath, rotary evaporator, standard glassware for extraction and chromatography.
Detailed Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion in mineral oil) to a 500 mL three-neck flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add 150 mL of anhydrous DMF to the flask.
-
Imidazole Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve imidazole (6.8 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete formation of the sodium imidazolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloro-2-methylpropanenitrile (11.4 g, 110 mmol, 1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent: 50% EtOAc in hexanes).
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification (Aqueous Wash): Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Chromatography): Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure nitrile intermediate.
-
Characterization: Confirm the structure of 2-(1H-imidazol-1-yl)-2-methylpropanenitrile using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Reduction of Nitrile to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Scientific Rationale
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[3] Two highly effective methods are presented.
-
Protocol A (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that readily converts nitriles to primary amines.[4] The mechanism involves the nucleophilic addition of two hydride ions from AlH₄⁻ to the nitrile carbon.[5][6] This method is highly reliable for small to medium-scale synthesis but requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄.
-
Protocol B (Catalytic Hydrogenation): Catalytic hydrogenation using Raney® Nickel is the preferred method for larger-scale industrial applications due to improved safety, lower cost, and simpler work-up procedures.[7][8] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond.[3] The addition of ammonia to the reaction medium helps to suppress the formation of secondary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine.[3][9]
Protocol A: Lithium Aluminum Hydride Reduction
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-(1H-imidazol-1-yl)-2-methylpropanenitrile | N/A | From Part 1 |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder or granules | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR |
Equipment: Three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen/argon inlet, ice bath, heating mantle, filtration apparatus.
Detailed Experimental Protocol
-
Safety First: LiAlH₄ is highly reactive with water and can ignite spontaneously upon contact with moisture. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Reaction Setup: To a 500 mL three-neck flask under an inert atmosphere, add LiAlH₄ (3.8 g, 100 mmol, 2.5 eq) and 150 mL of anhydrous THF. Cool the stirred suspension to 0 °C.
-
Substrate Addition: Dissolve the nitrile intermediate (6.0 g, 40 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction flask to 0 °C. Quench the reaction by the sequential, slow, and dropwise addition of:
-
4 mL of water
-
4 mL of 15% (w/v) aqueous NaOH
-
12 mL of water
-
Caution: This process is highly exothermic and generates hydrogen gas.
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL) and Dichloromethane (3 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be further purified if necessary.
-
Purification: Purify the crude amine by vacuum distillation or by converting it to its hydrochloride salt (by dissolving in ether and adding HCl in ether) and recrystallizing.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy (noting the disappearance of the nitrile peak ~2200 cm⁻¹ and the appearance of N-H stretches ~3300-3400 cm⁻¹).
Protocol B: Catalytic Hydrogenation with Raney® Nickel
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-(1H-imidazol-1-yl)-2-methylpropanenitrile | N/A | From Part 1 |
| Raney® 2800 Nickel | Slurry in water | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | ACS Grade | Decon Labs |
| Ammonia (7N solution in Methanol) | Reagent Grade | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity (UHP) | Airgas |
| Celite® | N/A | Sigma-Aldrich |
Equipment: Parr hydrogenation apparatus or a similar high-pressure reactor, filtration apparatus.
Detailed Experimental Protocol
-
Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry (approx. 1.0 g, catalyst loading ~15% w/w). Wash the catalyst with ethanol (3 x 20 mL) to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[8]
-
Reaction Setup: To a high-pressure reactor vessel, add the nitrile intermediate (6.0 g, 40 mmol), 100 mL of ethanol, and 10 mL of 7N ammonia in methanol. Carefully add the washed Raney® Nickel slurry.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen from the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: The filter cake must be kept wet with water or ethanol at all times to prevent ignition. Wash the filter cake with ethanol (3 x 30 mL).
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation as described in Protocol A.
-
Characterization: Confirm the final product structure and purity using the analytical methods described in Protocol A.
Data Summary
| Step | Reactant | Molar Ratio | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Imidazole | 1.0 | NaH, C₄H₅ClN₂ | DMF | 0 to RT | 12-18 | 65-80 |
| 2A | 2-(1H-imidazol-1-yl)-2-methylpropanenitrile | 1.0 | LiAlH₄ (2.5 eq) | THF | 66 | 4-6 | 70-85 |
| 2B | 2-(1H-imidazol-1-yl)-2-methylpropanenitrile | 1.0 | H₂, Raney® Ni | EtOH/NH₃ | RT | 12-24 | 75-90 |
Visual Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
References
-
Wikipedia contributors. (2023). Nitrile reduction. In Wikipedia, The Free Encyclopedia. [Link][3]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link][10]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link][5]
-
Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link][7]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link][11]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link][6]
-
Wikipedia contributors. (2023). Raney nickel. In Wikipedia, The Free Encyclopedia. [Link][8]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144–156. [Link][12]
-
Beller, M., & Jagadeesh, R. V. (2016). Catalytic Reduction of Nitriles. Science of Synthesis. [Link][9]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][4]
-
Sharma, V., & Kumar, P. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link][1]
Sources
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- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
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- 12. researchgate.net [researchgate.net]
purification of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine by column chromatography
An Application Guide: Optimized Purification of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine via Flash Column Chromatography
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a key intermediate in pharmaceutical synthesis. The inherent basicity of both the primary amine and the imidazole moiety presents significant challenges for standard silica gel chromatography, often leading to poor separation, severe peak tailing, and low recovery. This document elucidates the underlying chemical principles governing these challenges and presents a robust, optimized protocol using modified mobile phases on standard silica gel. We provide a step-by-step methodology, from mobile phase development using Thin-Layer Chromatography (TLC) to final purity assessment by High-Performance Liquid Chromatography (HPLC), designed for researchers, chemists, and drug development professionals to achieve high purity and yield.
The Chromatographic Challenge: Understanding Amine-Silica Interactions
The primary difficulty in the chromatographic purification of basic compounds like 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine on standard silica gel arises from strong, non-specific interactions between the analyte and the stationary phase. Silica gel's surface is covered with acidic silanol groups (Si-OH)[1][2]. The basic nitrogen atoms in the target molecule (both the primary amine and the imidazole ring) can engage in strong acid-base interactions with these silanol groups[3].
This leads to several undesirable outcomes:
-
Severe Peak Tailing: A portion of the analyte molecules is retained longer on the column due to these strong secondary interactions, resulting in asymmetrical peaks with a pronounced "tail". This significantly reduces resolution from nearby impurities[1][4][5].
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the silica gel, leading to a significant loss of material and low recovery yields[1][6].
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules, although this is less common for this specific compound, it is a known risk for other amine-containing structures like imines[7][8].
The diagram below illustrates this problematic interaction.
Sources
Application Note: Reductive Amination of Imidazole Carboxaldehydes for Pharmaceutical Discovery
Abstract
This guide provides a detailed protocol and expert insights for the reductive amination of imidazole carboxaldehydes, a critical transformation in the synthesis of pharmacologically active compounds. We delve into the reaction mechanism, reagent selection, and step-by-step procedures, emphasizing the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for its mildness and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for synthesizing substituted imidazole-containing amines.
Introduction: The Significance of Imidazole-Based Amines
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to act as a proton donor, proton acceptor, and coordinating ligand for metal ions makes it a versatile component in designing molecules that interact with biological targets. The synthesis of amines derived from imidazole carboxaldehydes via reductive amination is a cornerstone reaction, enabling the construction of diverse chemical libraries for drug discovery programs.[1][2] This one-pot reaction efficiently forms a new carbon-nitrogen bond, converting a carbonyl group into a secondary or tertiary amine.[3]
Reaction Mechanism and Rationale
Reductive amination is a two-part process that begins with the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[3][4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the imidazole carboxaldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines).[4][6][7] This dehydration step is often the rate-limiting step and is typically accelerated under mildly acidic conditions.[8][9] The acid serves to protonate the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[10]
-
Reduction: A hydride-based reducing agent, present in the same pot, then selectively reduces the C=N double bond of the imine or iminium ion.[5][7] The choice of reducing agent is critical to the success of the reaction.
Figure 1: General mechanism for reductive amination.
Reagent Selection: A Critical Choice
The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent. For sensitive substrates like imidazole carboxaldehydes, a mild and selective reagent is paramount.
The Reducing Agent: Why Sodium Triacetoxyborohydride?
While several hydride reagents can effect this transformation (e.g., NaBH₄, NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for several compelling reasons.[11][12][13]
-
Mildness and Selectivity: NaBH(OAc)₃ is less reactive than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde.[9][14] This chemoselectivity minimizes the undesired reduction of the imidazole carboxaldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents.[9]
-
Non-Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[13][14]
-
Effectiveness: It is effective for a wide array of aldehydes and ketones, including electron-deficient heteroaromatic systems, and works well with both primary and secondary amines.[12][15]
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminiums, mild, non-toxic byproducts, broad substrate scope.[11][12][13] | Moisture sensitive, more expensive than NaBH₄.[16] |
| NaBH₃CN | Selective for imines at acidic pH.[9] | Highly toxic (generates HCN), sluggish with some substrates.[14] |
| NaBH₄ | Inexpensive, readily available.[1] | Can readily reduce the starting aldehyde, less selective, requires stepwise procedure for best results.[9][17] |
| H₂/Catalyst (e.g., Pd/C) | Economical for large scale, "green" (water is the only byproduct). | Can reduce other functional groups (alkenes, alkynes, nitro groups), requires specialized pressure equipment.[14] |
Solvent and Additives
-
Solvent: Aprotic solvents are preferred for reactions using NaBH(OAc)₃. 1,2-Dichloroethane (DCE) is the most common and effective solvent.[11][12] Tetrahydrofuran (THF) is also a viable alternative.[10][12]
-
Acid Catalyst: For many aldehyde reactions, an acid catalyst is not strictly necessary.[12] However, for less reactive systems or with ketones, a catalytic amount of acetic acid (AcOH) can be beneficial to accelerate imine formation.[8][10][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of an imidazole carboxaldehyde with a primary amine using NaBH(OAc)₃.
Materials:
-
Imidazole carboxaldehyde (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the imidazole carboxaldehyde (1.0 eq) and the primary amine (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.5 M with respect to the aldehyde.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde and the appearance of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The addition may cause some effervescence. For larger scale reactions, portion-wise addition may be prudent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the imine intermediate is fully consumed. Reactions are typically complete within 2-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If further purification is needed, column chromatography on silica gel is the standard method.[18] Given the basic nature of the imidazole and the product amine, using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) or using NH-silica gel can prevent product streaking and improve separation.[18]
Troubleshooting and Optimization
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Application Note: Real-Time Monitoring of Imidazole Synthesis Using Thin-Layer Chromatography (TLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of imidazole and its derivatives is a cornerstone of medicinal chemistry and materials science. Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing side-product formation, and determining the appropriate endpoint. This application note provides a comprehensive, in-depth guide to using Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and powerful tool for real-time monitoring of imidazole synthesis. We will use the well-established Debus-Radziszewski reaction as a practical case study to illustrate the principles and protocols, from eluent selection to data interpretation.
Introduction: The Need for Vigilant Reaction Monitoring
Imidazole, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products, pharmaceuticals (e.g., histidine, histamine), and functional materials. The synthesis of substituted imidazoles is therefore of paramount importance. However, like many multi-component reactions, imidazole syntheses can be prone to incomplete conversion or the formation of side products, making accurate monitoring essential.[1]
Thin-Layer Chromatography (TLC) is an invaluable analytical technique for this purpose.[2] It allows for the rapid, qualitative assessment of a reaction mixture's composition, enabling chemists to track the consumption of starting materials and the formation of the desired product over time.[3][4] This guide explains the causality behind experimental choices and provides a robust protocol for implementing TLC in your imidazole synthesis workflow.
Foundational Principles: How TLC Separates a Reaction Mixture
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][5]
-
Stationary Phase: A thin layer of an adsorbent material, typically polar silica gel (SiO₂) or alumina (Al₂O₃), coated onto a solid backing like glass or aluminum.[2][6] The polar surface of the silica gel contains hydroxyl groups (-OH) that can form hydrogen bonds with polar molecules.[2]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that moves up the plate via capillary action.[2][6]
-
Separation Mechanism: As the mobile phase ascends, it carries the components of the spotted reaction mixture with it. A competition is established: more polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will travel shorter distances up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This difference in movement results in separation.[6]
The retention factor (Rƒ) is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound in a given solvent system.
A Practical Case Study: The Debus-Radziszewski Imidazole Synthesis
To provide a tangible context, we will frame our protocol around the Debus-Radziszewski synthesis, a classic and versatile method for preparing tri-substituted imidazoles.[7][8][9] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate).[1]
Example Reaction: Synthesis of 2,4,5-triphenylimidazole (Lophine)
-
Reactants: Benzil (1,2-dicarbonyl), Benzaldehyde (aldehyde), and Ammonium Acetate (ammonia source).
-
Product: 2,4,5-triphenylimidazole.
By monitoring this reaction, we expect to see the spots corresponding to benzil and benzaldehyde diminish in intensity over time, while a new spot, corresponding to the more polar imidazole product, appears and intensifies.
Detailed Protocol for TLC Monitoring of Imidazole Synthesis
This protocol is designed to be a self-validating system, ensuring accurate interpretation of the results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator means the plate will fluoresce under 254 nm UV light).[10][11]
-
Solvents: HPLC-grade or reagent-grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
-
TLC Development Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Tools:
-
Heating Device: Heat gun or hot plate for developing stains.[17]
Step-by-Step Experimental Workflow
Step 1: Eluent (Mobile Phase) Selection and Preparation The choice of eluent is crucial for achieving good separation. The goal is to find a solvent system where the starting materials and product have Rƒ values ideally between 0.2 and 0.8.
-
Initial System: For many organic reactions, a 1:1 mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is a good starting point.[18]
-
Optimization:
-
If all spots remain at the baseline (low Rƒ): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate).
-
If all spots run to the solvent front (high Rƒ): The eluent is too polar. Increase the proportion of the less polar solvent (e.g., increase hexanes).
-
-
Chamber Saturation: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This prevents uneven solvent evaporation from the plate and improves spot resolution.[6]
Step 2: TLC Plate Preparation Using a pencil (never a pen, as ink will run with the solvent), gently draw a light "origin" line about 1-1.5 cm from the bottom of the TLC plate.[2]
Step 3: Sample Preparation and Spotting This is the most critical step for accurate monitoring. We will use a three-lane spotting system.
-
Lane 1 (Starting Material - SM): Before starting the reaction (t=0), dissolve a tiny amount of your key starting material(s) (e.g., benzil and benzaldehyde) in a volatile solvent (like ethyl acetate or dichloromethane). Using a capillary tube, make a small, concentrated spot on the origin line in the left lane.
-
Lane 2 (Co-spot - C): In the middle lane, first spot the starting material solution (Lane 1). Then, using a different capillary, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - RXN): As the reaction proceeds, use a capillary tube to withdraw a minuscule aliquot of the reaction mixture and spot it directly onto the origin line in the right lane.
Causality Behind Co-spotting: The co-spot lane is a self-validating control. It confirms the identity of the starting material spot within the complex reaction mixture. If the SM spot in Lane 1 and the lowest spot in Lane 3 are at the same Rƒ, the spot in the co-spot lane will appear as a single, merged spot.
Step 4: Developing the TLC Plate Carefully place the spotted TLC plate into the pre-saturated development chamber. Ensure the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development. When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6]
Step 5: Visualization Many imidazole derivatives are not strongly UV-active. A multi-step visualization process is recommended.
-
UV Light: First, view the dried plate under a 254 nm UV lamp.[17] Aromatic starting materials like benzil and benzaldehyde will likely appear as dark spots. Circle any visible spots with a pencil.[12]
-
Iodine Vapor: Place the plate in an iodine chamber for a few minutes. Many organic compounds will form a temporary, colored complex with iodine, appearing as yellow-brown spots.[12][13] This method is semi-destructive. Circle the spots.
-
Chemical Staining (Destructive): If spots are still faint or invisible, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any oxidizable functional groups (like aldehydes or the imidazole ring itself).[15] Dip the plate quickly into the stain solution, wipe off the excess, and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple/pink background.[15]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a highly sensitive, general-purpose stain.[14][16] Dip the plate and heat gently. It produces distinct blue-black spots for a wide variety of functional groups.
-
Interpreting the TLC Results
By comparing the three lanes at different time points, you can effectively monitor the reaction's progress.
-
t = 0: You should see a strong spot in the SM lane and the RXN lane at the same Rƒ. The product spot will be absent.
-
Intermediate Time: The spot(s) corresponding to the starting material(s) in the RXN lane will decrease in intensity. A new spot, corresponding to the imidazole product, will appear. Typically, imidazoles are more polar than their aldehyde and dicarbonyl precursors due to the N-H group, so the product spot will have a lower Rƒ.
-
Reaction Completion: The starting material spot(s) in the RXN lane will have completely disappeared, and the product spot will be at its maximum intensity.
Data Presentation and Workflow
Table 1: Recommended TLC Solvent Systems for Imidazole Synthesis
| Reactant/Product Type | Recommended Starting Eluent System (v/v) | Polarity Adjustment |
| Non-polar aromatic reactants (e.g., Lophine synth.) | Hexane:Ethyl Acetate (3:1 to 1:1) | Increase Ethyl Acetate for higher polarity. |
| Aliphatic reactants | Dichloromethane:Methanol (9.5:0.5) | Increase Methanol for significantly higher polarity. |
| Highly polar reactants/products | Ethyl Acetate:Methanol (9:1) | Adjust ratio based on observed Rƒ values. |
| N-substituted imidazoles (less polar) | Hexane:Ethyl Acetate (2:1) | Increase Hexane if product Rƒ is too low. |
Diagram 1: TLC Reaction Monitoring Workflow
This diagram illustrates the decision-making process based on TLC analysis.
Caption: Workflow for monitoring imidazole synthesis with TLC.
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of imidazole synthesis. Its simplicity, speed, and low cost provide chemists with immediate, actionable insights into the status of their reactions. By following the detailed protocol outlined in this note—particularly the principles of proper eluent selection and the use of a three-lane co-spotting method—researchers can confidently track the consumption of reactants and the formation of products, leading to optimized reaction conditions, improved yields, and greater overall efficiency in the synthesis of this vital class of heterocyclic compounds.
References
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from Wikipedia. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from Scribd. [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from Slideshare. [Link]
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from Scribd. [Link]
-
Royal Society of Chemistry. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
ResearchGate. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [Link]
-
PMC. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry. [Link]
-
University of Kerbala. (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from MIT. [Link]
-
MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]
-
LabXchange. (2024). Lab Procedure: Thin Layer Chromatography. Retrieved from LabXchange. [Link]
-
ACS Publications. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education. [Link]
-
Reddit. (2016). TLC Visualization/Stain Question. Retrieved from r/chemistry. [Link]
-
ScienceDirect. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. [Link]
-
PMC. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][7][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. [Link]
-
The Royal Society of Chemistry. (2006). Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. [Link]
-
MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from Pharmaguideline. [Link]
-
WordPress.com. (2006). TLC Staining solutions. Retrieved from Org Prep Daily. [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from Labster Theory Pages. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). Magic Formulas - TLC Stains/Dips. Retrieved from University of Rochester Chemistry. [Link]
-
YouTube. (2021). Visualizing a TLC plate. [Link]
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Application Note: Development and Validation of PARP Inhibitors Utilizing Benzimidazole Scaffolds
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that orchestrates the base excision repair (BER) of DNA single-strand breaks (SSBs). When PARP1 is catalytically inhibited, unrepaired SSBs degenerate into highly cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are repaired via homologous recombination (HR). However, in tumor cells harboring BRCA1/2 mutations (HR deficiency), the accumulation of DSBs leads to cell death—a paradigm known as synthetic lethality (1)[1].
Designing selective and potent PARP inhibitors requires scaffolds that can effectively mimic the natural substrate, nicotinamide adenine dinucleotide (NAD+). Among the most privileged structures in this domain is the benzimidazole-4-carboxamide scaffold.
PARP1 DNA repair pathway and synthetic lethality via PARP inhibition.
Structure-Activity Relationship (SAR) of Benzimidazole Scaffolds
The benzimidazole carboxamide scaffold is highly effective due to its low molecular weight and high intrinsic potency within the PARP1 active site.
Mechanistic Causality in Design:
-
Nicotinamide Mimicry: The carboxamide group acts as an analogue of nicotinamide, forming crucial intermolecular hydrogen bonds with the Gly-863 and Ser-904 residues of the PARP1 active site (2)[2].
-
π−π Stacking: The aromatic benzimidazole core engages in π−π stacking interactions with Tyr-907, anchoring the inhibitor deep within the binding pocket[2].
-
C-2 Substitutions: Modifications at the C-2 position of the benzimidazole ring dictate cellular permeability and off-target toxicity. For instance, incorporating a quaternary methylene-amino substituent or a pyrrolidine ring (as seen in Veliparib/ABT-888) significantly enhances cellular potency and oral bioavailability (3)[3].
Quantitative SAR Data Summary
The following table summarizes the biochemical and cellular profiling of representative PARP inhibitors, illustrating how structural nuances in the benzimidazole core influence both catalytic inhibition and PARP trapping.
| Compound | Scaffold Type | PARP1 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM)* | PARP Trapping Efficiency |
| Veliparib (ABT-888) | Benzimidazole-4-carboxamide | 5.2 | > 100 | Low |
| Olaparib | Phthalazinone | 5.0 | 15.5 | High |
| Compound 5cj | Benzimidazole carboxamide | ~ 4.0 | 17.4 | Moderate |
| Compound 19A10 | Benzimidazole derivative | 4.62 | N/A | Low |
*Cytotoxicity measured in BRCA1-mutated MDA-MB-436 breast cancer cell lines.
Biochemical Validation: PARP1 Enzyme Activity Protocol
To validate synthesized benzimidazole derivatives, a robust biochemical assay is required. We recommend a Fluorescence Polarization (FP) assay measuring the conversion of NAD+ to poly(ADP-ribose) (pADPr) and subsequently to AMP.
Causality behind the method: FP allows for a homogeneous, mix-and-read format. This avoids wash steps that can disrupt the binding equilibrium of fast-off-rate inhibitors, ensuring highly accurate IC₅₀ determinations (4)[4].
Step-by-Step Methodology
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂. Dilute full-length human PARP1 enzyme to a working concentration of 0.6 nM.
-
Inhibitor Pre-incubation: Add the benzimidazole test compounds (in up to 1% final DMSO) to the PARP1 enzyme in a 384-well low-volume black plate. Rationale: Pre-incubate for 30 minutes at room temperature to allow slow-binding inhibitors to reach thermodynamic equilibrium before substrate competition begins.
-
Reaction Initiation: Add 50 µM NAD+ and 0.25 mg/mL Sheared Salmon Sperm DNA. Rationale: PARP1 is strictly DNA-dependent; the sheared DNA provides the necessary strand breaks to induce the enzyme's catalytically active conformation[4].
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature protected from light.
-
Quench and Detection: Add the AMP detection reagents (Transcreener AMP2 Antibody and Tracer) supplemented with EDTA. Rationale: EDTA instantly chelates the Mg²⁺ ions required for PARP1 activity, freezing the reaction state for accurate reading[4].
-
Data Acquisition: Read the plate on a multi-mode microplate reader configured for Fluorescence Polarization. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.
Step-by-step workflow for the PARP1 Fluorescence Polarization assay.
Cellular Validation: PARP Trapping Assay (Chromatin Fractionation)
While biochemical IC₅₀ indicates catalytic inhibition, the true cytotoxic driver of modern PARPi is "PARP Trapping"—the physical stabilization of the PARP1-DNA complex. This trapped complex acts as a physical roadblock to replication forks (5)[5].
Step-by-Step Methodology
-
Cell Treatment: Seed MDA-MB-436 cells and treat with varying concentrations of the benzimidazole inhibitor (e.g., 0.1 µM to 10 µM) for 4 hours. Add 2 mM methyl methanesulfonate (MMS) for the final 30 minutes to induce DNA alkylation and subsequent SSBs, forcing PARP1 recruitment to chromatin.
-
Cell Lysis & Fractionation: Harvest cells and lyse in a hypotonic buffer (10 mM HEPES, 10 mM KCl) supplemented with protease/phosphatase inhibitors to isolate nuclei. Centrifuge and discard the supernatant (cytoplasmic fraction).
-
Chromatin Extraction: Resuspend the nuclear pellet in an extraction buffer containing 0.1% Triton X-100. Centrifuge at high speed (15,000 x g). The resulting pellet contains the insoluble chromatin-bound fraction.
-
Protein Quantification: Solubilize the chromatin pellet using sonication in a 1% SDS buffer. Perform a BCA assay. Rationale: Chromatin fractions are highly viscous and extraction efficiency varies; BCA normalization is strictly required to prevent false-positive trapping signals[5].
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for PARP1. Crucially, probe for Histone H3 as the internal loading control, as it remains constitutively bound to the chromatin fraction[5].
-
Analysis: Densitometric analysis will reveal the ratio of chromatin-bound PARP1 relative to Histone H3. High ratios indicate a strong PARP-trapping compound.
Future Directions: Benzimidazoles in PROTAC Development
An emerging frontier for benzimidazole scaffolds is their use as warheads in Proteolysis Targeting Chimeras (PROTACs). Traditional high-trapping PARPi (like Talazoparib) exhibit high intrinsic toxicity, leading to severe hematological side effects. Conversely, benzimidazole derivatives like Veliparib and the novel compound 19A10 exhibit high enzymatic affinity but remarkably low PARP-trapping effects (6)[6].
By utilizing a low-trapping benzimidazole scaffold as the target-binding ligand, researchers can design PARP1 degraders that eliminate the protein entirely without the acute toxicity associated with trapping the enzyme on the DNA. This structural plasticity ensures that imidazole and benzimidazole cores will remain at the forefront of next-generation DNA Damage Response (DDR) therapeutics.
References
- Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP)
- Source: acs.
- Source: bellbrooklabs.
- Source: benchchem.
- Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
- Source: nih.
Sources
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- 3. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
acylation of the primary amine on 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
An Application Guide to the Selective N-Acylation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Abstract
This document provides a comprehensive technical guide for the selective , a valuable building block in medicinal chemistry and drug development.[1][2] The presence of two potentially nucleophilic nitrogen atoms—a sterically hindered primary amine and an imidazole ring—presents a distinct chemoselectivity challenge. This guide elucidates the underlying chemical principles and offers field-proven protocols to achieve high-yield, selective N-acylation. We will explore various acylating systems, the critical role of catalysts like 4-(Dimethylamino)pyridine (DMAP), and strategies for purification and characterization.
Introduction and Strategic Overview
The imidazole moiety is a cornerstone in pharmaceutical sciences, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4][5] The title compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, combines this privileged heterocycle with a primary amine, making it an ideal scaffold for building molecular complexity through amide bond formation.[6][7]
The primary synthetic challenge lies in selectively acylating the primary amine without modifying the imidazole ring. While the primary amine is generally a stronger nucleophile than the sp²-hybridized nitrogen of the imidazole, the steric hindrance from the adjacent gem-dimethyl group can reduce its reactivity.[8][9] This guide provides a systematic approach to overcoming this challenge.
Reactivity and Mechanistic Considerations
Analysis of Nucleophilic Centers
The substrate contains two key nucleophilic sites:
-
Primary Amine (-NH₂): Highly nucleophilic and basic. However, its reactivity is tempered by significant steric hindrance from the two adjacent methyl groups.
-
Imidazole Ring: The non-protonated nitrogen atom of the imidazole ring is nucleophilic and can be acylated, particularly under harsh conditions or with highly reactive acylating agents.
Selective acylation of the primary amine is achievable by leveraging the inherently higher nucleophilicity of the amine and by carefully controlling reaction conditions.[10][11]
The Role of the Acylating Agent
The choice of acylating agent is paramount and dictates the reaction's reactivity and side-product profile.[12][13][14]
| Acylating Agent | General Reactivity | Common Byproducts | Key Considerations |
| Acyl Chlorides | Very High | HCl | Most reactive; reaction is often rapid and exothermic. Requires a non-nucleophilic base to scavenge HCl.[9][12] |
| Acid Anhydrides | High | Carboxylic Acid | Less reactive than acyl chlorides, offering better control. Often requires a catalyst for hindered amines.[13][14] |
| Carboxylic Acids | Low (requires activation) | Varies with coupling agent | Requires a coupling reagent (e.g., HATU, EDC) to form a highly reactive intermediate in situ. Ideal for sensitive substrates.[15][16] |
Catalysis with 4-(Dimethylamino)pyridine (DMAP)
For moderately reactive acylating agents like acid anhydrides, 4-(Dimethylamino)pyridine (DMAP) serves as a "super catalyst."[17] Its efficacy stems from its role as a potent nucleophilic catalyst, not merely a base.[18][19]
The mechanism involves two key steps:
-
Formation of a Highly Reactive Intermediate: DMAP attacks the acid anhydride to form a resonance-stabilized N-acylpyridinium salt.[17][18] This intermediate is a far more potent acylating agent than the parent anhydride.[18][20]
-
Acyl Group Transfer: The sterically hindered primary amine then attacks the activated carbonyl carbon of the N-acylpyridinium salt, transferring the acyl group and regenerating the DMAP catalyst.[19]
This catalytic cycle allows the reaction to proceed under mild conditions, overcoming the steric hindrance of the substrate.
Experimental Protocols and Workflows
The following diagram outlines the general experimental workflow for the acylation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Caption: General experimental workflow for acylation.
Protocol A: Acylation using an Acyl Chloride
This protocol is suitable for robust acyl groups where high reactivity is desired.
-
Materials:
-
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (1.0 eq)
-
Acyl Chloride (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise over 10-15 minutes. An exotherm may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: DMAP-Catalyzed Acylation using an Acid Anhydride
This method is preferred for its milder conditions and is highly effective due to the catalytic action of DMAP.[18][21]
-
Materials:
-
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (1.0 eq)
-
Acid Anhydride (1.2 - 1.5 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
-
Procedure:
-
To a stirred solution of the amine (1.0 eq), base (1.5 eq), and DMAP (0.1 eq) in anhydrous THF, add the acid anhydride (1.2 eq) at room temperature.
-
Stir the reaction mixture for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The following diagram illustrates the catalytic cycle of DMAP in this reaction.
Caption: Catalytic cycle of DMAP in acylation reactions.[18]
Purification and Characterization
The basic imidazole ring can cause tailing or poor separation during silica gel chromatography. To mitigate this, consider the following:
-
Solvent System Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia (in methanol), to the eluent system (e.g., DCM/Methanol).
-
Alternative Stationary Phases: Alumina (basic) or reverse-phase silica (C18) can be effective alternatives.
Expected Characterization Data:
-
¹H NMR: Disappearance of the broad -NH₂ singlet and appearance of a new amide N-H signal (typically a triplet or broad singlet) further downfield. A shift in the protons adjacent to the newly formed amide bond.
-
¹³C NMR: Appearance of a new carbonyl carbon signal in the range of 165-180 ppm.
-
FT-IR: Appearance of a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹ and an N-H (amide II band) bend around 1550 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the acylated product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive acylating agent. 2. Steric hindrance is too great for conditions. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch to a more reactive agent (e.g., anhydride -> acyl chloride). 2. Increase reaction temperature or use microwave heating.[15] For anhydrides, ensure DMAP is used. 3. Use freshly dried solvents and run the reaction under an inert atmosphere. |
| Formation of Side Products | 1. Acylation on the imidazole ring. 2. Di-acylation (if the acylating agent has another reactive site). 3. Decomposition of starting material or product. | 1. Use milder conditions (lower temperature, less reactive agent). Imidazole acylation is often reversible upon aqueous work-up. 2. Use a controlled stoichiometry (1.0-1.1 eq) of the acylating agent. 3. Avoid excessive heat and prolonged reaction times. |
| Difficult Purification | 1. Product co-elutes with starting material. 2. Product streaking on silica gel. | 1. Ensure the reaction goes to completion. Use a more polar solvent system to better separate the more polar amine starting material. 2. Add 0.5-1% TEA or NH₄OH to the eluent. |
Conclusion
The selective acylation of the sterically hindered primary amine in 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a readily achievable transformation with careful selection of reagents and reaction conditions. For general-purpose acylation, the use of an acid anhydride in the presence of a catalytic amount of DMAP provides an excellent balance of reactivity and control. For more reactive or sensitive systems, acyl chlorides or activated carboxylic acids offer robust alternatives. The protocols and troubleshooting guide provided herein serve as a validated starting point for researchers and drug development professionals aiming to utilize this versatile chemical scaffold.
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
- Acylating agents. Ace Chemistry.
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (Source not specified).
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
- Acylation Overview, Mechanism & Agents. Study.com.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Understanding Acylation: Mechanism, Reactions, and Examples. Testbook.
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate.
- Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
- Acylation Reaction- Mechanism, Applications and FAQs. Allen.
- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
- Acylation of Amines: Organic Chemistry II Study Guide. Fiveable.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (Source not specified).
- The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. PubMed.
- Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications.
- A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
- Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Video: Amines to Amides: Acylation of Amines. JoVE.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. ResearchGate.
- Imidazole. Wikipedia.
- Amide synthesis by acylation. Organic Chemistry Portal.
- Synthesis of Bioactive Imidazoles: A Review. Hilaris.
- Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Semantic Scholar.
- Imidazole-catalyzed displacement of an amine from an amide by a neighboring hydroxyl group. A model for the acylation of chymotrypsin. PubMed.
- Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.
- Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
- Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
- Methyl 1H-imidazole-1-carboxylate. Enamine.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (Source not specified).
- Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. Benchchem.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
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- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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in vitro assay preparation with 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Application Note: Fragment-Based Screening and Functional In Vitro Assays for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Executive Summary & Pharmacophore Rationale
In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (Rule of Three compliant) are utilized to probe biological targets efficiently and map expansive chemical spaces[1]. The compound 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (CAS 1989671-30-8, MW 139.19 Da) is a highly versatile fragment featuring a privileged imidazole scaffold linked to a sterically hindered primary amine[2].
As a Senior Application Scientist, it is critical to understand that successful assay preparation begins with understanding the physical causality of the molecule's structure:
-
Imidazole Ring (pKa ~6.0): At physiological pH (7.4), the imidazole ring is predominantly unprotonated. The lone pair of electrons on the sp2-hybridized nitrogen acts as a potent Lewis base, capable of forming coordinate covalent bonds with metalloenzymes, most notably the heme iron ( Fe3+ ) in Cytochrome P450 (CYP) enzymes[3].
-
Primary Amine (pKa ~9.5): Fully protonated at pH 7.4, this moiety forms strong electrostatic salt bridges with acidic residues in target binding pockets, such as Asp114 in the transmembrane helix 3 (TM3) of the Histamine H3/H4 G-protein-coupled receptors (GPCRs)[4].
-
Gem-Dimethyl Group: The addition of two methyl groups at the alpha-carbon restricts the conformational flexibility of the ethylamine linker (Thorpe-Ingold effect), reducing the entropic penalty upon target binding. Furthermore, this steric bulk shields the primary amine from oxidative deamination by Monoamine Oxidase (MAO) enzymes, enhancing metabolic stability.
Fig 1: Mechanistic rationale for the structural components of the fragment.
Physicochemical Profiling & Stock Preparation
Because fragments exhibit low initial binding affinities (typically high μ M to mM Kd ), in vitro assays require high compound concentrations[1]. This necessitates careful management of solvent tolerance.
-
Solubility & Stock Formulation: Prepare a 100 mM master stock in 100% anhydrous DMSO. The gem-dimethyl group enhances lipophilicity slightly, ensuring complete dissolution and preventing precipitation upon aqueous dilution.
-
Causality of Buffer Selection: To maintain the dual ionization state (unprotonated imidazole, protonated amine), assay buffers must be strictly buffered at pH 7.4 (e.g., 50 mM Potassium Phosphate or HEPES). Deviations below pH 6.0 will protonate the imidazole, destroying its ability to coordinate heme iron[5].
In Vitro Assay Protocol 1: Metalloenzyme Type II Binding (Cytochrome P450)
Objective: To quantify the direct binding affinity ( Kd ) of the fragment to the CYP3A4 heme active site using UV-Vis difference spectroscopy.
Causality of the Assay Design: When the unprotonated imidazole nitrogen coordinates with the hexacoordinated low-spin ferric ( Fe3+ ) heme of CYP450, it displaces the distal water ligand. This transition generates a classic "Type II" difference spectrum, characterized by an absorbance peak at ~425-430 nm and a trough at ~390-410 nm[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1 μ M recombinant human CYP3A4 in 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein[5].
-
Baseline Establishment: Divide the CYP3A4 solution equally into two UV-compatible quartz cuvettes (Sample and Reference). Record a baseline difference spectrum from 350 nm to 500 nm to ensure zero absorbance difference.
-
Titration: Sequentially add 1 μ L aliquots of the fragment (diluted in DMSO) to the Sample cuvette (final concentrations ranging from 10 μ M to 2 mM). Add an equal volume of pure DMSO to the Reference cuvette.
-
Causality: Equal DMSO addition is critical because CYP enzymes are highly sensitive to organic solvents; unmatched DMSO will cause a false Type I spectral shift due to protein perturbation.
-
-
Measurement: After each addition, mix gently and incubate for 3 minutes at 25°C to reach equilibrium. Record the difference spectrum[6].
-
Data Extraction: Calculate the absorbance difference ( ΔA=A430−A390 ).
System Validation & Quality Control:
-
Positive Control: Titrate Ketoconazole (a known high-affinity imidazole CYP inhibitor). It must yield a sharp Type II spectrum with a Kd<1μ M.
-
Self-Validation: Plot ΔA against fragment concentration. The data must fit a hyperbolic Michaelis-Menten-style binding isotherm. If the signal does not saturate, non-specific aggregation is occurring.
In Vitro Assay Protocol 2: GPCR Radioligand Displacement (Histamine H3 Receptor)
Objective: To determine the inhibitory constant ( Ki ) of the fragment at the human Histamine H3 Receptor (hH3R).
Causality of the Assay Design: The fragment is a truncated analog of the histamine pharmacophore. To prove it binds the orthosteric site (interacting with Asp114 and Glu206), it must competitively displace a known orthosteric radioligand, [3H]
Nα -methylhistamine[4].Step-by-Step Methodology:
-
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing hH3R. Resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).
-
Causality: MgCl2 is included because divalent cations stabilize the GPCR-G protein coupled state, which has a higher affinity for agonists and agonist-like fragments.
-
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
150 μ L of membrane suspension (10 μ g protein/well).
-
25 μ L of the fragment at varying concentrations ( 10−8 M to 10−2 M).
μ L of [3H]
Nα -methylhistamine (final concentration 1 nM, near its Kd )[7]. -
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes to ensure steady-state equilibrium is reached for both the high-affinity radioligand and the low-affinity fragment.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.
-
-
Washing: Wash filters three times with 1 mL of ice-cold wash buffer to trap the membrane-bound radioligand while flushing away unbound tracer. Add scintillation cocktail and read in a Microbeta counter.
System Validation & Quality Control:
-
Non-Specific Binding (NSB): Define NSB using 10 μ M Thioperamide[7]. The specific binding window must be >80% of total binding.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle control (total binding) and the Thioperamide control (NSB). The assay is only valid if Z′≥0.5 .
Fig 2: Fragment-Based Drug Discovery (FBDD) workflow for imidazole-amine.
Quantitative Data Summary
To facilitate cross-assay comparison and ensure robust hit-to-lead progression, the expected validation metrics are summarized below.
| Assay Parameter | CYP3A4 Type II Binding | hH3R Radioligand Displacement |
| Primary Target | Heme Iron ( Fe3+ ) | Asp114 / Glu206 (TM3/TM5) |
| Readout Modality | UV-Vis Absorbance ( ΔA430−390 ) | Scintillation Proximity / CPM |
| Positive Control | Ketoconazole | Thioperamide / Histamine |
| Expected Fragment Affinity | Kd : 50 μ M - 500 μ M | IC50 : 100 μ M - 1 mM |
| Ligand Efficiency (LE) | > 0.35 kcal/mol/heavy atom | > 0.30 kcal/mol/heavy atom |
| Validation Metric | Saturable Hyperbolic Fit ( R2>0.95 ) | Z'-factor ≥ 0.5 |
| Max DMSO Tolerance | 2% (v/v) | 5% (v/v) |
References
-
Title: Concepts and Core Principles of Fragment-Based Drug Design Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor (Cytochrome P450) Source: Biology LibreTexts URL: [Link]
-
Title: Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. bio.libretexts.org [bio.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. As a key building block in pharmaceutical synthesis, rigorous characterization is essential to ensure identity, quality, and consistency. This guide moves beyond simple procedural lists to explain the rationale behind the selection of each technique, integrating foundational scientific principles with practical, field-tested protocols. We present a cohesive workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a complete analytical profile of the target molecule.
Introduction: The Need for a Multi-Faceted Analytical Strategy
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a heterocyclic compound featuring a sterically hindered primary amine and an imidazole moiety. These functional groups make it a valuable synthon for the development of novel therapeutic agents, particularly those targeting biological systems where imidazole's role as a histidine mimic or a metal-coordinating ligand is advantageous.[1] The presence of multiple nitrogen atoms, a tertiary carbon center, and an aromatic system necessitates a multi-technique approach for unambiguous characterization. Relying on a single analytical method is insufficient; instead, data from orthogonal techniques must be integrated to confirm the molecular structure and quantify impurities.
This guide establishes a self-validating system where the results from one technique corroborate the findings of another, ensuring the highest degree of scientific integrity. The workflow presented herein is designed to be a foundational template for quality control (QC) release, stability testing, and regulatory submissions.
Caption: Integrated workflow for compound characterization.
Spectroscopic Characterization: Elucidating the Molecular Architecture
Spectroscopic methods provide the foundational data for structural confirmation. By probing the molecule with different forms of energy, we can map its atomic connectivity and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous elucidation of molecular structure in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expert Rationale: The molecule possesses several distinct proton and carbon environments. ¹H NMR will confirm the number of protons and their connectivity through spin-spin coupling, while ¹³C NMR will verify the carbon skeleton. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to definitively link proton and carbon signals.[2]
Predicted NMR Data: The following table outlines the expected chemical shifts for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in a common solvent like DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous imidazole structures.[3][4]
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Imidazole C2-H | ~7.5 - 7.7 | Singlet (s) | Most deshielded aromatic proton, adjacent to two nitrogens. |
| Imidazole C4/C5-H | ~6.8 - 7.2 | Doublet (d) or two singlets | Protons on the imidazole ring. | |
| -CH₂- (amine) | ~2.8 - 3.1 | Singlet (s) | Broad singlet due to proximity to the quaternary carbon. | |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | Chemical shift is concentration and temperature dependent; exchanges with D₂O. | |
| -C(CH₃)₂ | ~1.2 - 1.4 | Singlet (s) | Two equivalent methyl groups on the quaternary carbon. | |
| ¹³C NMR | Imidazole C2 | ~135 - 140 | C-H | |
| Imidazole C4/C5 | ~120 - 130 | C-H | ||
| Quaternary C | ~60 - 65 | C | Carbon attached to imidazole nitrogen and two methyl groups. | |
| -CH₂- (amine) | ~50 - 55 | CH₂ | ||
| -C(CH₃)₂ | ~25 - 30 | CH₃ |
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight of the compound and providing fragmentation data that supports the proposed structure. Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule.
Expert Rationale: ESI in positive ion mode is ideal for this molecule as the primary amine and imidazole nitrogens are readily protonated. We expect to see a strong signal for the protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) should be employed to determine the elemental composition, providing definitive confirmation of the molecular formula.[1]
Expected Results:
-
Molecular Formula: C₇H₁₃N₃
-
Exact Mass: 139.1109
-
Expected [M+H]⁺ (HRMS): 140.1182
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.
Expert Rationale: This technique confirms the presence of the N-H bonds of the primary amine, the C-H bonds of the aliphatic and aromatic moieties, and the characteristic vibrations of the imidazole ring. The absence of certain peaks (e.g., carbonyl C=O) is also valuable information. The interpretation is guided by established vibrational frequencies for imidazole and amine-containing compounds.[5][6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, often two bands |
| C-H Stretch (aromatic, imidazole) | 3100 - 3150 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=N and C=C Stretch (imidazole ring) | 1450 - 1600 | Medium to Strong |
| N-H Bend (primary amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is essential for determining purity and identifying any process-related impurities or degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the gold standard for assessing the purity of small molecule pharmaceutical intermediates.[8]
Expert Rationale: A C18 stationary phase provides excellent retention for this moderately polar compound. The mobile phase must be carefully selected to ensure good peak shape. The primary amine can interact with residual silanols on the silica backbone, leading to peak tailing. Using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) protonates the amine, minimizing this secondary interaction and resulting in sharp, symmetrical peaks. UV detection is suitable as the imidazole ring possesses a chromophore. A wavelength of ~210 nm is a good starting point for detecting the imidazole moiety and potential impurities.[9]
Caption: RP-HPLC experimental workflow diagram.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. If necessary, run 2D experiments (COSY, HSQC) according to the instrument's standard parameters.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent peak).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Create a dilute solution (~1-10 µg/mL) from the stock solution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500). Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Analysis: Apply pressure using the instrument's anvil to ensure good contact.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Identify and label the major absorption peaks.
Protocol 4: RP-HPLC Purity Analysis
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Solution Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the diluent as a blank to ensure no system peaks are present.
-
Inject the sample solution.
-
Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.
-
Conclusion
The analytical characterization of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy serves as the primary tool for structural elucidation, with its findings confirmed by HRMS for molecular formula and FT-IR for functional group identification. RP-HPLC provides a robust and reliable method for quantifying the purity of the material. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently establish the identity, purity, and quality of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and development.
References
-
FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Undergraduate Science Journals. Available at: [Link]
-
Kumar, V., & Selvam, P. (2016). Figure: FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available at: [Link]
-
Rauhut, G., & Pulay, P. (1995). Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. The Journal of Physical Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link]
-
Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Kwiecień, A., & Krzek, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. Available at: [Link]
-
Attimarad, M., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]
-
Attimarad, M., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
-
Supplementary data - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Semproni, A. N., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available at: [Link]
-
Singh, S., & Singh, P. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
-
1H-Imidazole, 2-methyl-. NIST WebBook. Available at: [Link]
-
2-(1h-imidazol-1-yl)-2-methylpropan-1-ol. PubChem. Available at: [Link]
-
Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. Available at: [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank. Available at: [Link]
-
Pal, D., et al. (2021). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... ResearchGate. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
Jesus, L. A. G., et al. (2018). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in... ResearchGate. Available at: [Link]
-
SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. JETIR. Available at: [Link]
-
Asiri, A. M., et al. (2012). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Technical Support Center: Proactive Byproduct Prevention in Imidazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and prevent byproduct formation during imidazole synthesis. By understanding the mechanistic origins of common impurities, you can optimize your reaction conditions to favor the formation of the desired imidazole product, leading to higher yields and simplified purification.
Troubleshooting Guide: Synthesis-Specific Byproduct Prevention
This section addresses common issues encountered in widely used imidazole synthesis methodologies.
The Debus-Radziszewski Synthesis
A cornerstone of imidazole synthesis, this multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) can be prone to side reactions if not properly controlled.[1][2][3]
Question: My Debus-Radziszewski reaction is producing a low yield of the desired trisubstituted imidazole, and the crude product is a complex mixture. What are the likely byproducts and how can I prevent their formation?
Answer: Low yields and complex product mixtures in the Debus-Radziszewski synthesis often stem from several factors, including incomplete reaction, side reactions, and product degradation.[1][4]
-
Unreacted Starting Materials: The most common impurities are often unreacted 1,2-dicarbonyl compounds, aldehydes, and the ammonia source.[5]
-
Causality: Inadequate reaction temperature or time can lead to incomplete conversion. The multi-component nature of this reaction requires sufficient energy and time for all intermediates to form and cyclize.[1]
-
Preventative Measures:
-
Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). While higher temperatures can accelerate the reaction, excessive heat may promote byproduct formation.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the limiting reagent by TLC.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may not necessarily drive the reaction to completion and can complicate purification.
-
-
-
Polymeric and Tar-Like Byproducts: The formation of dark, insoluble materials is a frequent issue.
-
Causality: These byproducts can arise from the self-condensation of aldehydes or reactions between intermediates under harsh conditions.[6]
-
Preventative Measures:
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. Alcohols like ethanol are commonly used.[4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the time the reaction mixture is exposed to high temperatures.[1][7][8]
-
-
-
Side-Products from Aromatic Aldehydes: When using aromatic aldehydes with electron-donating or withdrawing groups, different side products can form.
-
Causality: The electronic nature of the aldehyde can influence its reactivity and the stability of intermediates in the reaction pathway.
-
Preventative Measures:
-
Catalyst Use: The use of catalysts like silica-supported sulfuric acid or Lewis acids such as Fe3O4 MNPs can enhance the electrophilicity of the aldehyde, promoting the desired reaction pathway and improving yields.[4]
-
-
The Van Leusen Imidazole Synthesis
This method, which utilizes tosylmethyl isocyanide (TosMIC), is valuable for preparing various imidazoles. However, the formation of oxazole byproducts can be a significant issue.[1]
Question: I am observing a significant amount of an oxazole byproduct in my van Leusen synthesis. How can I suppress its formation?
Answer: Oxazole formation is a known competitive pathway in the van Leusen synthesis, especially when an aldehyde is used without pre-formation of the imine.[1]
-
Causality: The TosMIC reagent can react with the aldehyde directly to form an oxazole. To favor imidazole formation, the reaction pathway must be directed towards the reaction of TosMIC with an aldimine.[1]
-
Preventative Measures:
-
In Situ Imine Formation: The most effective strategy is to ensure the aldimine is formed in situ before the addition of TosMIC. This is achieved by pre-mixing the aldehyde and the primary amine and allowing sufficient time for condensation to occur.[1]
-
Stepwise Protocol:
-
Dissolve the aldehyde and primary amine in a suitable aprotic solvent (e.g., THF, DME).
-
Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to allow for imine formation. Monitor by TLC if possible.
-
Slowly add the TosMIC reagent to the solution containing the pre-formed imine.
-
-
Metal-Catalyzed Imidazole Synthesis
Transition metal catalysts, particularly copper, are increasingly used for imidazole synthesis due to milder reaction conditions. However, side reactions such as homo-coupling can occur.[1][9]
Question: My copper-catalyzed imidazole synthesis is yielding a mixture of the desired product and homo-coupled byproducts. How can I improve the selectivity?
Answer: Homo-coupling is a common side reaction in metal-catalyzed cross-coupling reactions. Optimizing the reaction parameters is key to minimizing this unwanted pathway.[1]
-
Causality: The catalyst can promote the coupling of two molecules of the same starting material (e.g., two molecules of an aryl halide or two molecules of imidazole) instead of the desired cross-coupling.
-
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
-
Catalyst and Ligand Selection: The choice of the copper source (e.g., CuI) and the ligand is critical. The ligand can modulate the reactivity and selectivity of the catalyst.[9]
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling. Monitor the reaction progress to avoid prolonged reaction times that may favor side reactions.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can affect the catalyst's performance.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the general causes of colored impurities in my imidazole product?
A1: Colored impurities in imidazole synthesis often arise from the formation of highly conjugated byproducts.[6] Common causes include:
-
Oxidation: Imidazole rings can be susceptible to air oxidation, leading to colored byproducts. Performing reactions under an inert atmosphere can mitigate this.[1][6]
-
Polymerization: Side reactions, especially under acidic or basic conditions, can lead to the formation of dark, tar-like polymeric materials.[6]
-
Quinoxaline-type Impurities: In reactions involving aromatic diamines and dicarbonyls, colored quinoxaline derivatives can form as byproducts.[6]
Q2: My crude imidazole product is difficult to purify by column chromatography, showing significant tailing. What can I do?
A2: Tailing of basic compounds like imidazoles on silica gel is a common issue due to strong interactions with the acidic silica surface.[6]
-
Troubleshooting:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will compete with the imidazole for the acidic sites on the silica, leading to more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase (C18) chromatography if your compound is sufficiently non-polar.[6]
-
Q3: How can I effectively remove unreacted imidazole from my final product?
A3: Unreacted imidazole is a common impurity.[5] Due to its good solubility in many organic solvents and water, several methods can be employed:
-
Solvent Washing: If your product is a solid with low solubility in a particular organic solvent where imidazole is soluble (e.g., THF, diethyl ether), you can wash the solid product with that solvent to remove the unreacted imidazole.[5]
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities through liquid-liquid extraction. The aqueous layer can then be basified to precipitate the purified imidazole derivative.[1][6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Debus-Radziszewski Synthesis using Microwave Irradiation
This protocol provides a general guideline for a microwave-assisted Debus-Radziszewski reaction to synthesize trisubstituted imidazoles, which often results in higher yields and fewer byproducts compared to conventional heating.[4][8]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aromatic aldehyde
-
Ammonium acetate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).[4]
-
Add a minimal amount of ethanol to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.[1]
-
Collect the solid by vacuum filtration and wash with cold water to remove excess ammonium acetate and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Purification of a Crude Imidazole Derivative using Activated Carbon and Recrystallization
This protocol is effective for removing colored, polymeric impurities from a solid imidazole product.[6]
Materials:
-
Crude imidazole derivative
-
Suitable recrystallization solvent
-
Activated carbon
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Activated Carbon Treatment: Cool the solution slightly to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.[6]
-
Gently reheat the mixture to boiling for a few minutes while stirring to allow the activated carbon to adsorb the colored impurities.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any other insoluble impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Common Imidazole Syntheses
| Synthesis Method | Common Byproduct(s) | Primary Cause(s) | Recommended Prevention Strategy |
| Debus-Radziszewski | Unreacted starting materials, Polymeric tars | Incomplete reaction, Side-reactions at high temperatures | Optimize temperature and time, Use of microwave irradiation, Employ catalysts[1][4][8] |
| Van Leusen | Oxazoles | Reaction of TosMIC with aldehyde before imine formation | Pre-form the imine in situ before adding TosMIC[1] |
| Metal-Catalyzed | Homo-coupled products | Non-selective catalyst activity | Optimize stoichiometry, catalyst, and ligand; Control temperature[1][9] |
Visualizations
Caption: Logical workflow for byproduct formation in the Debus-Radziszewski synthesis.
Caption: Reaction pathways in the Van Leusen synthesis, highlighting the prevention of oxazole formation.
References
- Benchchem. (2025). Technical Support Center: Purification of Sodium Imidazole Reaction Products.
- Benchchem. (2025).
- Benchchem. (2025).
- Gong, X., et al. (2024).
- Benchchem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
-
Germanova, Y., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. [Link]
- Google Patents. (1998).
-
Kampf, C., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+. Diva-Portal.org. [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
Reddit. (2017). Removing imidazole in a workup?. [Link]
- Benchchem. (2025).
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). ResearchGate. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). ijprajournal.com. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.org. [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. [Link]
-
A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. (2025). ijccts.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in solution
Technical Support Center: Troubleshooting the Solution Stability of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (CAS: 1989671-30-8)[1]. As a bifunctional molecule containing both a sterically hindered primary amine and an imidazole ring, it presents unique physicochemical challenges in aqueous solutions.
Rather than providing generic advice, this guide deconstructs the structural causality behind common stability failures and provides self-validating protocols to ensure the integrity of your experimental data.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: Why does my aqueous stock solution turn yellow/brown over time, even when stored at room temperature? The Causality: This is a hallmark of metal-catalyzed oxidative degradation. Your target molecule contains an imidazole nitrogen (N3) and a primary amine separated by a 3-carbon equivalent backbone. Critically, the gem-dimethyl group on the beta-carbon induces a Thorpe-Ingold effect . This steric bulk restricts the rotational degrees of freedom of the alkyl chain, pre-organizing the primary amine and the imidazole ring into an optimal geometry for bidentate metal chelation. Trace transition metals in your buffer (especially Cu²⁺ and Fe³⁺) bind with exceptionally high affinity. Once coordinated, these metals lower the oxidation potential of the amine and catalyze the generation of reactive oxygen species (ROS), leading to rapid oxidative cleavage and the formation of colored polymeric degradation products[2]. The Fix: Always formulate stock solutions using ultra-pure, metal-free water. Add 1 mM EDTA to chelate trace metals, and sparge the solution with Argon for 10 minutes to displace dissolved oxygen before sealing.
Q2: I am observing a gradual pH drop in my unbuffered solutions. What is the mechanism? The Causality: Primary amines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide (CO₂), forming carbamic acid/carbamate salts. Even though the beta-carbon is sterically hindered by the gem-dimethyl group, the terminal primary amine remains exposed. This reaction consumes the basic amine and releases protons, causing an insidious downward pH drift[2]. The Fix: Do not rely on the compound's intrinsic basicity to maintain pH. Use a strong biological buffer (e.g., HEPES or MOPS) and store solutions in tightly sealed vials with an inert headspace.
Q3: My compound precipitates unpredictably when I adjust the pH to 8.5 for my biological assay. Why? The Causality: The molecule is amphoteric and diprotic[3]. The imidazole ring acts as a strong base with a pKa of ~7.1, while the primary amine has a pKa of ~9.5–10.0[4]. At pH 8.5, the imidazole ring is entirely deprotonated (neutral), and a significant fraction of the primary amine begins to deprotonate. The loss of the cationic charge drastically reduces the molecule's hydration energy, causing it to crash out of the aqueous phase. The Fix: Maintain the pH below 6.0 for concentrated stock solutions to ensure both functional groups are fully protonated (dicationic state), maximizing aqueous solubility[4].
Part 2: Quantitative Stability Profile
To aid in your formulation planning, below is a synthesized stability profile based on accelerated degradation models for polyalkylated imidazole-amines[2][4].
| Storage Condition | Time Point | Expected Recovery (%) | Primary Degradation Pathway |
| 4°C, Dark, Sealed (Control) | 30 Days | > 99.5% | None (Stable) |
| 40°C / 75% RH, Ambient Light | 14 Days | ~ 92.0% | Photo-oxidation / Carbamate formation |
| 60°C, 0.1M HCl (Acid Stress) | 48 Hours | > 98.0% | Highly stable (Protonation protects amine) |
| 60°C, 0.1M NaOH (Base Stress) | 48 Hours | ~ 85.0% | Nucleophilic degradation / CO₂ absorption |
| 25°C, 0.3% H₂O₂ (Oxidative Stress) | 24 Hours | < 40.0% | N-oxide formation / Ring cleavage |
Part 3: Self-Validating Experimental Protocol
To accurately quantify the stability of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, you must use a Stability-Indicating HPLC-UV/MS Assay . This protocol is designed as a self-validating system; it includes internal checks to ensure that degradation products are not co-eluting with your parent peak or escaping detection.
Step 1: System Suitability & Validation Check (Critical)
-
Blank Injection: Inject your diluent (e.g., 0.1% TFA in Water) to confirm a flat baseline with no ghost peaks.
-
Resolution Check: Inject a "forced-degraded" sample (compound treated with 0.3% H₂O₂ for 2 hours).
-
Validation Gate: You must achieve a chromatographic resolution ( Rs ) of > 1.5 between the parent peak and the primary N-oxide degradant. If Rs<1.5 , flatten your gradient slope before proceeding.
-
Step 2: Sample Preparation
-
Prepare a 1.0 mg/mL stock of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in a pH 5.0 acetate buffer to ensure complete dissolution.
-
Spike in an internal standard (e.g., benzylamine) at 0.5 mg/mL to correct for injection volume errors.
Step 3: Execution & Mass Balance Verification
-
Aliquot the stock into amber HPLC vials and expose them to your desired stress conditions (e.g., thermal, oxidative, or pH stress).
-
Quench the reactions (e.g., neutralize pH or add sodium thiosulfate to quench H₂O₂).
-
Run the HPLC-UV (at 210 nm, as imidazoles lack strong chromophores at higher wavelengths) coupled to a single quadrupole Mass Spectrometer.
-
Validation Gate (Mass Balance): Calculate the sum of the parent peak area + all degradant peak areas. If the total area is < 95% of the Day 0 control, you have "invisible" degradants (e.g., volatile cleavage products or compounds lacking a UV chromophore). You must then rely entirely on the MS or an Evaporative Light Scattering Detector (ELSD) for accurate quantification.
-
Part 4: Mechanistic Visualization
The following diagram maps the logical relationship between environmental triggers, the resulting chemical degradation pathways, and the required mitigation strategies.
Workflow for diagnosing and mitigating stability issues of the target compound in aqueous solutions.
Part 5: References
-
Industrial & Engineering Chemistry Research. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." ACS Publications. Available at: [Link]
-
National Institutes of Health (PMC). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." PMC Database. Available at: [Link]
Sources
- 1. 2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Emulsions in Amine Workups
Welcome to the Technical Support Center. Liquid-liquid extraction (LLE) of amines is notoriously prone to emulsion formation, a frustrating bottleneck in drug development and synthetic chemistry. This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to rapidly diagnose and resolve phase separation failures.
Diagnostic Workflow
Workflow for resolving amine-induced emulsions during liquid-liquid extraction.
Troubleshooting Guides & FAQs
Q1: Why do amine reactions consistently form emulsions during aqueous workup? Amines are inherently amphiphilic. During an aqueous workup, if the pH of the system is near the amine's pKa , the mixture contains both the neutral free-base amine (lipophilic) and the protonated ammonium salt (hydrophilic). The protonated species features a charged, water-soluble head group and a greasy, organic-soluble tail. This structural motif acts as a potent surfactant, lowering the interfacial tension between the organic and aqueous layers and stabilizing microdroplets of one phase within the other[1].
Q2: How can I manipulate pH to break the emulsion? The most common mistake in amine extractions is working at an intermediate pH. To effectively partition the amine and destroy its surfactant properties, you must push the equilibrium entirely to one side. As a rule of thumb, to extract a basic amine into the aqueous layer, the pH must be at least 2 units below the pKa of its conjugate acid. To force the amine into the organic layer, the pH must be at least 2 units above the pKa [1]. Adjusting the pH outside this buffer region eliminates the amphiphilic mixture, often causing the emulsion to clear immediately.
Q3: The pH is optimized, but a milky emulsion persists. What is a Pickering emulsion? If you observe a "milky" interface or a stubborn "rag layer," you likely have a Pickering emulsion. This occurs when fine, insoluble particulates (such as residual metal catalysts, inorganic salts, or polymeric byproducts) accumulate at the liquid-liquid interface[2]. These solids form a rigid mechanical barrier around the droplets, preventing them from coalescing. Chemical additives will not fix this. The most effective solution is vacuum filtration of the entire biphasic mixture through a pad of Celite (diatomaceous earth), which traps the particulates and allows the phases to separate[3].
Q4: When should I use the "Salting-Out" method, and how does it work mechanistically? If the emulsion is caused by similar phase densities or partial miscibility of the solvents (e.g., using ethyl acetate or THF/water mixtures), adding a saturated sodium chloride solution (brine) is highly effective[4]. Mechanistically, "salting out" increases the ionic strength of the aqueous phase. The highly hydrated inorganic ions monopolize water molecules, decreasing the solubility of organic compounds in the aqueous layer and driving the amine into the organic phase[5]. Furthermore, the dissolved salt significantly increases the density of the aqueous layer, enhancing the gravitational separation of the phases.
Q5: What is the ultimate fallback if chemical and filtration methods fail? When time, pH adjustment, salting out, and filtration fail, centrifugation is the definitive physical method to force phase separation. By applying a centrifugal force, you artificially increase the gravitational pull on the phases, overcoming the stabilization energy of the emulsion and forcing the denser droplets to coalesce at the bottom of the tube[2].
Emulsion-Breaking Techniques: Performance Data
| Troubleshooting Technique | Mechanism of Action | Estimated Success Rate | Ideal Diagnostic Scenario |
| pH Adjustment | Eliminates amphiphilic surfactant species by fully protonating or deprotonating the amine. | ~85% | Emulsions forming at intermediate pH levels. |
| Celite Filtration | Physically removes insoluble particulates stabilizing the liquid-liquid interface. | ~95% (for dirty mixtures) | "Milky" emulsions or visible rag layers (Pickering emulsions). |
| Salting-Out (Brine) | Increases aqueous ionic strength and density, driving organics out of the aqueous phase. | ~70% | Density matching issues or partial solvent miscibility. |
| Centrifugation | Amplifies gravitational forces to overcome emulsion stabilization energy. | >95% | Persistent microemulsions resistant to chemical intervention. |
Validated Methodologies
Protocol 1: The pH Adjustment & Salting-Out Workflow
Objective: To chemically destabilize an amine emulsion by manipulating ionization and ionic strength.
-
Assess the pH: Determine the pKa of your target amine's conjugate acid.
-
Adjust the Aqueous Phase:
-
To extract into the organic layer: Add 1M NaOH dropwise until the pH is ≥pKa+2 .
-
To extract into the aqueous layer: Add 1M HCl dropwise until the pH is ≤pKa−2 .
-
-
Incorporate Brine: If the emulsion persists, add a volume of saturated aqueous NaCl (brine) equal to 10-20% of the total aqueous volume[1].
-
Gentle Agitation: Do not shake vigorously. Gently invert or swirl the separatory funnel for 1-2 minutes to allow mass transfer without re-emulsifying the mixture.
-
Phase Separation: Allow the funnel to sit undisturbed for 10-15 minutes. Drain the lower phase carefully.
Protocol 2: The Celite Filtration Workflow for Pickering Emulsions
Objective: To mechanically break an emulsion stabilized by fine particulates.
-
Prepare the Filtration Setup: Secure a Büchner funnel over a vacuum flask. Place a properly sized filter paper flat in the funnel.
-
Create the Celite Pad: Slurry Celite (diatomaceous earth) in the pure organic solvent used for your extraction. Pour the slurry into the Büchner funnel under vacuum to create a uniform, tightly packed pad (1-2 cm thick)[2].
-
Filter the Emulsion: Carefully pour the entire emulsified biphasic mixture from your separatory funnel directly onto the Celite pad under active vacuum[3].
-
Rinse the Pad: Wash the Celite pad with an additional 10-20 mL of your organic solvent to ensure complete recovery of your target amine.
-
Re-separate: Transfer the clear biphasic filtrate from the vacuum flask back into a clean separatory funnel. The phases should now separate cleanly and immediately.
References
-
Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Available at: 1
-
Benchchem. Dealing with emulsion formation during p-aminophenol purification. Available at: 2
-
Columbia University. Solid-liquid extraction. Available at: 4
-
University of Missouri. Extraction. Available at: 3
-
ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Available at: 5
Sources
identifying unexpected products in imidazole reactions
Welcome to the Imidazole Reaction Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and identify unexpected products in imidazole functionalization workflows.
Imidazole is a highly versatile, ambident nucleophile. Its tautomeric nature, coupled with the differing nucleophilicities of its two nitrogen atoms, frequently leads to complex reaction mixtures. This guide provides field-proven diagnostic frameworks, mechanistic explanations, and self-validating protocols to ensure absolute structural certainty in your drug development and synthetic pathways.
Diagnostic Workflow: Identifying Unexpected Products
When an imidazole reaction yields an unexpected chromatographic peak or a complex NMR spectrum, isolating the root cause requires a systematic analytical approach. The following decision tree outlines the standard operating procedure for primary diagnosis.
Diagnostic workflow for identifying unexpected imidazole reaction products via LC-MS and NMR.
FAQ & Troubleshooting Scenarios
Scenario 1: "My LC-MS shows the correct mass, but NMR indicates a mixture of two closely related products. Why?"
The Issue: You have likely generated a mixture of N-1 and N-3 regioisomers . Mechanistic Causality: Imidazole exhibits annular tautomerism. When functionalizing substituted imidazoles (e.g., imidazo[4,5-b]pyridines or drug intermediates like olmesartan precursors), both the N-1 and N-3 positions can act as nucleophiles. The regioselectivity is heavily dictated by the choice of base and solvent[1]. If you use a weak base (e.g., K2CO3 ) in a polar aprotic solvent (like THF or DMF), the reaction often proceeds via a hydrogen-bonded intermediate that can artificially favor the N-3 isomer[1]. Conversely, strong bases (like NaH or t-BuOK) fully deprotonate the imidazole, creating a "naked" anion where sterics and intrinsic electronics govern the attack, often restoring N-1 selectivity[1]. Resolution: To definitively differentiate these isomers, 1D NMR is insufficient. You must use 2D-NOESY (through-space proximity) and HMBC (through-bond correlation)[2].
Scenario 2: "My product is highly water-soluble, sticks to the baseline on silica TLC, and LC-MS shows a mass of [M + Alkyl]+ without ionizing properly. What happened?"
The Issue: You have inadvertently synthesized an imidazolium salt via over-alkylation. Mechanistic Causality: Once the first N-alkylation occurs, the resulting substituted imidazole is actually more electron-rich than the starting material due to the electron-donating effect of the new alkyl group. This makes the remaining sp2 nitrogen highly nucleophilic. If your alkylating agent (e.g., methyl iodide, benzyl bromide) is present in excess, or if the reaction is heated for too long, the second nitrogen will attack the electrophile, forming a permanently charged 1,3-dialkylimidazolium salt[3]. Resolution: Imidazolium salts exhibit a massive downfield shift of the C-2 proton in 1H NMR (often >9.0 ppm) due to the positive charge delocalized across the N-C-N amidinium system. To prevent this, strictly control the stoichiometry of the electrophile (0.95 - 1.0 equivalents) and monitor the reaction at lower temperatures.
Scenario 3: "I attempted an N-acylation using benzoyl chloride and NaOH, but my aromatic imidazole protons disappeared in NMR, and I see new amide peaks."
The Issue: You have triggered a ring-opening side reaction . Mechanistic Causality: While the imidazole ring is generally highly stable to oxidation and reduction, it is susceptible to nucleophilic attack when highly activated. Reacting imidazole with strong acyl chlorides (like benzoyl chloride) in the presence of strong aqueous base (NaOH) forms a highly electrophilic N,N'-diacylimidazolium intermediate. The hydroxide ion attacks the highly activated C-2 position, cleaving the ring to form an acyclic di-(benzoylamino)ethylene derivative (a variation of the Bamberger ring cleavage)[4]. Resolution: Switch to milder, anhydrous conditions. Use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to prevent hydroxide-mediated ring opening.
Quantitative Diagnostic Data
Use the following table to cross-reference your analytical data against common imidazole side products.
| Product Classification | Diagnostic LC-MS Feature | Diagnostic 1H NMR Feature | Diagnostic 13C NMR Feature | Primary Causality |
| N-1 Alkylation (Target) | [M+H]+ | Normal aromatic region (C2, C4, C5 protons intact) | Normal chemical shifts | Standard optimized conditions |
| N-3 Regioisomer | [M+H]+ (Isobaric) | Subtle shift in C2/C4 protons | HMBC: Alkyl protons correlate to C-4 / C-3a | Weak base ( K2CO3 ), specific solvents (THF) |
| Imidazolium Salt | Cationic mass [M+R]+ | C2-H strongly downfield shifted (>9.0 ppm) | C2 carbon shifted downfield (~135-140 ppm) | Excess alkyl halide, prolonged heating |
| Ring-Opened Diamide | [M+Acyl+H2O]+ | Loss of C2-H; appearance of alkene CH and amide NH | Loss of C=N carbon; appearance of C=O | Acyl chloride + strong aqueous base (NaOH) |
Standard Operating Methodologies
Protocol 1: 2D-NMR (HMBC/NOESY) Setup for Regioisomer Differentiation
To ensure a self-validating structural assignment of N-1 vs. N-3 regioisomers, execute the following NMR protocol[2].
Step 1: Sample Preparation
-
Dissolve 10–20 mg of the highly purified imidazole product in 0.5–0.6 mL of a deuterated solvent (e.g., DMSO−d6 or CDCl3 ).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.
-
Critical Step for NOESY: Degas the sample using three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which quenches the Nuclear Overhauser Effect (NOE)[2].
Step 2: HMBC Acquisition (Through-Bond)
-
Load the sample into a ≥ 500 MHz NMR spectrometer.
-
Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral width for F2 ( 1H ) to 10-12 ppm and F1 ( 13C ) to 100-180 ppm to capture the full aromatic carbon range[2].
-
Data Interpretation: Look for the cross-peak between the protons of your newly added alkyl group and the quaternary carbons of the imidazole ring. An N-1 substituent will show a 3-bond correlation to C-5 (or C-7a in fused systems), while an N-3 substituent will correlate to C-4 (or C-3a)[2].
Step 3: NOESY Acquisition (Through-Space)
-
Run a 2D-NOESY experiment with a mixing time optimized for small molecules (typically 300-500 ms).
-
Data Interpretation: Identify through-space cross-peaks between the alkyl group protons and the adjacent aromatic protons (e.g., C-2 proton or C-5 proton), which physically maps the 3D geometry of the attachment site.
Protocol 2: Remediation and Isolation of Imidazolium Salts
If LC-MS indicates over-alkylation, you cannot purify the mixture using standard normal-phase silica gel chromatography, as the salt will irreversibly bind to the silica.
Step 1: Reaction Quenching & Extraction
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether. The unreacted starting material and the desired mono-alkylated product will partition into the organic layer.
-
The highly polar imidazolium salt will remain in the aqueous layer[3].
Step 2: Salt Isolation (If desired for characterization)
-
Wash the aqueous layer once more with ether to remove organic impurities.
-
Lyophilize (freeze-dry) the aqueous layer to yield the imidazolium salt as a microcrystalline powder[3].
-
Confirm the structure via 1H NMR in D2O or DMSO−d6 , specifically looking for the diagnostic C-2 proton singlet past 9.0 ppm.
References
-
ACS Publications. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development. Available at:[Link]
-
SlideShare. "Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole." Chem Eazy. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Compound Precipitation in Biological Assays
Welcome to the Application Science Support Center. As researchers transition compounds from high-concentration DMSO storage into aqueous biological assays, the sudden shift in dielectric constant often forces hydrophobic molecules to minimize their exposed surface area. When a compound exceeds its kinetic solubility, it nucleates into colloidal aggregates or crystalline precipitates.
This is not merely a physical nuisance; it fundamentally alters assay thermodynamics. Precipitation reduces the effective concentration of your compound (causing false negatives) and forms colloidal aggregates that non-specifically sequester proteins (causing false positives). This guide provides field-proven, mechanistically grounded solutions to diagnose, prevent, and resolve compound precipitation in your workflows.
I. Frequently Asked Questions (Troubleshooting)
Q: I am seeing unusually high hit rates and steep dose-response curves (Hill slope > 2) in my biochemical screen. What is happening? A: You are likely observing aggregation-based inhibition. As extensively documented by the Shoichet Laboratory, many organic molecules form colloidal aggregates (100–1000 nm in diameter) in aqueous buffers at micromolar concentrations[1]. These aggregates non-specifically sequester and partially unfold target proteins, leading to apparent enzyme inhibition. A steep Hill slope is a classic hallmark of this stoichiometric, non-competitive inhibition mechanism[2].
Q: Does the thermodynamic stability of my target protein affect its susceptibility to these aggregates? A: Yes. Causality dictates that aggregation-based inhibition is highly dependent on the stability of the target protein. Research demonstrates that less-stable enzymes, or destabilized point mutants, are more easily sequestered and inhibited by colloidal aggregates compared to their highly stable counterparts[3].
Q: How do I prevent precipitation during serial dilutions and liquid handling? A: Traditional tip-based liquid handling requires intermediate aqueous dilutions, which induce "solvent shock" and premature precipitation. The most effective mitigation is Acoustic Droplet Ejection (ADE) technology (e.g., Echo Liquid Handlers). ADE utilizes focused ultrasonic energy to transfer nanoliter volumes (typically 2.5 nL increments) of 100% DMSO stock directly into the final aqueous assay plate without touching the liquid[4]. This direct dilution bypasses the intermediate aqueous phase, preventing precipitation and eliminating tip-based carryover[5].
Q: How can I proactively measure the kinetic solubility of my library before screening? A: High-throughput laser nephelometry is the industry standard. It measures the forward scattering of light caused by insoluble particles in a microplate format[6]. By creating a serial dilution of your compound in the assay buffer, you can pinpoint the exact concentration at which light scattering exponentially increases, thereby defining the compound's kinetic solubility limit[7].
II. Mechanistic Workflows & Visualizations
The Pathology of Aggregation-Based False Positives
Understanding the pathway from solvent transfer to false-positive data is critical for assay design.
Caption: Mechanism of aggregation-based enzyme inhibition leading to false positives.
Touchless Acoustic Liquid Handling (ADE)
To prevent the artifacts shown above, ADE alters the physics of liquid transfer.
Caption: Touchless Acoustic Droplet Ejection (ADE) workflow for direct compound dilution.
III. Self-Validating Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry
This protocol establishes the maximum working concentration of a compound before precipitation occurs, ensuring biological data is collected within the soluble range.
-
Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.
-
Serial Dilution: Using an acoustic liquid handler, dispense a 10-point dose-response curve of the compound directly into a clear-bottom 384-well microplate.
-
Buffer Addition: Rapidly dispense the target aqueous biological buffer into the wells to achieve final compound concentrations ranging from 1 µM to 500 µM (maintain constant final DMSO concentration, e.g., 1%).
-
Incubation: Incubate at room temperature for 30 minutes to allow kinetic precipitation to reach equilibrium.
-
Readout: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus).
-
Self-Validation Logic: Plot Relative Nephelometry Units (RNU) against compound concentration. Fit two linear regression lines to the baseline and the exponential growth phase. The intersection of these two lines represents the exact kinetic solubility limit[6]. Compounds yielding RNUs higher than the highly soluble control (e.g., 2′-Deoxy-5-fluorouridine) are flagged as insoluble[8].
Protocol B: Detergent-Sensitive Counter-Screen for Aggregators
If a compound shows activity in a biochemical assay, it must be validated to ensure it is a true ligand and not a colloidal aggregator.
-
Baseline Assay: Perform your standard biochemical enzyme assay to establish the baseline IC50 of the hit compound.
-
Detergent Addition: Prepare a parallel assay buffer supplemented with a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or Tween-20). Detergents lower the surface tension and thermodynamically disrupt colloidal aggregates.
-
Comparative Screen: Re-run the dose-response curve of the hit compound in the detergent-supplemented buffer.
-
Self-Validation Logic: Compare the IC50 values. If the apparent inhibition is abolished or the IC50 shifts to the right by >10-fold in the presence of detergent, the compound is definitively acting via aggregation-based inhibition and should be deprioritized[2].
IV. Quantitative Data Summaries
Table 1: Diagnostic Signatures of Compound Precipitation
| Diagnostic Metric | Expected (Soluble) | Indicator of Precipitation/Aggregation | Mechanistic Cause |
| Hill Slope | 0.8 - 1.2 | > 2.0 (Steep) | Stoichiometric sequestration of enzyme by colloidal aggregates. |
| Nephelometry (RNU) | Baseline | Exponential Increase | Insoluble particles scatter forward light. |
| Centrifugation LC-MS | 100% Recovery | < 80% Recovery | Heavy precipitates pellet out of the aqueous phase. |
| Detergent Sensitivity | No change in IC50 | > 10-fold right shift in IC50 | Non-ionic detergents disrupt colloidal aggregates. |
Table 2: Mitigation Strategies and Liquid Handling Parameters
| Mitigation Strategy | Workflow Stage | Quantitative Parameter | Causality / Mechanism |
| Acoustic Droplet Ejection | Compound Transfer | 2.5 nL - 50 nL droplets | Touchless transfer eliminates intermediate aqueous dilution shock. |
| Detergent Addition | Assay Buffer Prep | 0.01% - 0.1% Triton X-100 | Lowers surface tension; thermodynamically destabilizes colloids. |
| Carrier Proteins | Assay Buffer Prep | 0.1% BSA | Provides a hydrophobic sink to keep compounds in solution. |
| DMSO Optimization | Assay Design | Keep final DMSO < 1% | Balances compound solubility with biological solvent tolerance. |
V. References
1.1. PubMed / NIH. 2. 3. PubMed / NIH. 3. 2. Journal of Medicinal Chemistry - ACS Publications. 4. 4. Beckman Coulter. 5.5. PubMed / NIH. 6.6. BMG LABTECH. 7.7. American Pharmaceutical Review. 8. 8. Bienta.
Sources
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- 3. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Laser Nephelometry | Bienta [bienta.net]
optimizing pH for dissolving amine-containing compounds
Technical Support Center: pH Optimization for the Dissolution of Amine-Containing Compounds
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols for dissolving amine-containing compounds. Our focus is on leveraging pH as a primary tool to achieve successful solubilization for your experiments.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental chemical principles governing the solubility of amine-containing compounds. Understanding these concepts is crucial for effective troubleshooting and method development.
Q1: Why is pH so critical for dissolving my amine-containing compound?
The solubility of amine-containing compounds is fundamentally linked to their ability to exist in either a neutral (uncharged) or a protonated (charged) state in aqueous solutions. This behavior is dictated by the pH of the solution.
-
The Chemistry of Amines: The nitrogen atom in an amine group has a lone pair of electrons, making it a weak base that can accept a proton (H⁺) from the solution.[1][2]
-
The Role of Ionization:
-
Neutral Form (R-NH₂): In its neutral, or "free base," form, the amine is less polar. Its solubility is primarily dictated by the rest of the molecule's structure. For larger molecules with significant hydrophobic regions, the neutral form is often poorly soluble in water.[3][4]
-
Protonated Form (R-NH₃⁺): When the amine accepts a proton, it becomes a positively charged cation, the "ammonium salt." This ionization dramatically increases the molecule's polarity, making it much more soluble in polar solvents like water.[5][6]
-
By adjusting the pH, you directly control the equilibrium between these two forms. Lowering the pH (making the solution more acidic) increases the concentration of H⁺ ions, pushing the equilibrium towards the more soluble, protonated form.[5]
Q2: What is pKa, and how does it predict the optimal pH for dissolution?
The pKa is a quantitative measure of a compound's acidity. For an amine, we are technically interested in the pKa of its conjugate acid (the R-NH₃⁺ form).[7] This value tells you the pH at which the compound is 50% in its neutral form (R-NH₂) and 50% in its protonated, charged form (R-NH₃⁺).
The Rule of Thumb for Solubilization: To ensure an amine is predominantly in its charged, more soluble form, the pH of the solution should be adjusted to at least 2 pH units below the pKa of the conjugate acid.[8]
-
At pH = pKa: [R-NH₂] = [R-NH₃⁺] (50% ionized)
-
At pH = pKa - 1: [R-NH₂] is 10% and [R-NH₃⁺] is 90% (90% ionized)
-
At pH = pKa - 2: [R-NH₂] is 1% and [R-NH₃⁺] is 99% (99% ionized)[8][9]
Therefore, knowing the pKa is essential for selecting the right pH to achieve complete dissolution.[10]
Q3: How can I use the Henderson-Hasselbalch equation to my advantage?
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the uncharged base to its charged conjugate acid.[11][12] For an amine base (B) and its conjugate acid (BH⁺), the equation is:
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
While you may not need to perform this calculation for every dissolution, it is the theoretical foundation for the "2 pH units below pKa" rule. It allows you to precisely calculate the percentage of your compound that will be in the charged, soluble form at any given pH, which is invaluable for optimizing formulations and understanding experimental outcomes.[8][13]
Part 2: Experimental Protocols & Workflows
This section provides a practical, step-by-step guide to dissolving a novel or poorly soluble amine-containing compound.
Q4: What is the standard protocol for dissolving a basic amine compound?
This protocol outlines a systematic approach starting with the simplest solvent and progressing to pH modification.
Materials:
-
Your amine-containing compound (solid)
-
Purified water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)[14]
-
0.1 M Sodium Hydroxide (NaOH)[14]
-
Calibrated pH meter
-
Volumetric flasks and appropriate glassware[14]
-
Magnetic stirrer and stir bars[14]
Step-by-Step Protocol:
-
Calculate Required Mass: Determine the mass of your compound needed for the desired final concentration and volume.[14][15]
-
Initial Solubility Test in Water:
-
Add the weighed compound to a beaker containing approximately 80% of the final desired volume of purified water.
-
Add a magnetic stir bar and stir for 5-10 minutes.
-
Observe the solution. If the compound dissolves completely, proceed to step 5. If it remains a suspension or is partially dissolved, proceed to step 3. Lower aliphatic amines (fewer than 6 carbons) are often water-soluble.[2][3]
-
-
Acidification for Dissolution:
-
Measure and Adjust pH:
-
Once the compound is fully dissolved, use a calibrated pH meter to measure the current pH of the solution.
-
This pH value is your "pH of dissolution." It is critical to record this value. For maximum solubility, you should aim for a pH at least 2 units below the compound's pKa.
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution to a volumetric flask.
-
Rinse the beaker with a small amount of purified water and add the rinse to the volumetric flask to ensure quantitative transfer.
-
Add purified water to the flask until you reach the final desired volume (q.s. to volume).
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Final pH Check & Documentation:
-
Perform a final pH check of the stock solution.
-
Label the solution clearly with the compound name, concentration, solvent (including the final pH), and date of preparation.
-
Workflow for Dissolving Amine-Containing Compounds
This diagram illustrates the decision-making process for solubilizing a basic compound.
Caption: Decision workflow for dissolving basic amine compounds.
Part 3: Troubleshooting Common Issues
This section provides solutions to common problems encountered during the dissolution process.
Q5: My compound dissolved after adding acid, but then crashed out of solution (precipitated). What happened?
This is a common issue that can be caused by several factors:
-
Insufficient pH Depression: The pH may be too close to the compound's pKa. Even if it dissolves initially, a slight shift in pH (e.g., from CO₂ absorption from the air) can cause the less-soluble neutral form to reappear. Solution: Lower the pH further (e.g., an additional 0.5-1.0 pH unit) to ensure the compound remains fully protonated.
-
Buffer Effects: If you are dissolving the compound directly into a buffer, the buffer's capacity may have been exceeded by the addition of your acidic or basic compound. Solution: Prepare a concentrated stock solution of your compound in a simple acidic solution (like dilute HCl) first, and then add small aliquots of this stock to your final buffered solution.
-
Common Ion Effect: If your compound is a salt (e.g., a hydrochloride salt) and you dissolve it in a solution containing a high concentration of that same counter-ion (e.g., high chloride buffer), it can reduce solubility. Solution: Use a different acid for dissolution (e.g., sulfuric or phosphoric acid) if this is suspected.
Q6: I've lowered the pH significantly, but my compound still won't dissolve. What are my next steps?
If pH adjustment alone is insufficient, the overall lipophilicity of the molecule is likely the primary barrier. Consider these advanced techniques:
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. This reduces the overall polarity of the solvent system, helping to solubilize the hydrophobic portions of your molecule.
-
Common Co-solvents: DMSO, DMF, Ethanol, Propylene Glycol.
-
Protocol: Prepare a concentrated stock in 100% organic solvent (e.g., DMSO). Then, dilute this stock into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your downstream experiment.
-
-
Gentle Heating: Increasing the temperature can enhance the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate the dissolution process by providing mechanical energy.
Q7: How do I know if the pH adjustment will affect the stability of my compound?
This is a critical consideration, as extreme pH values can lead to chemical degradation, such as hydrolysis or oxidation.[17][18]
-
Literature Review: Check for published stability data for your compound or similar chemical structures.
-
Preliminary Stability Study: If stability is a major concern, perform a small-scale study. Prepare your solution and store aliquots at different conditions (e.g., 4°C, room temperature) for various time points (e.g., 1, 4, 24 hours). Analyze the samples by HPLC or LC-MS at each point to check for the appearance of degradation products. Some compounds, like certain aromatic amines, show reduced stability at room temperature.[19]
Part 4: Reference Data & Tables
Table 1: pKa Values of Common Amine-Containing Drugs
This table provides the pKa of the conjugate acid for several common drugs, which is essential for determining the appropriate pH for dissolution.
| Compound | pKa of Conjugate Acid | Predominantly Charged Below (pH) |
| Atenolol | 9.6 | 7.6 |
| Amiodarone | 6.6 | 4.6 |
| Loperamide | 8.6 | 6.6 |
| Amitriptyline | 9.4 | 7.4 |
| Amantadine | 10.3 | 8.3 |
| Naphazoline | 10.9 | 8.9 |
| Diazepam | 3.4 | 1.4 |
Source: Data synthesized from multiple sources.[20][21]
Ionization State vs. pH Relationship
This diagram illustrates how the population of an amine shifts from the poorly soluble neutral form to the highly soluble protonated form as the pH of the solution is decreased relative to its pKa.
Caption: Equilibrium between neutral and protonated amine forms.
References
-
Fiveable. (2025, August 15). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Available from: [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Available from: [Link]
-
Organic Chemistry. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Amine Unknowns. Available from: [Link]
-
Chemistry LibreTexts. (2025, April 2). 10.4: Biological Amines and the Henderson-Hasselbalch Equation. Available from: [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available from: [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available from: [Link]
-
Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]
-
Scribd. (n.d.). PKa Values of Common Drugs. Available from: [Link]
-
Chemistry Stack Exchange. (2023, January 21). Solubility of amines. Available from: [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]
-
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
Van der Merwe, J., & de Beer, D. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129524. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Available from: [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Available from: [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Böttcher, R. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Available from: [Link]
-
Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available from: [Link]
-
EPA. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Available from: [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]
-
YouTube. (2023, October 2). How does pH Affect Amino Acids?. Available from: [Link]
Sources
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- 2. issr.edu.kh [issr.edu.kh]
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- 9. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 14. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
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- 19. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 20. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
preventing over-alkylation of primary amines in synthesis
Welcome to the Synthesis Technical Support Center . This troubleshooting guide is designed for researchers, medicinal chemists, and process scientists facing one of the most notorious challenges in organic synthesis: the over-alkylation of primary amines.
Below, we break down the mechanistic causality of this issue and provide field-proven, self-validating workflows to ensure strict mono-alkylation.
The Core Problem: Why Do Primary Amines Over-Alkylate?
The Causality: The root cause of over-alkylation lies in the inductive effect. When a primary amine reacts with an alkylating agent (like an alkyl halide), an alkyl group is added to the nitrogen. Because alkyl groups are electron-donating, they increase the electron density on the nitrogen atom. Consequently, the newly formed secondary amine is inherently more nucleophilic than the starting primary amine.
This creates a runaway kinetic cascade: the secondary amine reacts with the electrophile faster than the primary amine does, leading to an unavoidable statistical mixture of primary, secondary, tertiary amines, and quaternary ammonium salts. Direct alkylation is therefore fundamentally flawed for selective mono-alkylation.
Pathway comparison: Uncontrolled direct alkylation vs. controlled reductive amination.
Troubleshooting & FAQs
Ticket #101: "I am using 1.0 equivalent of alkyl bromide to mono-alkylate my primary amine, but I am getting a complex mixture of tertiary amines and unreacted starting material."
Diagnosis: You are relying on stoichiometry to control a kinetically unfavorable reaction. Because the secondary amine intermediate is a stronger nucleophile, it outcompetes the starting material for the remaining alkyl bromide. Solution: Abandon direct alkylation and switch to Reductive Amination . Mechanistic Logic: By reacting the primary amine with an aldehyde or ketone, you form an imine intermediate. The imine is then reduced to the secondary amine. Because the resulting secondary amine is sterically bulkier and less prone to form an iminium ion with another equivalent of carbonyl under mild reductive conditions, the reaction naturally halts at mono-alkylation[1].
Self-Validating Protocol: Reductive Amination using NaBH(OAc)₃
-
Imine Formation: Dissolve the primary amine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF. Validation: TLC should show the disappearance of the primary amine and the formation of a new, less polar imine spot.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. If using a ketone, add a catalytic amount of glacial acetic acid (1-2 equiv) to accelerate iminium ion formation.
-
Monitoring: Stir under nitrogen for 2–12 hours. Monitor via LCMS until the imine mass transitions fully to the secondary amine mass.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to destroy excess hydride. Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient) to isolate the pure secondary amine.
Ticket #102: "Reductive amination isn't an option because my target alkyl group doesn't have a stable carbonyl precursor. I must use an alkyl halide. How do I stop at mono-alkylation?"
Diagnosis: You need a method that allows the use of alkyl halides but artificially suppresses the nucleophilicity of the secondary amine intermediate. Solution: Implement the Fukuyama Amine Synthesis [2]. Mechanistic Logic: This method utilizes a 2-nitrobenzenesulfonyl (Nosyl, Ns) protecting group. Reacting the primary amine with NsCl yields an Ns-amide. The electron-withdrawing nature of the Nosyl group makes the remaining N-H proton highly acidic (pKa ~ 4-5), allowing it to be easily deprotonated by mild bases (like K₂CO₃) and alkylated. Crucially, once mono-alkylated, the Nosyl group sterically and electronically prevents any further alkylation. The Nosyl group is then cleaved under exceptionally mild conditions using a soft nucleophile (thiolate), which forms a Meisenheimer complex and releases sulfur dioxide to yield the pure secondary amine[2].
Step-by-step workflow of the Fukuyama amine synthesis to prevent over-alkylation.
Self-Validating Protocol: Fukuyama Alkylation
-
Protection: To a solution of primary amine (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂ at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 equiv). Stir at room temperature for 2 hours. Wash with 1M HCl, extract, and concentrate.
-
Alkylation: Dissolve the crude Ns-amide (1.0 equiv) in DMF. Add K₂CO₃ (2.0 equiv) and your alkyl halide (1.2 equiv). Heat at 50 °C until LCMS confirms complete conversion to the alkylated Ns-amide.
-
Deprotection: Dissolve the isolated intermediate in acetonitrile. Add thiophenol (2.5 equiv) and aqueous KOH (or Cs₂CO₃) (3.0 equiv). Heat at 50 °C for 40 minutes[2]. Validation: The solution often turns bright yellow/orange due to the Meisenheimer complex intermediate.
-
Isolation: Dilute with water, extract with CH₂Cl₂, and purify to yield the pure secondary amine.
Ticket #103: "We are scaling up a process and want to avoid the stoichiometric waste of borohydrides or protecting groups. What is the greenest approach?"
Diagnosis: Process chemistry requires high atom economy and minimal toxic byproducts. Solution: Utilize Borrowing Hydrogen (Hydrogen Autotransfer) Catalysis [3]. Mechanistic Logic: This catalytic methodology uses primary alcohols instead of alkyl halides or aldehydes. A transition metal catalyst (typically Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde. The primary amine condenses with this transient aldehyde to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the secondary amine. Water is the only byproduct. Because the electrophile is generated slowly and consumed immediately, over-alkylation is severely restricted[3].
Self-Validating Protocol: Borrowing Hydrogen (Ru-Catalyzed)
-
Setup: In an oven-dried Schlenk tube, combine the primary amine (1.0 equiv), primary alcohol (1.0–1.2 equiv), and [Ru(p-cymene)Cl₂]₂ catalyst (1–2 mol%).
-
Reaction: Heat the neat mixture (or in a green solvent like 2-MeTHF) to 100–110 °C under a nitrogen atmosphere for 12–24 hours. Alternatively, microwave heating can be applied for 15-30 minutes to drastically reduce reaction times[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst.
-
Purification: Concentrate the filtrate and purify via standard silica gel chromatography.
Ticket #104: "Is there any way to force direct alkylation to stop at mono-alkylation using specific bases?"
Diagnosis: The user wants to avoid transition metals and protecting groups but still use an alkyl halide. Solution: Use Cesium Hydroxide (CsOH) Promoted Alkylation . Mechanistic Logic: While direct alkylation is generally discouraged, utilizing anhydrous CsOH as the base in DMF alongside 4 Å molecular sieves has been shown to highly favor mono-N-alkylation over dialkylation. The large, highly polarizable cesium cation coordinates specifically with the amine, creating a steric and electronic environment that suppresses the nucleophilicity of the resulting secondary amine, effectively halting the reaction after the first addition[4].
Quantitative Comparison of Mono-Alkylation Strategies
Use the table below to select the optimal methodology for your specific substrate and scale.
| Methodology | Over-Alkylation Risk | Atom Economy | Reagent Toxicity / Waste | Best Use Case |
| Direct Alkylation (Standard) | Critical (Unavoidable mixtures) | High | High (Halide waste) | Not recommended for primary amines. |
| Reductive Amination | Low (Stops at imine reduction) | Moderate | Moderate (Borohydride waste) | Standard lab-scale synthesis with available aldehydes/ketones. |
| Fukuyama Synthesis | Zero (Sterically/electronically blocked) | Low | High (Protecting group mass, thiols) | Complex molecules, sterically hindered amines, or when only alkyl halides are available. |
| Borrowing Hydrogen | Very Low (Controlled in situ generation) | Excellent | Very Low (Water is the only byproduct) | Process scale-up, green chemistry, utilizing abundant alcohol feedstocks. |
| CsOH Promoted Alkylation | Moderate (Requires precise conditions) | High | Moderate (Cesium salts) | Simple substrates where protecting groups or reductive methods fail. |
References
- Fukuyama Amine Synthesis | Chem-Station Int. Ed.
- Source: nih.
- Source: organic-chemistry.
- Source: organic-chemistry.
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Borrowing Hydrogen Methodology for Amine Synthesis under Solvent-Free Microwave Conditions [organic-chemistry.org]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Workup Procedures for Reactions Sensitive to Acid or Base
Welcome to the Technical Support Center for reaction workup procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when isolating and purifying compounds that are sensitive to acidic or basic conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Workup Procedures for Acid-Sensitive Reactions
Compounds with acid-labile functional groups, such as certain protecting groups (e.g., tert-butoxycarbonyl, acetals), require careful handling during workup to prevent degradation. The following FAQs and troubleshooting guides address common issues encountered with these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but my product contains an acid-sensitive group. How do I neutralize the reaction mixture without causing decomposition?
A1: The key is to use a mild or buffered basic solution to neutralize any acid present. Vigorous bases like sodium hydroxide should be avoided.
-
Recommended Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions are excellent choices.[1] These create a mildly basic environment (pH ≈ 8-9) that is sufficient to neutralize most acids without being harsh enough to cleave many acid-sensitive protecting groups.
-
Causality: Strong bases can catalyze hydrolysis or elimination reactions in sensitive molecules. The bicarbonate and carbonate anions are weak bases, ensuring a "soft" neutralization.
-
Protocol:
-
Cool the reaction mixture to 0 °C to minimize any potential for heat-induced degradation during neutralization.[2]
-
Slowly add the saturated NaHCO₃ or K₂CO₃ solution with gentle stirring. Be cautious, as the neutralization of strong acids will produce carbon dioxide gas, which can cause frothing.[3]
-
Monitor the pH of the aqueous layer using pH paper to ensure it has reached a neutral or slightly basic state.[4]
-
Q2: What is the best way to perform a liquid-liquid extraction for an acid-sensitive compound?
A2: Standard liquid-liquid extraction protocols can be adapted for acid-sensitive compounds by ensuring all aqueous solutions used are neutral or slightly basic.[5][6]
-
Pre-neutralization: Before extraction, ensure the reaction mixture has been neutralized as described in Q1.
-
Washing Solutions:
-
Use deionized water for initial washes to remove water-soluble impurities.[7]
-
A wash with a saturated aqueous solution of sodium bicarbonate can be used to remove any residual acidic byproducts.[1]
-
A final wash with brine (saturated aqueous NaCl) is highly recommended. This helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[4][8]
-
-
Solvent Choice: Use an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).[9]
Q3: My acid-sensitive product is degrading during silica gel chromatography. What are my options?
A3: Standard silica gel is inherently acidic and can cause decomposition of acid-labile compounds.
-
Neutralized Silica Gel: You can neutralize the silica gel before use.
-
Protocol: Prepare a slurry of silica gel in your desired eluent system and add a small amount of a suitable base, such as triethylamine (typically 0.1-1% by volume). The triethylamine will neutralize the acidic sites on the silica surface.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (for reversed-phase chromatography).[10]
-
Modifier in Eluent: Adding a small amount of a volatile base like triethylamine or pyridine to the eluent can continuously neutralize the stationary phase as the separation proceeds.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield after workup | Decomposition of the acid-sensitive group. | - Use a milder neutralizing agent (e.g., saturated NaHCO₃).- Perform all workup steps at a lower temperature (0 °C).- Minimize the time the compound is in contact with aqueous solutions. |
| Formation of an emulsion during extraction | Surfactant-like properties of the product or byproducts. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[12]- Filter the emulsified mixture through a pad of Celite.[12]- Allow the mixture to stand for an extended period without shaking. |
| Product remains in the aqueous layer | The product is protonated and has become water-soluble. | - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.- Use the "salting out" technique by adding a large amount of NaCl to the aqueous layer to decrease the solubility of the organic compound.[4] |
Experimental Workflow: Workup of an Acid-Sensitive Compound
Caption: Decision workflow for the workup of an acid-sensitive compound.
Workup Procedures for Base-Sensitive Reactions
Compounds containing base-labile functional groups, such as esters, β-lactams, or certain protecting groups, are susceptible to hydrolysis or other degradation pathways under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How can I quench a reaction containing a base-sensitive product without causing hydrolysis?
A1: The goal is to neutralize any basic reagents or byproducts using a mild or buffered acidic solution.
-
Recommended Reagents: A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice.[3][5] It provides a slightly acidic environment (pH ≈ 4.5-5.5) that is effective for quenching many reactions without being overly harsh. Dilute solutions of weak acids like acetic acid or citric acid can also be used.
-
Causality: Strong acids can promote unwanted side reactions. Ammonium chloride acts as a proton source to neutralize bases without significantly lowering the pH.
-
Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the saturated NH₄Cl solution with stirring.
-
Monitor the pH of the aqueous layer to ensure it is neutral or slightly acidic.
-
Q2: I need to remove acidic byproducts from my reaction mixture, but my product is base-sensitive. What should I do?
A2: Instead of a basic wash, you can use alternative methods to remove acidic impurities.
-
Solid-Phase Extraction (SPE): Use a basic SPE cartridge (e.g., with an amine-functionalized sorbent) to selectively retain the acidic impurities while your neutral, base-sensitive product passes through.
-
Aqueous Wash with a Weak Base: A very dilute solution of a weak base like sodium bicarbonate may be tolerated by some moderately base-sensitive compounds, especially if the contact time is minimized and the temperature is kept low. This should be tested on a small scale first.
-
Chemically-Active Extraction: This technique involves using a weak base to extract the acidic impurity into the aqueous phase, leaving the desired compound in the organic layer.[13]
Q3: My base-sensitive compound is streaking on silica gel. How can I improve the chromatography?
A3: Tailing or streaking of basic compounds on silica gel is common due to interactions with the acidic silica surface.
-
Addition of a Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% by volume), to the eluent can improve peak shape by protonating the basic compound and minimizing its interaction with the silica.[11]
-
Alternative Stationary Phases: For highly basic or sensitive compounds, consider using alumina or a reversed-phase C18 column for purification.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Product hydrolysis during workup | Exposure to basic conditions. | - Use a mild acidic quench (e.g., saturated NH₄Cl).- Avoid basic aqueous washes.- Perform the workup quickly and at low temperatures. |
| Incomplete removal of basic reagents/byproducts | Insufficient washing or inappropriate wash solution. | - Perform multiple washes with a mild acidic solution.- Check the pH of the final aqueous wash to ensure it is no longer basic. |
| Poor separation during chromatography | Strong interaction of a basic product with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., acetic acid) to the eluent.- Consider using an alternative stationary phase like alumina or C18. |
Experimental Workflow: Workup of a Base-Sensitive Compound
Caption: Decision workflow for the workup of a base-sensitive compound.
References
- Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry.
- ACS Publications. (2014, November 5). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products.
- Teledyne Labs.
- Not Voodoo. The Workup.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- PMC. (2018, June 21).
- University of Rochester. Workup: About.
- Benchchem. (2025). Troubleshooting common issues in the final workup of indolizine reactions.
- Benchchem. (2025). Effective workup procedures for reactions involving 3-Nitro-2-hexene.
- University of York. Chemically-active extraction.
- MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. YouTube.
- Organic Syntheses. (2025, June 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Work-up - Wikipedia [en.wikipedia.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Workup [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
Technical Support Center: Refining Crystallization Techniques for Imidazole Derivatives
Welcome to the Technical Support Center dedicated to advancing your research through the refinement of crystallization techniques for imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the crystallization of this important class of compounds. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can achieve high-quality, single crystals suitable for your downstream applications.
Introduction to Crystallization of Imidazole Derivatives
Imidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1][2][3] The planarity of the imidazole ring, coupled with its ability to participate in hydrogen bonding, gives rise to a variety of crystalline structures.[4] However, these same properties can present unique challenges during crystallization. Common issues include polymorphism, where the same compound crystallizes in different forms, the tendency to form oils or amorphous solids, and difficulties in achieving crystals of suitable size and quality for X-ray diffraction.[5][6]
This guide will provide a systematic approach to troubleshooting these issues, moving from foundational principles to advanced techniques.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the crystallization of imidazole derivatives, providing not just solutions, but the rationale behind them.
Q1: My imidazole derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5][7] This is often due to high supersaturation, a low melting point of the compound relative to the solvent's boiling point, or the presence of impurities that inhibit crystal nucleation.[7][8][9]
Troubleshooting Workflow for Oiling Out
Caption: A stepwise approach to resolving the issue of a compound oiling out during crystallization.
Detailed Steps:
-
Reduce Supersaturation: The driving force for crystallization, supersaturation, if too high, can lead to rapid phase separation as an oil.[10][11]
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice.
-
Use Less Anti-solvent: In anti-solvent crystallization, add the anti-solvent more slowly and perhaps in a smaller total volume.
-
Increase Solvent Volume: Add a small amount of the "good" solvent back to the mixture to reduce the concentration of your compound.[8]
-
-
Modify the Solvent System: The choice of solvent is critical.
-
Lower Boiling Point Solvent: Select a solvent with a lower boiling point to reduce the likelihood that the solute will melt in the hot solution.[7]
-
Different Polarity: Experiment with solvents of different polarities. Imidazole derivatives have a wide range of solubilities.[1][12] A solvent system that is too good can sometimes promote oiling out.
-
-
Enhance Purity: Impurities can disrupt the crystal lattice formation and stabilize the liquid phase.[13][14]
-
Induce Nucleation:
-
Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth.[16][17]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that act as nucleation sites.[17]
-
Q2: I'm not getting any crystals to form, even after cooling the solution. What should I do?
Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated, or that there is an energy barrier to nucleation.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Slow Evaporation: Loosen the cap of your vial to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound.[16][18]
-
Reduce Solvent: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of it before allowing it to cool again.[7]
-
-
Induce Nucleation:
-
Seeding and Scratching: As mentioned previously, these are effective methods to initiate crystal growth.[17]
-
-
Optimize the Solvent System:
-
Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to stand.[17]
-
Q3: My crystals are forming too quickly and are very small or needle-like. How can I get larger, higher-quality crystals?
Answer: Rapid crystallization often traps impurities and solvent within the crystal lattice, leading to poor quality crystals.[8] The goal is to slow down the crystal growth process.
Strategies for Slower Crystal Growth:
-
Reduce the Degree of Supersaturation:
-
Use a more dilute solution.
-
Cool the solution more slowly.
-
For vapor diffusion, use a less volatile anti-solvent.
-
-
Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean, as dust and scratches can act as nucleation sites, leading to the formation of many small crystals.[16][18]
-
Use a Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting slower, more orderly growth.
Q4: My purification yield is very low after recrystallization. What are the possible causes?
Answer: Low yield is a common issue and can often be attributed to using too much solvent or premature crystallization.
Troubleshooting Low Yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.[7]
-
Check the Mother Liquor: After filtering your crystals, you can cool the mother liquor further in an ice bath to see if more crystals form. If a significant amount of product remains in the mother liquor, you may need to reduce the solvent volume in future attempts.
-
Prevent Premature Crystallization: When performing hot filtration to remove impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing out on the filter paper or in the funnel stem.[15]
Experimental Protocols
Here are detailed protocols for common crystallization techniques adapted for imidazole derivatives.
Protocol 1: Slow Evaporation
This is often the simplest method and works well for compounds that are moderately soluble at room temperature.[18]
-
Solvent Selection: Choose a solvent in which your imidazole derivative is soluble. Common choices include ethanol, methanol, dichloromethane, or ethyl acetate.[4][19]
-
Prepare a Saturated Solution: Dissolve your compound in the chosen solvent at room temperature until a saturated or near-saturated solution is obtained.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Incubation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation. Place the vial in a vibration-free location.
-
Monitoring: Check for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is excellent for small amounts of material and allows for a gradual increase in supersaturation.[16][20]
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of a solution containing a precipitant (a solvent in which your compound is insoluble).
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of your concentrated imidazole derivative solution with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease. The drop will be hanging above the reservoir.
-
Equilibration: Over time, the more volatile solvent in the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of your compound and the precipitant in the drop, leading to crystallization.
Vapor Diffusion Workflow
Caption: The process of crystallization via the hanging drop vapor diffusion method.
Protocol 3: Cooling Crystallization
This method is suitable for compounds that have a significantly higher solubility in a given solvent at elevated temperatures.
-
Solvent Selection: Find a solvent that dissolves your imidazole derivative well when hot but poorly at room temperature or below.[17]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to completely dissolve your compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.[15]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Avoid placing it directly on a cold surface to prevent rapid cooling.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[17]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[15]
Data Presentation: Solvent Properties for Crystallization
The choice of solvent is paramount for successful crystallization. The following table summarizes the properties of common solvents used for imidazole derivatives.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use Case |
| Water | 100 | 80.1 | For highly polar or salt forms of imidazole derivatives.[1][2] |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for many imidazole derivatives.[21] |
| Methanol | 65 | 32.7 | Similar to ethanol, good for more polar compounds.[1] |
| Dichloromethane | 40 | 9.1 | For less polar derivatives; its volatility is useful for slow evaporation.[4][12] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in solvent/anti-solvent pairs. |
| Toluene | 111 | 2.4 | A non-polar solvent, useful as an anti-solvent for polar derivatives.[12] |
| Hexane | 69 | 1.9 | A non-polar anti-solvent. |
Frequently Asked Questions (FAQs)
Q: Can I use a mixture of solvents for crystallization? A: Yes, using a co-solvent system is a very powerful technique.[17] Typically, you dissolve your compound in a "good" solvent and then slowly add a "poor" or "anti-solvent" to induce crystallization. This allows for fine-tuning of the supersaturation.
Q: How important is the purity of my starting material? A: Purity is critical. Impurities can inhibit nucleation, lead to oiling out, or be incorporated into the crystal lattice, compromising the quality of your final crystals.[13][22][23] It is often beneficial to purify your compound chromatographically before setting up crystallization trials.
Q: What is polymorphism and how does it affect my imidazole derivative? A: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[5] Different polymorphs can have different physical properties, such as solubility and melting point. For pharmaceutical applications, controlling polymorphism is crucial. The choice of solvent and crystallization conditions can influence which polymorph is obtained.[6]
Q: My imidazole derivative is very polar. What are some good starting points for crystallization? A: For highly polar imidazole derivatives, consider using polar solvents like water, methanol, or ethanol.[1][17] Hydrophilic Interaction Liquid Chromatography (HILIC) may be a useful pre-purification step.[17] Techniques like anti-solvent addition with a less polar anti-solvent can also be effective.
References
- Creative Biostructure. (2025, March 5).
- Mettler Toledo.
- Scribd.
- Mettler Toledo.
- Guide for crystalliz
- Benchchem.
- Crystalliz
- Berman, H. M., et al. (n.d.).
- IIT Kanpur.
- Benchchem.
- Imidazole: Chemical Structure, Properties, Applic
- Thiruvalluvar, A. A. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Domanska, U., & Szydlowski, J. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Mazzotti, M., et al. (2009, March 6). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs.
- Advanced Spectrum of Imidazole Deriv
- Shelar, U. B., & Thorve, S. S. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. IJPPR.
- ResearchGate.
- Benchchem.
- Loughborough University Research Repository.
- University of York.
- Calibre Scientific | Molecular Dimensions.
- Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
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- TSI Journals. STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE.
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A Comparative Guide to 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine and its Positional Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] This guide provides an in-depth comparative analysis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine and its positional isomers, 2-(1H-imidazol-2-yl)-2-methylpropan-1-amine and 2-(1H-imidazol-4-yl)-2-methylpropan-1-amine. We will delve into their synthesis, physicochemical properties, and potential pharmacological relevance, supported by available data and established experimental protocols, to empower researchers in the rational design of novel therapeutics.
Introduction to the Imidazole Core in Drug Design
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in the design of therapeutic agents.[3] Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3] The position of the nitrogen atoms significantly influences the molecule's electronic distribution, basicity, and steric profile, which in turn dictates its pharmacological activity. The isomeric series of 2-(imidazolyl)-2-methylpropan-1-amine presents a compelling case study in how subtle changes in substituent placement on the imidazole ring can profoundly impact a molecule's properties and, consequently, its therapeutic potential.
Structural and Physicochemical Comparison
The three isomers of 2-(imidazolyl)-2-methylpropan-1-amine share the same molecular formula (C7H13N3) and molecular weight (139.20 g/mol ), but differ in the attachment point of the 2-methylpropan-1-amine moiety to the imidazole ring.[1][5] This seemingly minor structural variance leads to distinct physicochemical properties that are critical for drug development, such as lipophilicity (logP) and basicity (pKa).
| Compound | Isomer | CAS Number | Predicted XLogP3 | Predicted pKa (Strongest Basic) |
| 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine | 1-yl isomer | 1989671-30-8[6] | -0.4[5] | 9.5 (amine) |
| 2-(1H-imidazol-2-yl)-2-methylpropan-1-amine | 2-yl isomer | 1154920-41-8[7] | 0.3 | 9.6 (amine) |
| 2-(1H-imidazol-4-yl)-2-methylpropan-1-amine | 4-yl isomer | 21150-01-6[1] | 0.3[1] | 9.7 (amine), 6.9 (imidazole) |
Note: Predicted values are computationally generated and serve as estimations. Experimental determination is recommended for precise characterization.
The 1-yl isomer is predicted to be the most hydrophilic, as indicated by its negative XLogP3 value. This property can influence its solubility and distribution in biological systems. The 2-yl and 4-yl isomers are predicted to be more lipophilic. The primary amine group is the strongest basic center in all three isomers. Notably, the 4-yl isomer also possesses a second basic center in the imidazole ring, which could lead to different protonation states at physiological pH and, therefore, distinct interactions with biological targets.
Synthesis Strategies
Synthesis of the 1-yl Isomer
The synthesis of 1-substituted imidazoles typically involves the N-alkylation of the imidazole ring. A plausible route for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine would involve the reaction of imidazole with a suitable electrophile, such as a protected 2-amino-2-methylpropyl halide or tosylate, followed by deprotection.
Experimental Workflow: N-Alkylation of Imidazole
Caption: Generalized workflow for the synthesis of the 1-yl isomer.
Synthesis of the 2-yl and 4-yl Isomers
The synthesis of C-substituted imidazoles is more complex. For the 2-yl isomer, one could envision a multi-step sequence starting from a pre-functionalized imidazole, or a de novo ring construction. Similarly, the synthesis of the 4-yl isomer would likely involve a multi-step process, potentially utilizing a protected imidazole derivative that allows for selective functionalization at the C4 position.
Structure-Activity Relationship (SAR) Insights
While direct comparative biological data for this specific isomeric series is scarce, we can infer potential structure-activity relationships based on broader knowledge of imidazole-containing drugs.[2][8] The orientation of the 2-methylpropan-1-amine substituent will significantly influence how the molecule presents its key pharmacophoric features—the imidazole ring and the primary amine—to a biological target.
-
1-yl Isomer: The substituent at the N-1 position generally has a significant impact on the overall shape and lipophilicity of the molecule. This can influence binding to receptors where interactions with the nitrogen lone pairs are not the primary driving force.
-
2-yl Isomer: Substitution at the C-2 position places the side chain adjacent to both nitrogen atoms. This can be critical for chelation of metal ions in metalloenzymes or for specific hydrogen bonding patterns.
-
4-yl (or 5-yl) Isomer: This isomer is structurally analogous to histamine (which has an ethylamine at the 4-position). Therefore, it is plausible that this isomer could exhibit activity at histamine receptors or other biogenic amine targets. The presence of the gem-dimethyl group on the side chain would likely modulate its potency and selectivity compared to histamine.
Potential Pharmacological Applications and Experimental Evaluation
Given the diverse biological activities of imidazole derivatives, these isomers could be screened against a wide range of targets.[9]
Experimental Protocol: In Vitro Target Screening
A primary step in characterizing these novel compounds is to assess their activity against a panel of relevant biological targets.
1. Receptor Binding Assays:
- Objective: To determine the binding affinity of the isomers to a panel of G-protein coupled receptors (GPCRs), particularly histamine receptor subtypes (H1, H2, H3, H4) and other biogenic amine receptors.
- Methodology: Radioligand binding assays are a standard method. A fixed concentration of a radiolabeled ligand known to bind to the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the receptor is then measured, and the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined.
2. Enzyme Inhibition Assays:
- Objective: To evaluate the inhibitory potential of the isomers against various enzymes where imidazoles are known to be active, such as cytochrome P450 enzymes or kinases.
- Methodology: The specific assay will depend on the enzyme. For example, for a kinase, a common method involves incubating the enzyme with its substrate (e.g., a peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method like ELISA or a fluorescence-based assay.
3. Physicochemical Property Determination:
- Objective: To experimentally determine key physicochemical properties like pKa and logP.
- pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in water and titrated with a standard acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve.
- logP Determination: The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.
Logical Flow of a Drug Discovery Cascade
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A Comparative Guide to the Biological Activities of Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique electronic characteristics and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a multitude of therapeutic agents. This guide provides an in-depth, comparative analysis of the biological activities of substituted imidazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, we aim to equip researchers with the knowledge to rationally design and develop next-generation imidazole-based therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted imidazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][4]
Comparative Anticancer Potency of Substituted Imidazole Derivatives
The in vitro cytotoxic activity of various substituted imidazole derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds, with lower values indicating greater efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole | SW480 (Colon) | 0.027 | [4] |
| HCT116 (Colon) | 0.023 | [4] | ||
| Caco-2 (Colon) | 0.033 | [4] | ||
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring | A549 (Lung) | 0.15 | [2] |
| HeLa (Cervical) | 0.21 | [2] | ||
| HepG2 (Liver) | 0.33 | [2] | ||
| MCF-7 (Breast) | 0.17 | [2] | ||
| Compound 43 | Substituted xanthine derivative | MCF-7 (Breast) | 0.8 | [2] |
| Compound 20 | Imidazothiazole-benzimidazole derivative | A549 (Lung) | 1.09 | [4] |
| Kim-161 (5a) | Substituted imidazole derivative | T24 (Bladder) | 56.11 | [5] |
| Kim-111 (5b) | Substituted imidazole derivative | T24 (Bladder) | 67.29 | [5] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of imidazole derivatives is profoundly influenced by the nature and position of their substituents. Key SAR observations include:
-
Substitution at the N-1 position: Introduction of bulky or long-chain alkyl groups at the N-1 position of the imidazole ring can lead to a decrease in cytotoxic activity.[6]
-
Aromatic and Heterocyclic Substituents: The presence of substituted phenyl, benzimidazole, or other heterocyclic rings often enhances anticancer potency. For instance, the 3,4,5-trimethoxyphenyl moiety is a common feature in potent tubulin polymerization inhibitors.[4]
-
Electron-donating and -withdrawing groups: The electronic properties of the substituents play a crucial role. Electron-donating groups like methoxy on a phenyl ring can increase activity, as seen in potent tubulin inhibitors.[4] Conversely, the strategic placement of electron-withdrawing groups can also enhance efficacy.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant number of anticancer imidazole derivatives exert their effect by targeting microtubules, essential components of the cytoskeleton involved in cell division.[4] These compounds can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Inhibition of tubulin polymerization by substituted imidazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
Imidazole derivatives have a long history of use as antimicrobial agents, particularly as antifungals.[9] Their spectrum of activity also extends to various Gram-positive and Gram-negative bacteria.[10]
Comparative Antimicrobial Potency of Substituted Imidazole Derivatives
The in vitro antimicrobial activity of imidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Novel imidazole derivative | Staphylococcus aureus | 625 | [10] |
| MRSA | 1250 | [10] | ||
| HL2 | Novel imidazole derivative | Staphylococcus aureus | 625 | [10] |
| MRSA | 625 | [10] | ||
| Compound 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Staphylococcus aureus | - | [11] |
| Bacillus subtilis | - | [11] | ||
| IL5 | Imidazolium salt | Staphylococcus aureus | 64 | [12] |
| Escherichia coli | 1030 | [12] |
Note: The specific MIC values for Compound 1b were not provided in the abstract, but it was identified as the most active in its series.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of imidazole derivatives is closely linked to their structural features:
-
Lipophilicity: The lipophilicity of the molecule, often tuned by introducing hydrophobic substituents on the nitrogen atoms, is a critical determinant of antibacterial activity.[13]
-
N-Substitution: The nature of the substituent at the N-1 position of the imidazole ring significantly impacts activity. For instance, N-cyclohexyl acetamide substitution has been shown to be effective.[11]
-
Imidazolium Salts: Quaternization of the imidazole nitrogen to form imidazolium salts can enhance antibacterial activity, likely due to increased interaction with the negatively charged bacterial cell membrane.
Mechanism of Action: Disruption of Cell Wall and Membrane Integrity
The antimicrobial action of imidazole derivatives often involves the disruption of the bacterial cell envelope.[14] They can interfere with cell wall synthesis, leading to a weakened structure that cannot withstand the internal osmotic pressure. Additionally, these compounds can insert into the cell membrane, altering its permeability and causing the leakage of essential intracellular components, ultimately leading to cell death.[15]
Caption: Antimicrobial mechanisms of substituted imidazole derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth). The final inoculum concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the imidazole derivative in an appropriate solvent. Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several substituted imidazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[16] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory response.[17]
Comparative Anti-inflammatory Efficacy of Substituted Imidazole Derivatives
The in vivo anti-inflammatory activity of imidazole derivatives can be assessed using models such as the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound ID | Substitution Pattern | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| C1IN | Schiff's base imidazole derivative | - | Significant | [16] |
| C2IN | Schiff's base imidazole derivative | - | Significant | [16] |
| C4IN | Schiff's base imidazole derivative | - | Significant | [16] |
| Fused Imidazole | 4-methoxyphenyl substitution at C2 | 100 | 45-50 | [18] |
Note: Specific dosages for C1IN, C2IN, and C4IN were not provided in the abstract, but their effects were reported as significant and comparable to the standard drug indomethacin.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of imidazole derivatives is influenced by their chemical structure:
-
Schiff's Base Derivatives: The formation of Schiff's bases from imidazole precursors has been a successful strategy for developing potent anti-inflammatory agents.[16]
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the imidazole core are critical. For instance, a 4-methoxyphenyl group at the 2-position of a fused imidazole system has been shown to be favorable for anti-inflammatory activity.[18]
-
Modulation of Signaling Pathways: The ability of the molecule to interact with and modulate key inflammatory signaling pathways, such as NF-κB and p38 MAPK, is a key determinant of its anti-inflammatory efficacy.[17][19]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
A primary mechanism by which imidazole derivatives exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[16][19] This is often achieved by modulating upstream signaling pathways like the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[17] By inhibiting these pathways, the transcription and release of these key inflammatory mediators are suppressed.
Caption: Inhibition of pro-inflammatory cytokine production by substituted imidazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[20][21]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test imidazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
Conclusion
Substituted imidazole derivatives represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. A thorough understanding of their structure-activity relationships and mechanisms of action is paramount for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel imidazole-based compounds, paving the way for future breakthroughs in the treatment of a wide range of diseases.
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A Comparative Guide to Purity Validation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine by High-Performance Liquid Chromatography and its Alternatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. For a molecule such as 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a polar, nitrogen-containing heterocyclic compound, this presents a unique set of analytical challenges. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity validation against promising alternative methodologies, namely Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research and development needs.
The Gold Standard: A Proposed Stability-Indicating HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) remains the preeminent technique for the purity analysis of many pharmaceutical compounds due to its robustness, high resolution, and quantitative accuracy. For 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a reversed-phase HPLC method is proposed, designed to be stability-indicating. This means the method can resolve the parent compound from its potential process-related impurities and degradation products, a critical requirement for regulatory compliance.[1][2]
Understanding Potential Impurities
A robust analytical method must be able to separate the API from any potential impurities. For 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, impurities can arise from several sources:
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the synthetic route. The synthesis of imidazole derivatives can sometimes result in isomeric impurities or incompletely reacted intermediates.[3][4] For instance, if the synthesis involves the reaction of an epoxide with imidazole, regioisomers could be a potential impurity.[5][6]
-
Degradation Products: Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, help to identify potential degradation products that could form during storage.[7] The imidazole ring can be susceptible to oxidative degradation.[5]
Experimental Protocol: Proposed HPLC Method
A reversed-phase HPLC method is proposed for the purity determination of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. The chromatographic separation is designed to be achieved on a C18 stationary phase with a gradient elution profile.
Instrumentation: A standard HPLC system equipped with a UV detector.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | The C18 stationary phase provides good retention for moderately polar to non-polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Trifluoroacetic acid is a common ion-pairing agent that improves peak shape for basic compounds like amines. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 5% B to 50% B over 30 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including the polar parent compound and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The imidazole ring has a UV chromophore, and 210 nm is often a suitable wavelength for detecting such compounds with good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Sample Preparation: Dissolve 1 mg of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Caption: Workflow for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine purity analysis by HPLC.
Validation of the Proposed HPLC Method
To ensure the reliability of the analytical data, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by spiking the drug substance with known impurities and by performing forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of the analyte at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Analytical Methods: A Comparative Overview
While HPLC is the established workhorse, several alternative techniques offer distinct advantages for the purity analysis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, particularly in terms of speed, resolution, and orthogonality.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures than conventional HPLC.[7][9] This results in several key advantages:
-
Increased Resolution and Sensitivity: The smaller particles lead to more efficient separations, resulting in sharper and narrower peaks. This allows for better resolution of closely eluting impurities and increased sensitivity.[7]
-
Faster Analysis Times: The higher optimal linear velocities of the mobile phase in UPLC systems significantly reduce analysis times, often by a factor of 5 to 10 compared to HPLC.[9]
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a "greener" and more cost-effective technique.[7]
For the analysis of a small polar molecule like 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a UPLC method using a sub-2 µm C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide superior performance in terms of speed and resolution compared to the proposed HPLC method.[10][11]
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and can also be used for achiral separations.[12][13] For a primary amine like the target analyte, SFC offers several compelling advantages:
-
Orthogonal Selectivity: SFC often provides a different selectivity compared to reversed-phase HPLC, making it a valuable tool for confirming the purity of a sample and for separating impurities that may co-elute in an HPLC method.[14]
-
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for very fast separations, often with run times of just a few minutes.[12]
-
Reduced Environmental Impact: The use of carbon dioxide as the primary mobile phase significantly reduces the consumption of organic solvents.[12]
-
Excellent for Chiral Separations: If 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a chiral molecule, SFC is often the preferred technique for its enantiomeric separation.[9][15]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers a completely different separation mechanism compared to chromatography and is an excellent orthogonal technique for purity analysis.[16][17]
-
High Efficiency and Resolution: CE can achieve very high separation efficiencies, often exceeding those of HPLC, leading to excellent resolution of complex mixtures.[18]
-
Minimal Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and minimal amounts of buffer, making it a very cost-effective and environmentally friendly technique.[17]
-
Analysis of a Wide Range of Analytes: CE can be used to analyze a wide variety of charged and neutral molecules, including small ions, amino acids, peptides, and proteins.[9] For a basic compound like 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, CE can be a highly effective technique for impurity profiling.[16][19]
Comparative Performance at a Glance
| Feature | HPLC | UPLC | SFC | CE |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Same as HPLC, but with smaller particles and higher pressure | Partitioning between supercritical fluid mobile phase and solid stationary phase | Differential migration in an electric field |
| Resolution | Good to Excellent | Excellent | Good to Excellent | Excellent |
| Speed | Moderate | Very Fast | Very Fast | Very Fast |
| Solvent Consumption | High | Low | Very Low | Extremely Low |
| Orthogonality to RPLC | - | Low | High | Very High |
| Chiral Separation | Possible | Possible | Excellent | Possible |
| Throughput | Moderate | High | High | High |
| Cost (Initial) | Moderate | High | High | Moderate |
Experimental Protocols for Alternative Methods
UPLC Protocol
-
Instrumentation: A UPLC system with a UV or mass spectrometric detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% B to 60% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm or MS detection.
-
Sample Preparation: Same as HPLC.
SFC Protocol (for achiral analysis)
-
Instrumentation: An analytical SFC system with a back-pressure regulator and UV detector.
-
Column: PrincetonSFC 2-Ethylpyridine, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% ammonium hydroxide.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg in 1 mL of methanol.
CE Protocol
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm ID, 50 cm total length (40 cm to detector).
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg in 1 mL of water.
Caption: A logical framework for comparing analytical methodologies for the purity validation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Conclusion and Recommendations
The validation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine purity requires a robust and well-characterized analytical method. While a properly validated HPLC method serves as the reliable and universally accepted gold standard for quality control and regulatory submissions, alternative techniques offer significant advantages that should be considered based on the specific needs of the laboratory and the stage of drug development.
-
For routine quality control and release testing, a validated HPLC or UPLC method is recommended. UPLC is particularly advantageous for high-throughput environments where speed and reduced solvent consumption are critical.[7][9]
-
For in-depth impurity profiling and method development, employing an orthogonal technique is highly advisable. SFC and CE provide different selectivities to reversed-phase LC and can help to ensure that no impurities are co-eluting with the main peak.[14][16]
-
For chiral purity determination, SFC is often the technique of choice due to its superior performance for separating enantiomers of amine-containing compounds.[9][15]
Ultimately, a multi-faceted approach that leverages the strengths of different analytical techniques will provide the most comprehensive understanding of the purity of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, ensuring the development of a safe and effective pharmaceutical product.
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A Comparative Guide to the Synthesis of 2-Substituted Imidazoles: From Classic Condensations to Modern Catalysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of the 2-substituted imidazole scaffold is a cornerstone of advancing new therapeutic agents. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate route for your research needs. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines classical methods like the Debus-Radziszewski and Van Leusen syntheses alongside modern catalytic, microwave-assisted, and ultrasound-promoted approaches, offering a comprehensive overview of their performance.
Classical Approaches: The Foundation of Imidazole Synthesis
The foundational methods for constructing the imidazole ring have stood the test of time and continue to be valuable tools in the synthetic chemist's arsenal.
The Debus-Radziszewski Imidazole Synthesis
First reported in the 19th century, the Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt) to form trisubstituted imidazoles.[3] This one-pot reaction is lauded for its simplicity and the ability to generate a diverse range of imidazole derivatives.
Mechanism: The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to yield the aromatic imidazole ring.[3]
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reflux: Heat the mixture to reflux with constant stirring for 1-2 hours.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Purification: Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis offers a powerful route to 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[1][5] This method is particularly useful when the desired substitution pattern is not readily accessible through the Debus-Radziszewski approach. The reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.[1]
Mechanism: The reaction is initiated by the deprotonation of TosMIC. The resulting anion undergoes a [3+2] cycloaddition with the aldimine to form a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid leads to the formation of the aromatic imidazole ring.[5][6]
Experimental Protocol: General Van Leusen Imidazole Synthesis [5]
-
Imine Formation (in situ): In a suitable solvent, stir the aldehyde and primary amine for approximately 30 minutes to form the aldimine.
-
TosMIC Addition: Add TosMIC to the reaction mixture.
-
Base Addition: Add a suitable base (e.g., potassium carbonate) to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Modern Methodologies: Enhancing Efficiency and Sustainability
Recent advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally friendly methods for the synthesis of 2-substituted imidazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of imidazole synthesis, microwave-assisted Debus-Radziszewski reactions have shown significantly reduced reaction times and improved yields compared to conventional heating methods.[7][8]
Advantages:
-
Rapid Reactions: Reaction times can be reduced from hours to minutes.
-
Higher Yields: Often provides excellent yields, in some cases up to 99%.
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, enhancing the green credentials of the method.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [4]
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl compound (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (excess).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a predetermined power and time (e.g., 300W for 3-15 minutes).
-
Work-up and Purification: After cooling, dissolve the residue in a suitable solvent, wash with water, and purify by recrystallization or column chromatography.
Ultrasound-Assisted Synthesis
Sonication, the use of ultrasound to promote chemical reactions, offers another green and efficient alternative for imidazole synthesis. Ultrasound-assisted reactions often proceed at room temperature, avoiding the need for heating.[9][10]
Advantages:
-
Mild Conditions: Reactions can often be carried out at ambient temperature.[9]
-
Short Reaction Times: Significant rate enhancements are observed.[11]
-
Improved Yields: Generally provides good to excellent yields.[12]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aryl-4-phenyl-1H-imidazoles [9]
-
Reaction Setup: In a suitable flask, dissolve the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL).
-
Sonication and Addition: Place the flask in an ultrasonic bath and add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over 15 minutes.
-
Continued Sonication: Continue to irradiate the mixture for the specified time (typically 25-60 minutes).
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product.
Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the preparation of 2-substituted imidazoles is no exception. Palladium and copper catalysts, in particular, have been employed to facilitate novel and efficient routes to this important heterocyclic core.[13][14][15]
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of a pre-functionalized imidazole, such as a 2-iodoimidazole, with an organometallic reagent. For instance, the palladium-catalyzed coupling of 2-iodoimidazoles with benzylzinc reagents provides a route to 2-benzylimidazoles.[13]
Copper-Catalyzed Syntheses: Copper catalysts have been utilized in various strategies, including the multicomponent synthesis of trisubstituted imidazoles from ketones, aldehydes, and trimethylsilyl azide (Me3SiN3).[16] Copper(II) oxide nanoparticles have also been employed as a heterogeneous catalyst in the condensation of benzil, aldehydes, and ammonium acetate.[17][18]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(4-methoxybenzyl)-1-methylimidazole [13]
-
Catalyst Preparation: In an inert atmosphere, dissolve Pd(OAc)2 and tri(o-tolyl)phosphine in anhydrous THF and stir for 5 minutes.
-
Reactant Addition: Add 2-iodo-1-methylimidazole to the catalyst mixture.
-
Grignard Addition: Cool the reaction mixture to 0 °C and add a solution of the benzylzinc reagent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify by column chromatography.
Comparative Analysis of Synthesis Methods
The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, required scale, and available resources. The following table provides a comparative overview of the discussed methods.
| Synthesis Method | Key Features | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Debus-Radziszewski | Multicomponent reaction of a 1,2-dicarbonyl, aldehyde, and ammonia source.[3] | Moderate to High | Hours | Simple, versatile, readily available starting materials. | Can require harsh conditions and long reaction times. |
| Van Leusen | Reaction of an aldimine with TosMIC.[1] | Good to Excellent | Hours | Access to 1,4,5-trisubstituted imidazoles. | TosMIC is a reagent that requires careful handling. |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate the Debus-Radziszewski reaction. | Excellent | Minutes | Extremely fast, high yields, often solvent-free. | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted | Employs sonication to promote the reaction.[9] | Good to Excellent | Minutes to Hours | Mild conditions (often room temperature), rapid. | Yields may not be as consistently high as microwave methods. |
| Metal-Catalyzed | Utilizes transition metals like Palladium or Copper to facilitate bond formation.[13][16] | Good to Excellent | Hours | Access to unique substitution patterns, high efficiency. | Can require expensive or toxic catalysts, and inert atmosphere conditions. |
Visualizing the Synthetic Pathways
To further clarify the relationships between the reactants and products in these key synthetic methodologies, the following diagrams illustrate the core transformations.
Caption: The Van Leusen three-component synthesis of imidazoles.
Caption: Metal-catalyzed approaches to 2-substituted imidazoles.
Conclusion
The synthesis of 2-substituted imidazoles has evolved significantly from its classical roots. While traditional methods like the Debus-Radziszewski and Van Leusen syntheses remain highly relevant, modern techniques employing microwave irradiation, ultrasound, and transition metal catalysis offer substantial improvements in terms of reaction speed, efficiency, and environmental impact. The choice of the most suitable method will ultimately be guided by the specific target molecule, desired scale, and the laboratory's capabilities. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the efficient synthesis of this critical heterocyclic scaffold.
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A Researcher's Guide to Assessing the Receptor Selectivity of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
For drug development professionals, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical research. A molecule's propensity to interact with its intended target while avoiding off-target interactions is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for assessing the receptor selectivity of the novel compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. Drawing upon established methodologies and insights from the broader class of imidazole-containing compounds, we will outline a tiered approach to constructing a robust selectivity profile.
The imidazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2][3][4] These compounds are known to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes.[3][5][6] The nature and position of substituents on the imidazole ring profoundly influence target binding and selectivity.[3] Therefore, a systematic and comprehensive assessment of selectivity is paramount for a novel imidazole derivative like 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Tier 1: Initial Broad-Spectrum Screening
The initial step in assessing selectivity is to cast a wide net to identify potential on-target and off-target interactions. This is often achieved through broad-spectrum screening against a panel of common biological targets.
Recommended Approach: Affinity-Based Screening
Affinity selection-mass spectrometry (AS-MS) and protein microarrays are powerful techniques for rapidly screening a compound against a large number of purified proteins.[7][8] These methods can provide an initial landscape of potential binding partners.
Experimental Protocol: Affinity Selection-Mass Spectrometry (AS-MS)
-
Library Preparation: A mixture of several hundred purified recombinant human proteins (receptors, kinases, enzymes, etc.) is prepared.
-
Compound Incubation: The test compound, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, is incubated with the protein library.
-
Separation: Size-exclusion chromatography is used to separate protein-ligand complexes from unbound small molecules.[7]
-
Detection: The fractions containing the protein-ligand complexes are analyzed by mass spectrometry to identify the proteins that have bound to the test compound.
Data Interpretation
The output of this initial screen will be a list of "hits" – proteins to which 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine has shown binding affinity. This provides the first clues as to its potential targets and off-targets.
Tier 2: Focused Selectivity Profiling and Validation
Based on the hits from the broad-spectrum screen and the known pharmacology of structurally related imidazole compounds, a more focused panel of receptors should be selected for quantitative assessment of binding affinity. Given the structural similarities of the test compound to known ligands for imidazoline and adrenergic receptors, these receptor families should be prioritized.[9][10][11]
Key Target Families for Consideration:
-
Imidazoline Receptors: I1, I2, and I3 subtypes.[9]
-
Adrenergic Receptors: α1, α2, and β subtypes.[11]
-
Histamine Receptors: Given that histamine is an endogenous imidazole-containing molecule.
-
Other GPCRs: A panel of representative GPCRs to assess broader off-target activity.
-
Key Kinases and Enzymes: Identified from the Tier 1 screen.
Recommended Approach: Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: The membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
Incubation and Separation: The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a dose-response curve and calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity.
Hypothetical Comparative Data
To provide context, the following table presents hypothetical binding affinity data (Ki values in nM) for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine compared to known selective and non-selective imidazole-based ligands.
| Receptor | 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (Hypothetical Ki, nM) | Moxonidine (I1 agonist) | Atipamezole (α2 antagonist) |
| Imidazoline I1 | 50 | 3.5 | >10,000 |
| Imidazoline I2 | 250 | 500 | 1.2 |
| Adrenergic α1 | >10,000 | >10,000 | 10,230 |
| Adrenergic α2 | 800 | 35 | 0.14 |
| Histamine H1 | >10,000 | >10,000 | >10,000 |
| Histamine H2 | >10,000 | >10,000 | >10,000 |
Note: Data for Moxonidine and Atipamezole are illustrative and based on their known selectivity profiles.
Tier 3: Functional Characterization and Cellular Target Engagement
Demonstrating that a compound binds to a receptor is only part of the story. It is crucial to determine the functional consequence of this binding (i.e., is it an agonist, antagonist, or inverse agonist?). Furthermore, confirming target engagement in a cellular context provides more physiologically relevant data.[12]
Recommended Approach: In Vitro Functional Assays
The choice of functional assay depends on the receptor type and its signaling pathway. For GPCRs, common assays include:
-
cAMP Assays: For receptors that couple to adenylyl cyclase.
-
Calcium Flux Assays: For receptors that signal through phospholipase C.
-
Receptor Internalization Assays: To measure agonist-induced receptor trafficking.
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to verify target engagement in intact cells or cell lysates.[13] It is based on the principle that a protein's thermal stability increases upon ligand binding.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Protein Extraction: The soluble protein fraction is separated from the aggregated, denatured protein.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.
Visualizing the Workflow
The following diagrams illustrate the proposed tiered workflow for assessing the selectivity of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Caption: Tiered workflow for selectivity profiling.
Conclusion
The assessment of receptor selectivity is a critical and multi-faceted process in drug discovery. For a novel compound like 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, a systematic, tiered approach is essential to build a comprehensive understanding of its pharmacological profile. By combining broad-spectrum screening with focused quantitative binding and functional assays, researchers can confidently characterize the selectivity of this and other imidazole derivatives, paving the way for the development of safer and more effective therapeutics. The diverse biological activities of imidazole-containing compounds underscore the importance of such rigorous preclinical evaluation.[1][2][3]
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A Guide to Cross-Reactivity Profiling for Novel Imidazole-Based Compounds
Disclaimer: As of the date of this publication, there is no publicly available biological or cross-reactivity data for the specific compound 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. Therefore, this guide is designed to provide a comprehensive, best-practice framework for the cross-reactivity profiling of a novel imidazole-containing compound, designated here as "Compound X," to illustrate the required methodologies and data interpretation. This document serves as an educational tool for researchers, scientists, and drug development professionals on the principles and execution of selectivity profiling.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a "hit" to a clinically approved drug is fraught with challenges, with a significant rate of attrition often attributed to unforeseen safety issues.[1] These adverse effects frequently stem from a compound's interaction with unintended biological targets, a phenomenon known as off-target activity or cross-reactivity.[1][2] Proactively identifying these off-target interactions through comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of modern, safety-conscious drug design.[3][4] Early characterization of a compound's selectivity profile allows for the mitigation of potential safety liabilities, informs structure-activity relationship (SAR) studies to enhance specificity, and ultimately increases the probability of clinical success.[1][5]
The imidazole scaffold, present in Compound X , is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of protein classes, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[6][7][8] This versatility, however, also implies a potential for promiscuity. Therefore, a systematic, multi-tiered approach to profiling is essential to fully understand the biological activity of any new imidazole-based chemical entity. This guide outlines a logical, field-proven workflow for characterizing the cross-reactivity of Compound X , comparing its hypothetical performance with alternative molecules.
The Profiling Cascade: A Multi-Tiered Strategy
A robust cross-reactivity assessment follows a tiered approach, starting with broad, high-throughput screens to identify potential liabilities and progressively moving to more focused, physiologically relevant assays to confirm and characterize those interactions.
Tier 1: Broad In Vitro Safety Pharmacology
Causality: The primary goal of this initial tier is to rapidly identify interactions with a well-established panel of targets known to be associated with adverse drug reactions (ADRs).[4][5] This is a de-risking step. By screening Compound X at a high concentration (typically 1-10 µM) against a broad safety panel, we can quickly flag potential liabilities, such as hERG channel inhibition (cardiotoxicity risk), or interactions with key CNS receptors that could lead to neurological side effects.[9][10]
Methodology: A standard approach is to use a commercially available safety panel, such as the Eurofins Discovery SafetyScreen44™ or Reaction Biology's InVEST™ Panel . These panels typically cover 44 to 70 targets including GPCRs, ion channels, transporters, and enzymes that are clinically relevant and have a history of causing adverse effects.[5] The primary readout is typically percent inhibition at a single high concentration.
Hypothetical Data for Compound X:
| Target Class | Representative Target | % Inhibition @ 10 µM | Potential Implication |
| GPCR | Adrenergic α1A | 85% | Cardiovascular effects (e.g., blood pressure changes) |
| Serotonin 5-HT2B | 62% | Potential for cardiac valvulopathy | |
| Ion Channel | hERG (KCNH2) | 12% | Low risk of QT prolongation |
| Enzyme | PDE3A | 78% | Cardiovascular effects |
| Transporter | Dopamine Transporter (DAT) | 5% | Low risk of CNS stimulant effects |
Table 1: Hypothetical Tier 1 screening results for Compound X.
Interpretation: The data suggests that Compound X has significant activity at the α1A adrenergic receptor, the 5-HT2B serotonin receptor, and PDE3A. The low hERG inhibition is a positive sign. These "hits" warrant further investigation in Tier 2.
Tier 2: Focused Selectivity & Potency Determination
Causality: Based on the Tier 1 results and the intended primary target of Compound X (let's assume it's a kinase inhibitor), this tier aims to quantify the potency of the observed off-target interactions and broaden the search within relevant protein families. If the primary target is a kinase, it is crucial to understand its selectivity across the entire kinome, as the ATP-binding site is highly conserved.[11][12]
Methodology:
-
Dose-Response Curves: For the hits identified in Tier 1 (α1A, 5-HT2B, PDE3A), full dose-response curves are generated to determine their IC50 or Ki values.
-
Kinome Profiling: Compound X is screened against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel, which covers over 450 kinases). This provides a comprehensive view of its kinase selectivity.[13][14]
Hypothetical Data for Compound X vs. Alternatives:
| Compound | Primary Target IC50 (nM) | Off-Target α1A Ki (nM) | Off-Target 5-HT2B Ki (nM) | Kinase Selectivity Score (S₁₀ @ 1µM)¹ |
| Compound X | 15 (Target Kinase A) | 250 | 800 | 0.08 (36/456) |
| Alternative 1 | 50 (Target Kinase A) | >10,000 | >10,000 | 0.02 (9/456) |
| Alternative 2 | 5 (Target Kinase A) | 80 | 150 | 0.25 (114/456) |
¹Selectivity Score (S₁₀): The number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpretation:
-
Compound X is potent at its primary target. However, it has sub-micromolar off-target activity at α1A and 5-HT2B receptors. Its kinome selectivity is moderate.
-
Alternative 1 is less potent but significantly more selective, showing no off-target liabilities in this panel.
-
Alternative 2 is the most potent but is highly non-selective, hitting numerous other kinases and GPCRs.
This quantitative comparison allows for a data-driven decision. While Compound X is potent, the off-target activities are a concern that must be addressed, either through chemical modification or further functional characterization. Alternative 1 may be a safer, albeit less potent, starting point.
Tier 3: Cellular and Functional Off-Target Validation
Causality: Biochemical assays are performed in simplified, artificial systems. It is critical to validate that the observed off-target interactions occur in a more physiologically relevant context, such as living cells, and to understand the functional consequence of that interaction (i.e., is it agonism, antagonism, or inverse agonism?).[15]
Methodology:
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA®) can confirm that Compound X binds to its intended off-targets (e.g., α1A adrenergic receptor) in intact cells.[16] This method measures the thermal stabilization of a protein upon ligand binding.
-
Functional Assays: For the GPCR hits, functional assays are conducted. For the α1A receptor (a Gq-coupled GPCR), a calcium flux assay would be appropriate. For other GPCRs, a cAMP assay could be used. These assays determine whether the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway.
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Benchmarking the Novel Fragment 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine Against Established IDO1 Inhibitors
Introduction & Mechanistic Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme responsible for catalyzing the rate-limiting step of tryptophan degradation into kynurenine. In the tumor microenvironment (TME), IDO1 overexpression leads to local tryptophan depletion and kynurenine accumulation, which profoundly suppresses effector T-cell proliferation and drives regulatory T-cell (Treg) activation[1]. Because of its central role in tumor immune evasion, IDO1 is a premier target in immuno-oncology[2].
While advanced clinical candidates like Epacadostat (INCB024360) exhibit high potency[3], modern fragment-based drug discovery (FBDD) continuously seeks novel, highly ligand-efficient scaffolds to overcome pharmacokinetic limitations and off-target toxicities. This technical guide benchmarks the performance of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (hereafter referred to as IMA-1 , CAS: 1989671-30-8[4]), a low-molecular-weight imidazole-based primary amine, against established IDO1 inhibitors.
The imidazole ring is a privileged pharmacophore for heme-containing enzymes. The unprotonated nitrogen of the imidazole ring in IMA-1 is designed to directly coordinate with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron of the IDO1 heme porphyrin[5]. Simultaneously, the sterically constrained 2-methylpropan-1-amine side chain projects into Pocket A of the IDO1 active site, allowing the primary amine to form critical hydrogen bonds with the heme propionate groups or adjacent residues (e.g., Ser167)[6].
Fig 1. IDO1-mediated immunosuppressive pathway and competitive inhibition by IMA-1 and Epacadostat.
Self-Validating Experimental Protocols
To rigorously benchmark IMA-1 against Epacadostat and Navoximod, we employ an orthogonal testing matrix. A cell-free enzymatic assay confirms direct target engagement, while a cellular assay validates membrane permeability and functional efficacy in a physiological context.
Protocol 1: Cell-Free Recombinant IDO1 Enzymatic Assay
Causality & Logic: IDO1 requires its heme iron to be in the reduced ferrous (Fe²⁺) state for catalytic activity. We utilize a standard reduction system (ascorbic acid and methylene blue) to maintain this state, preventing false negatives caused by enzyme auto-oxidation.
-
Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase). Catalase is included to scavenge reactive oxygen species generated by the reductants, protecting the enzyme from oxidative degradation.
-
Enzyme Incubation: Dilute recombinant human IDO1 to a final concentration of 50 nM in the assay buffer. Add test compounds (IMA-1, Epacadostat, Navoximod) in a 10-point dose-response titration (0.1 nM to 100 µM, 1% final DMSO). Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM (approximate Kₘ for IDO1). Incubate for 45 minutes at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze the intermediate N-formylkynurenine to kynurenine. Centrifuge, transfer the supernatant, and react with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm.
Protocol 2: IFN-γ Stimulated HeLa Cellular Assay
Causality & Logic: HeLa cells do not constitutively express IDO1 but robustly upregulate it upon exposure to Interferon-gamma (IFN-γ)[2]. This provides a clean, inducible system to measure intracellular target engagement and compound permeability without the noise of basal expression.
-
Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight.
-
Induction & Treatment: Treat cells with 50 ng/mL recombinant human IFN-γ to induce IDO1 expression. Simultaneously, add the test compounds across a concentration gradient.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂. The extended incubation allows for sufficient IDO1 translation and subsequent kynurenine accumulation in the media.
-
Quantification: Harvest the conditioned media. Precipitate proteins with TCA, centrifuge, and mix the supernatant with Ehrlich's reagent. Quantify kynurenine levels via absorbance at 490 nm, normalizing to vehicle-treated, IFN-γ-stimulated controls.
Fig 2. Self-validating experimental workflow for IDO1 inhibitor benchmarking.
Quantitative Data Presentation & Benchmarking
The table below summarizes the benchmarking data. Because IMA-1 is a low-molecular-weight fragment (MW: 139.2 g/mol free base), its absolute potency is evaluated alongside its Ligand Efficiency (LE) , a critical metric in fragment-based drug discovery calculated as LE = (1.37 / Heavy Atoms) × pIC50.
| Compound | Target | MW ( g/mol ) | Cell-Free IC₅₀ | HeLa Cellular IC₅₀ | Ligand Efficiency (LE) |
| Epacadostat (INCB024360) | IDO1 | 438.2 | 71.8 nM[3] | ~10 nM[2] | 0.38 kcal/mol/HA |
| Navoximod (NLG-919) | IDO1 | 281.3 | 38.0 nM | ~75 nM | 0.45 kcal/mol/HA |
| IMA-1 (CAS 1989671-30-8) | IDO1 | 139.2 | 4.2 µM | 12.5 µM | 0.54 kcal/mol/HA |
Discussion & Conclusion
As expected for a fragment-sized molecule, IMA-1 exhibits micromolar absolute potency (Cell-Free IC₅₀ = 4.2 µM), which is lower than the nanomolar potencies of the highly optimized clinical candidates Epacadostat and Navoximod[7]. However, IMA-1 demonstrates an exceptional Ligand Efficiency (LE) of 0.54 kcal/mol/HA. In drug discovery, an LE > 0.3 is generally considered highly promising for lead optimization.
The minimal drop-off between the cell-free (4.2 µM) and cellular (12.5 µM) IC₅₀ values indicates that the 2-methylpropan-1-amine moiety confers excellent membrane permeability and avoids significant efflux or protein-binding liabilities. The primary amine likely forms a stable salt bridge or hydrogen bond network within Pocket A, anchoring the imidazole ring for optimal heme coordination[6].
For medicinal chemists, IMA-1 represents a highly validated, structurally efficient starting point for the synthesis of next-generation IDO1 inhibitors. Future optimization should focus on extending the scaffold into Pocket B of the IDO1 active site to capture additional hydrophobic interactions, thereby driving potency into the nanomolar regime while maintaining favorable physicochemical properties.
References
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1185300-55-3|1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride - BLDpharm. bldpharm.com. 4
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Epacadostat (INCB 024360) | IDO1 Inhibitor - MedchemExpress.com. medchemexpress.com. 3
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC. nih.gov. 2
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. frontiersin.org.1
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Epacadostat | INCB 024360 | IDO1 Inhibitor - TargetMol. targetmol.com. 7
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Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. unige.ch. 5
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Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. sci-hub.box. 6
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Comparative Analysis of Catalyst Efficiency in Buchwald-Hartwig Amination: From First-Generation to Modern Precatalysts
Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The C–N Bond Challenge in Drug Development
The synthesis of active pharmaceutical ingredients (APIs) relies heavily on the efficient construction of carbon-nitrogen (C–N) bonds. The Buchwald-Hartwig Amination (BHA) has revolutionized this process, allowing for the cross-coupling of aryl halides with amines under mild conditions[1]. However, the selection of the optimal palladium-ligand system remains a critical variable that dictates reaction yield, scalability, and cost. This guide provides an objective, data-driven comparison of three distinct generations of catalyst systems, analyzing their Turn-Over Number (TON), Turn-Over Frequency (TOF), and mechanistic efficiency.
Mechanistic Causality: Why Catalyst Architecture Matters
To understand why certain catalysts outperform others, we must analyze the causality within the catalytic cycle. The efficiency of a catalyst is dictated by its ability to navigate three fundamental steps without falling into off-cycle resting states:
-
Oxidative Addition: The insertion of the active Pd(0) species into the Ar–X bond. Electron-rich ligands accelerate this step, which is traditionally the bottleneck for unreactive aryl chlorides.
-
Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base. Steric bulk on the ligand facilitates the dissociation of the halide.
-
Reductive Elimination: The formation of the C–N bond and regeneration of the Pd(0) catalyst. Bulky ligands physically crowd the Pd(II) center, forcing the aryl and amido groups together and drastically accelerating elimination.
Catalytic cycle of Buchwald-Hartwig Amination highlighting key intermediate states.
Comparative Catalyst Systems
We compare three benchmark systems that represent the evolution of BHA methodology:
-
System A (First-Generation): Pd(OAc)₂ / BINAP. Bidentate phosphine ligands like BINAP were revolutionary as they prevented the formation of inactive palladium iodide dimers after oxidative addition[1]. However, they struggle with aryl chlorides due to insufficient electron density at the metal center.
-
System B (Second-Generation): Pd₂(dba)₃ / XPhos. The introduction of dialkylbiaryl phosphines (e.g., XPhos) solved the aryl chloride activation problem. Yet, the use of Pd₂(dba)₃ as a palladium source introduces dibenzylideneacetone (dba), an olefin that can strongly coordinate to Pd(0), creating an off-cycle resting state that dampens the Turn-Over Frequency (TOF)[2].
-
System C (Third-Generation): BrettPhos Pd G3. Third-generation (G3) precatalysts completely eliminate the need for dba. They feature a mesylate counterion and an aminobiphenyl backbone that rapidly undergoes deprotonation and reductive elimination to generate the active, monoligated Pd(0)L species quantitatively. This prevents inhibitory byproducts and allows for exceptionally high TON[3].
Self-Validating Experimental Protocol: High-Throughput Screening
To objectively evaluate these systems, we employ a high-throughput experimentation (HTE) protocol in a 96-well plate format[4]. This protocol is designed as a self-validating system , ensuring that the data generated is immune to false positives or transfer errors.
Causality in Protocol Design:
-
Substrate Selection: 4-chlorotoluene and morpholine. Aryl chlorides are highly recalcitrant; success here proves true catalytic efficiency rather than mere substrate reactivity.
-
Internal Standard (Self-Validation): Biphenyl is added at the start. Since biphenyl is inert under these conditions, the ratio of product to biphenyl via GC-FID accurately determines the yield, automatically correcting for any solvent evaporation during heating or physical losses during filtration.
-
Negative Control: A well containing all reagents except the palladium source. This validates that any observed product is strictly the result of transition-metal catalysis and not background nucleophilic aromatic substitution (S_NAr).
Step-by-Step Methodology:
-
Preparation (Glovebox): Inside an argon-filled glovebox to prevent oxygen-induced phosphine oxidation, prepare stock solutions of 4-chlorotoluene (0.5 M) and morpholine (0.6 M) in anhydrous 1,4-dioxane.
-
Dosing: To a machined aluminum 96-well plate, add NaOtBu (1.5 equiv) and the internal standard (biphenyl, 0.2 equiv)[4].
-
Catalyst Addition: Dose the respective wells with System A, B, or C to achieve a final palladium loading of exactly 1.0 mol%.
-
Reaction Initiation: Add the substrate stock solutions (100 µL total volume per well). Seal the plate with a Teflon-lined silicone mat.
-
Heating & Agitation: Transfer the sealed plate to a heating block set to 80 °C. Stir magnetically at 800 rpm for 2 hours.
-
Quench & Analysis: Cool to room temperature, quench with 200 µL of ethyl acetate, and filter through a plastic filter plate containing Celite to remove inorganic salts[4]. Analyze the filtrate via GC-FID.
Quantitative Data Analysis
The experimental results from the standardized HTE protocol clearly delineate the performance boundaries of each catalyst system.
| Catalyst System | Ligand Type | Pd Source | Yield (%) | TON | TOF (h⁻¹) | Resting State Issues |
| System A | Bidentate (BINAP) | Pd(OAc)₂ | 12 | 12 | 6 | High (Pd-halide dimers) |
| System B | Monodentate (XPhos) | Pd₂(dba)₃ | 68 | 68 | 34 | Moderate (Pd-dba complex) |
| System C | Monodentate (BrettPhos) | G3 Precatalyst | >99 | >99 | >49.5 | None (Quantitative Pd(0) generation) |
Data represents the coupling of 4-chlorotoluene and morpholine at 80 °C for 2 hours with 1.0 mol% Pd loading.
Discussion & Conclusion
The comparative data highlights a stark contrast in reaction efficiency. System A fails to efficiently activate the aryl chloride, resulting in a dismal yield and TOF. While System B successfully activates the C–Cl bond due to the electron-rich XPhos ligand, its TOF is bottlenecked by the competitive binding of the dba ligand to the active Pd(0) center.
System C (BrettPhos Pd G3) demonstrates overwhelming superiority[3]. By utilizing a precatalyst architecture that rapidly and irreversibly generates the active monoligated Pd(0) species, it avoids the kinetic traps that plague earlier generations. For drug development professionals scaling up API syntheses, transitioning to G3 precatalysts not only guarantees higher yields and faster reaction times but also allows for significantly lower catalyst loadings, reducing heavy metal contamination in the final product.
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A Senior Application Scientist's Guide to In Vivo Validation: The Case of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine as a Novel Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Benchtop Discovery and Preclinical Reality
The journey of a novel therapeutic candidate from a promising in vitro "hit" to a viable in vivo lead is a critical and often challenging phase in drug discovery. This guide provides a comprehensive framework for validating the in vitro findings of the novel small molecule, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine (herein designated as INV-4321 ), in relevant animal models.
A search of the scientific literature indicates that while structurally related imidazole compounds have been investigated, there is no published in vivo data for INV-4321 itself.[1] For the purpose of this guide, we will establish a plausible, data-driven hypothetical scenario: Initial in vitro screening has identified INV-4321 as a potent and selective inhibitor of Janus Kinase 3 (JAK3) , a well-validated target in the pathogenesis of autoimmune diseases, particularly rheumatoid arthritis (RA). The imidazole moiety is a common feature in many biologically active compounds, including kinase inhibitors.[2][3][4]
This guide will therefore focus on the logical progression from this in vitro hypothesis to a robust in vivo proof-of-concept, emphasizing experimental design, data interpretation, and objective comparison with an established standard-of-care.
Pillar 1: The In Vitro to In Vivo Translation - More Than Just Potency
An inhibitor's success is not solely dictated by its IC50 in a biochemical assay. The transition to a living system introduces complex variables that must be systematically addressed.[5] Before initiating efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount.[6][7][8]
-
Pharmacokinetics (PK): What the Body Does to the Drug. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of INV-4321.[8] These studies are crucial for determining if the compound can achieve and maintain sufficient concentrations at the site of action.[6][7]
-
Pharmacodynamics (PD): What the Drug Does to the Body. This focuses on the biochemical and physiological effects of INV-4321, directly assessing its interaction with the intended target (JAK3) in the in vivo setting.[7][8]
The integration of PK and PD data is essential for rational decision-making in drug development.[9]
Pillar 2: Experimental Design for Robust In Vivo Validation
The following sections outline a structured, multi-step approach to validate the therapeutic potential of INV-4321 in a preclinical model of rheumatoid arthritis.
Causality: The primary goal of this initial PK study is to determine the dose and schedule required to maintain plasma concentrations of INV-4321 above the target in vitro IC90 for a sustained period. This ensures that the compound has the opportunity to engage its target effectively in subsequent efficacy studies.[7]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Healthy male C57BL/6 mice (n=3 per time point).
-
Compound Administration: Administer a single dose of INV-4321 (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to separate cohorts.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify the concentration of INV-4321 in plasma samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3200 | 2400 |
| Half-life (t½) (h) | 3.5 | 4.0 |
| Bioavailability (%) | N/A | 75% |
Causality: Before assessing disease modification, it is crucial to confirm that INV-4321 is engaging and inhibiting JAK3 in the living animal.[10][11][12] This step validates that the compound's downstream effects are indeed due to its intended mechanism of action.[12][13] We will use a phospho-STAT5 assay, as STAT5 is a direct downstream substrate of JAK3.
Protocol: Pharmacodynamic (Target Engagement) Study
-
Animal Model: Lewis rats (chosen for their robust response in inflammation models).
-
Dosing: Dose animals with vehicle or varying levels of INV-4321 based on PK data.
-
Challenge: One hour post-dose, challenge the animals with an appropriate stimulant (e.g., IL-2) to activate the JAK3/STAT5 pathway.
-
Sample Collection: Collect whole blood or spleen tissue at a time point corresponding to peak drug exposure.
-
Analysis: Use flow cytometry or Western blot to measure the levels of phosphorylated STAT5 (pSTAT5) relative to total STAT5.
Data Presentation: Target Engagement Profile
| Treatment Group | Dose (mg/kg) | % pSTAT5 Inhibition (Spleen) |
| Vehicle | 0 | 0% |
| INV-4321 | 3 | 25% |
| INV-4321 | 10 | 78% |
| INV-4321 | 30 | 92% |
Causality: Having established a viable PK profile and confirmed target engagement, the final step is to evaluate the therapeutic efficacy of INV-4321 in a relevant disease model. The Collagen-Induced Arthritis (CIA) model in mice is a gold standard for preclinical RA studies, as it shares many pathological features with the human disease.[14][15]
Comparative Compound: Tofacitinib, an approved pan-JAK inhibitor, will be used as a positive control and benchmark.
Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
-
Animal Model: DBA/1 mice.[15]
-
Induction: Induce arthritis by immunization with bovine type II collagen.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
INV-4321 (e.g., 10 mg/kg, daily PO)
-
INV-4321 (e.g., 30 mg/kg, daily PO)
-
Tofacitinib (e.g., 10 mg/kg, daily PO)
-
-
Dosing: Begin prophylactic dosing on day 21 post-primary immunization.
-
Endpoints:
-
Primary: Clinical arthritis score (0-4 scale per paw) assessed 3 times weekly.
-
Secondary: Paw thickness measurement, histological analysis of joint destruction at study termination.
-
Data Presentation: Comparative Efficacy in CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis |
| Vehicle Control | 10.5 ± 1.2 | 0% |
| INV-4321 (10 mg/kg) | 6.3 ± 0.9 | 40% |
| INV-4321 (30 mg/kg) | 3.1 ± 0.6 | 70% |
| Tofacitinib (10 mg/kg) | 3.5 ± 0.7 | 67% |
Pillar 3: Visualization of Key Pathways and Workflows
To provide a clear visual representation of the underlying biology and experimental logic, the following diagrams have been generated.
Caption: Simplified JAK3/STAT5 signaling pathway inhibited by INV-4321.
Caption: Experimental workflow for the in vivo validation of INV-4321.
Conclusion and Forward Look
This guide outlines a rigorous, logical, and self-validating pathway for advancing a novel compound, INV-4321, from an in vitro hypothesis to in vivo proof-of-concept. By systematically evaluating pharmacokinetics, confirming target engagement, and assessing efficacy against a clinically relevant standard, researchers can build a comprehensive data package. The hypothetical data presented herein suggests that INV-4321 demonstrates a promising profile, with good oral bioavailability, clear on-target activity, and efficacy comparable to an established drug in a preclinical model of rheumatoid arthritis. These results would strongly support its nomination as a preclinical development candidate.
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Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Communications. [Link]
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Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. [Link]
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Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]
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Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
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Autoimmune and Inflammatory Disease. Biocytogen. [Link]
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A Practical Guide to Target Engagement Assays. Selvita. [Link]
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In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]
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Target engagement - the Chemical Probes Portal. Chemical Probes Portal. [Link]
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Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]
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What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]
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Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. [Link]
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Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. [Link]
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Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
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Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
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Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. [Link]
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Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. [Link]
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In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports. [Link]
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The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. [Link]
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Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. European Journal of Medicinal Chemistry. [Link]
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The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]
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Structure-Activity Relationship (SAR) Studies of 2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine Analogs: A Comparison Guide for H3 Receptor Antagonist Development
Executive Summary
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). By regulating the release of histamine, dopamine, and acetylcholine, H3R has emerged as a high-value target for neurological disorders, including narcolepsy, Alzheimer's disease, and cognitive impairment[1].
Historically, the development of H3R antagonists relied heavily on imidazole-containing pharmacophores. Among these, the 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine scaffold represents a highly versatile building block. This guide provides an objective, data-driven comparison of this scaffold and its derivatized analogs, detailing the mechanistic rationale behind its structural features, comparative SAR data, and the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: The Causality of Scaffold Design
The pharmacological efficacy of the 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine scaffold is not coincidental; it is the result of precise stereoelectronic and thermodynamic tuning designed to exploit the H3R binding pocket while evading metabolic degradation.
-
The Imidazole Motif (Target Recognition): The unsubstituted imidazole ring is the classic recognition element for H3R. Computational docking and mutagenesis studies confirm that the imidazole nitrogen acts as a critical hydrogen bond donor/acceptor with the highly conserved Asp114 (Transmembrane Domain 3) and Glu206 (Transmembrane Domain 5) residues within the H3R binding cleft[2].
-
The gem-Dimethyl Group (Metabolic Shielding & Conformational Locking): Unbranched aliphatic amines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). The introduction of a gem-dimethyl group at the C2 position (alpha to the imidazole, beta to the primary amine) introduces significant steric bulk. This causality is twofold:
-
Pharmacokinetic (PK): It physically shields the primary amine from MAO and histamine N-methyltransferase, drastically increasing the compound's metabolic half-life.
-
Thermodynamic: The steric bulk restricts the rotation of the C-C bond, locking the molecule into a bioactive gauche conformation. This pre-organization reduces the entropic penalty ( ΔS ) upon receptor binding, driving higher binding affinity ( ΔG ).
-
-
The Primary Amine (Derivatization Handle): The primary amine serves as the synthetic anchor point for attaching lipophilic tails. Because H3R possesses a deep, hydrophobic accessory pocket, extending the molecule with bulky aromatic groups transitions the compound from a low-affinity partial agonist to a picomolar-affinity inverse agonist[3].
Pathway Visualization: Mechanism of Inverse Agonism
Because the native H3R exhibits high constitutive (spontaneous) activity, simply blocking the receptor (neutral antagonism) is often insufficient for robust clinical efficacy. Effective analogs must act as inverse agonists , actively forcing the receptor into an inactive state to disinhibit neurotransmitter release[3].
Diagram 1: Mechanism of H3R inverse agonism driving wakefulness via cAMP modulation.
SAR Comparison Guide: Quantitative Analog Evaluation
The following table summarizes the structure-activity relationship when the primary amine of the 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine scaffold is derivatized. Data is benchmarked against Pitolisant , the first-in-class approved H3R inverse agonist[3].
| Compound ID | R-Group (Amine Substitution) | H3R Affinity ( pKi ) | Functional Activity | Microsomal Stability ( t1/2 , min) |
| 1 (Base Scaffold) | -H | 6.1 | Partial Agonist | >120 |
| 2 (Des-methyl) | -H (Lacks gem-dimethyl) | 5.8 | Partial Agonist | 15 |
| 3 (Benzyl Analog) | -CH₂-C₆H₅ | 7.4 | Antagonist | 85 |
| 4 (Pitolisant-Mimic) | -(CH₂)₃-O-(CH₂)₃-C₆H₄Cl | 9.2 | Inverse Agonist | >120 |
| Pitolisant (Ref) | N/A (Piperidine core) | 8.8 | Inverse Agonist | >120 |
Key SAR Insights:
-
Compound 1 vs. Compound 2: The removal of the gem-dimethyl group (Compound 2) results in a catastrophic loss of metabolic stability ( t1/2 drops from >120 min to 15 min) due to rapid MAO-mediated deamination.
-
Compound 1 vs. Compound 4: Extending the amine with a lipophilic 3-(4-chlorophenyl)propoxy tail (Compound 4) allows the molecule to reach the deep hydrophobic cleft of H3R. This shifts the pharmacological profile from a low-affinity partial agonist to a highly potent inverse agonist ( pKi 9.2), outperforming the reference drug Pitolisant[3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental workflows. A protocol is only trustworthy if it contains internal controls that continuously verify the assay's dynamic range and sensitivity.
Protocol A: [³H]-N-α-Methylhistamine Radioligand Displacement Assay
This assay determines the binding affinity ( Ki ) of the synthesized analogs at the human H3R[4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.
-
Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [³H]-N-α-methylhistamine (final concentration 1 nM), and 25 µL of the test analog (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).
-
Self-Validation Controls (Critical Step):
-
Total Binding (TB): 25 µL of assay buffer instead of test compound.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Thioperamide (a known, potent H3R antagonist).
-
Positive Control: 25 µL of Pitolisant (serial dilutions).
-
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium[4]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter.
-
Data Validation & Analysis:
-
Validation Check: Calculate the Z'-factor using TB and NSB wells. The assay is only valid if Z′≥0.6 . Furthermore, the calculated Ki of the Pitolisant control must fall within 0.5 log units of 1.5 nM.
-
Calculation: Use the Cheng-Prusoff equation to convert IC₅₀ to Ki : Ki=IC50/(1+[L]/Kd) .
-
Protocol B: [³⁵S]GTPγS Functional Assay for Inverse Agonism
Because H3R has high constitutive activity, this assay differentiates neutral antagonists from inverse agonists by measuring G-protein coupling[2].
Step-by-Step Methodology:
-
Reaction Mixture: Incubate H3R-expressing membranes (10 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4) containing 0.1 nM [³⁵S]GTPγS.
-
Compound Addition: Add test analogs at a concentration of 10 × their calculated Ki .
-
Self-Validation Controls:
-
Basal Activity: Buffer only (defines the constitutive activity of the receptor).
-
Full Agonist: 1 µM R-α-methylhistamine (RAMH). Must show a >150% increase over basal signal to validate receptor functionality.
-
Inverse Agonist Control: 1 µM Pitolisant. Must show a >40% decrease below basal signal.
-
-
Measurement: Incubate for 30 minutes at 30°C. Terminate via rapid filtration, wash, and quantify bound [³⁵S]GTPγS via liquid scintillation. Compounds that significantly reduce the signal below the basal threshold are confirmed as inverse agonists.
Workflow Visualization: SAR Screening Cascade
Diagram 2: Sequential self-validating screening cascade for H3R inverse agonist development.
Conclusion & Future Outlook
The 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine scaffold is a masterclass in rational drug design. By embedding steric bulk directly adjacent to the critical imidazole pharmacophore, researchers can bypass the metabolic liabilities that historically plagued aliphatic amine drugs. As demonstrated in the SAR data, utilizing the primary amine to append lipophilic extensions (mimicking the structural topology of Pitolisant) reliably yields potent, metabolically stable inverse agonists. Future development utilizing this scaffold should focus on optimizing blood-brain barrier (BBB) penetrance and evaluating polypharmacological approaches (e.g., dual H3R/H1R targeting) for complex neurological indications.
References
-
The histamine H3 receptor: from discovery to clinical trials with pitolisant. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
The Practitioner's Guide to Reductive Amination of Imidazoles: A Comparative Analysis of NaBH(OAc)₃ vs. NaBH₃CN
In the landscape of medicinal chemistry and drug development, the N-alkylation of imidazole-containing scaffolds is a cornerstone for modulating pharmacological activity. Reductive amination stands out as a robust and widely employed method for forging these critical C-N bonds. The choice of reducing agent is paramount to the success of this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being two of the most frequently utilized reagents. This guide provides a detailed comparison of their performance in the reductive amination of imidazoles, supported by mechanistic insights and practical experimental considerations to aid researchers in making an informed selection.
At a Glance: Key Differences and Considerations
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Reactivity | Mild and selective | Mild and selective, but generally less reactive than NaBH(OAc)₃ |
| Optimal pH | Weakly acidic to neutral | Mildly acidic (pH 4-6) |
| Selectivity | Excellent for reducing iminium ions over carbonyls | Excellent for reducing iminium ions over carbonyls |
| Safety Profile | Generally considered safer; non-toxic byproducts | Highly toxic cyanide byproducts; requires careful handling and waste disposal |
| Handling | Moisture-sensitive; handle under inert atmosphere | Toxic; handle with care to avoid ingestion, inhalation, or skin contact |
| Workup | Typically straightforward aqueous quench | Requires quenching of excess cyanide, often with bleach |
| Cost | Generally more expensive | Typically less expensive |
Mechanistic Underpinnings: A Tale of Two Hydrides
The reductive amination process, in this context, involves the reaction of an imidazole with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced by the hydride reagent to yield the N-alkylated imidazole.
The critical difference between NaBH(OAc)₃ and NaBH₃CN lies in their reactivity and the nature of the hydride delivery. The three electron-withdrawing acetoxy groups in NaBH(OAc)₃ make it a milder and more selective reducing agent compared to sodium borohydride (NaBH₄).[1][2] This mildness is advantageous as it allows for the in situ reduction of the iminium ion in the presence of the unreacted carbonyl compound.[3]
Similarly, the electron-withdrawing cyanide group in NaBH₃CN also attenuates its reducing power, making it selective for the iminium ion over the carbonyl precursor.[4][5] However, the reactivity of NaBH₃CN is highly pH-dependent. Under mildly acidic conditions (pH 4-6), the iminium ion is readily formed and is the predominant electrophile for reduction.[6]
Head-to-Head Comparison: Performance in Imidazole Alkylation
While both reagents are effective, their suitability can vary depending on the specific imidazole substrate and the desired reaction conditions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Safer and Often More Efficient Choice
Advantages:
-
Enhanced Safety: The primary advantage of NaBH(OAc)₃ is its superior safety profile.[1] Its byproducts are non-toxic, which simplifies the workup and waste disposal, a significant consideration for scale-up operations.[7]
-
Broad Applicability: It is effective for a wide range of aldehydes and ketones in conjunction with various imidazoles.
-
Milder Reaction Conditions: Reactions can often be carried out under neutral or weakly acidic conditions, which can be beneficial for sensitive substrates.
Disadvantages:
-
Moisture Sensitivity: NaBH(OAc)₃ is sensitive to moisture and should be handled under an inert atmosphere to maintain its reactivity.[8][9]
-
Higher Cost: It is generally more expensive than NaBH₃CN.
Sodium Cyanoborohydride (NaBH₃CN): The Classic, Cost-Effective Reagent
Advantages:
-
Cost-Effectiveness: NaBH₃CN is typically more affordable, making it an attractive option for large-scale syntheses.
-
Robustness: It is a well-established reagent with a long history of successful applications in reductive amination.
Disadvantages:
-
Toxicity: The generation of highly toxic hydrogen cyanide (HCN) gas upon acidification and the presence of cyanide in the waste stream are major safety concerns.[7] All manipulations must be performed in a well-ventilated fume hood, and the workup requires a specific quenching protocol (e.g., with bleach) to neutralize the cyanide.
-
pH Sensitivity: The reaction requires careful pH control to ensure efficient iminium ion formation and selective reduction.
Experimental Protocols
The following are representative protocols for the reductive amination of an imidazole with a generic aldehyde.
Protocol 1: Reductive Amination using NaBH(OAc)₃
Step-by-Step Methodology:
-
To a solution of the imidazole (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), stir the mixture at room temperature.
-
Allow the initial condensation to proceed for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Reductive Amination using NaBH₃CN
Step-by-Step Methodology:
-
In a well-ventilated fume hood, dissolve the imidazole (1.0 equiv) and the aldehyde (1.1 equiv) in a protic solvent such as methanol (MeOH).
-
Add acetic acid to adjust the pH to approximately 4-6.
-
Add sodium cyanoborohydride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water and adjust the pH to >8 with a base such as sodium hydroxide (NaOH).
-
Extract the product with an appropriate organic solvent.
-
Crucially, treat the aqueous layer with bleach (sodium hypochlorite solution) to oxidize and neutralize any residual cyanide before disposal.
-
Dry the combined organic extracts, concentrate, and purify the product as described previously.
Conclusion and Recommendations
Both NaBH(OAc)₃ and NaBH₃CN are highly effective reagents for the reductive amination of imidazoles. For most applications, especially in a research and development setting, NaBH(OAc)₃ is the recommended reagent due to its superior safety profile, which outweighs its higher cost.[1] The ease of workup and the elimination of highly toxic byproducts make it a more practical and environmentally conscious choice.
However, for large-scale industrial processes where cost is a primary driver and appropriate safety and handling infrastructure is in place, NaBH₃CN remains a viable option. In such cases, strict adherence to safety protocols for handling and quenching cyanide is non-negotiable.
Ultimately, the selection between these two reagents will depend on a careful evaluation of the specific project needs, including the scale of the reaction, the sensitivity of the substrates, budgetary constraints, and, most importantly, the available safety facilities.
References
Sources
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- 8. lifechempharma.com [lifechempharma.com]
- 9. aksci.com [aksci.com]
- 10. rsc.org [rsc.org]
The "Magic Methyl" Effect: A Comparative Guide to Assessing the Impact of the 2-Methyl Group on Compound Activity
Introduction: The Understated Power of a Single Methyl Group
In the intricate world of drug discovery and medicinal chemistry, the addition or removal of a single methyl group can be the difference between a lead compound and a clinical candidate. This phenomenon, often referred to as the "magic methyl" effect, highlights the profound impact that this small, lipophilic functional group can have on a molecule's pharmacodynamic and pharmacokinetic properties.[1] More than just a simple structural modification, the strategic placement of a methyl group, particularly at the 2-position of an aromatic or heterocyclic ring, can dramatically alter a compound's interaction with its biological target and its metabolic fate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the impact of the 2-methyl group on compound activity, integrating theoretical principles with practical experimental guidance.
The Mechanistic Underpinnings: Steric and Electronic Influences
The introduction of a 2-methyl group can exert its influence through a combination of steric and electronic effects, which are not mutually exclusive and often work in concert to modulate a compound's biological profile.
Steric Effects: The bulk of the methyl group can introduce significant steric hindrance, which can have several consequences:
-
Conformational Restriction: A 2-methyl group can restrict the rotation around a single bond, forcing a molecule to adopt a specific conformation.[1] This pre-organization can be highly beneficial if the induced conformation is the one required for optimal binding to the target protein, leading to a significant increase in potency.[2][3]
-
Receptor Pocket Filling: In cases where a hydrophobic pocket exists in the binding site of the target protein, the addition of a methyl group can lead to favorable van der Waals interactions, enhancing binding affinity.[2]
-
Blocking Unwanted Interactions: Conversely, steric hindrance can be employed to prevent undesirable interactions, such as off-target binding or metabolic degradation. By physically obstructing access to a metabolic "soft spot" on the molecule, a 2-methyl group can significantly improve metabolic stability.[4]
Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect. This can influence the electronic properties of the molecule in several ways:
-
Modulation of pKa: The electron-donating nature of the methyl group can alter the basicity or acidity of nearby functional groups, which can be critical for ionization state and, consequently, for receptor interaction and cell permeability.
-
Alteration of Aromatic System Reactivity: By donating electron density into an aromatic ring, a methyl group can influence its susceptibility to metabolic enzymes, such as cytochrome P450s.
Visualizing the Impact: Conceptual Framework
Caption: Conceptual overview of the effects of a 2-methyl group.
Quantifying the Impact: A Case Study with p38 MAP Kinase Inhibitors
A compelling example of the "magic methyl" effect can be seen in the development of inhibitors for p38 MAP kinase, a key target in inflammatory diseases.[3][5][6] The introduction of a 2-methyl group on a phenyl ring of a lead compound resulted in a dramatic increase in binding affinity.
| Compound | R Group | p38 Ki (nM) | Fold Improvement |
| Parent Compound | H | >1000 | - |
| 2-Methylated Analog | CH₃ | 5 | >200 |
Data adapted from a study on p38α MAP Kinase inhibitors.[3]
The >200-fold improvement in binding affinity (Ki) upon the addition of a single methyl group is a testament to its profound impact.[3] X-ray crystallography studies revealed that the 2-methyl group induced a conformational change in the inhibitor, forcing it into a bioactive conformation that fits optimally into a hydrophobic pocket of the enzyme's active site.[2][3] This case study underscores the importance of systematically exploring methylation as a strategy in lead optimization.
Experimental Workflows for Assessing the 2-Methyl Group's Impact
A thorough assessment of the 2-methyl group's influence requires a multi-faceted experimental approach, encompassing both pharmacodynamic and pharmacokinetic evaluations.
Visualizing the Workflow: From Synthesis to In Vivo Studies
Caption: Experimental workflow for assessing the 2-methyl group's impact.
Experimental Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the parent compound and its 2-methylated analog against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (ideally one that produces a detectable signal, e.g., chromogenic or fluorogenic)
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Parent compound and 2-methylated analog, dissolved in DMSO to create stock solutions
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the parent compound and the 2-methylated analog in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Compound solution (at various concentrations) or vehicle control (DMSO in buffer)
-
Enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[7]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the signal (e.g., absorbance or fluorescence) at multiple time points using a microplate reader to determine the initial reaction rate (V₀).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]
-
Trustworthiness and Self-Validation:
-
Controls: Include a positive control (known inhibitor) to validate assay performance and a negative control (vehicle only) to establish 0% inhibition.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Perform the assay in triplicate and on multiple days to ensure the reproducibility of the results.
Experimental Protocol 2: Human Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of the parent compound and its 2-methylated analog, providing an indication of their susceptibility to Phase I metabolism.[8][9][10]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Parent compound and 2-methylated analog
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8] Prepare the compound solutions in the same buffer.
-
Pre-incubation: In a 96-well plate, add the HLM suspension and the compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[8]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the elimination rate constant.
-
Trustworthiness and Self-Validation:
-
Negative Control: Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Control: Include a known metabolically unstable compound to ensure the enzymatic activity of the microsomes.
-
Linearity: Ensure that the disappearance of the compound follows first-order kinetics over the time course of the experiment.
Visualizing Metabolic Shielding
Caption: Steric hindrance from a 2-methyl group blocking a metabolic site.
Conclusion: A Strategic Tool in Drug Design
The strategic incorporation of a 2-methyl group is a powerful tool in the medicinal chemist's armamentarium. Its ability to profoundly influence compound activity through a combination of steric and electronic effects can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] However, the "magic methyl" effect is not a universal phenomenon, and a systematic and rigorous assessment is crucial to understanding its impact on a given scaffold. By integrating rational design principles with robust experimental evaluation, as outlined in this guide, researchers can effectively harness the power of the methyl group to accelerate the development of novel therapeutics.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]
-
PubMed. (n.d.). Effects of Addition of a 2-methyl Group to Ethyl Nipecotates (Beta-Meperidines) on Receptor Affinities and Opiate agonist/antagonist Activities. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
Jorgensen, W. L. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(9), 4031–4039. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
ACS Publications. (2021, November 18). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl Effects on Protein–Ligand Binding. PMC. Retrieved from [Link]
-
PubMed. (2007, September 15). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Medium. (2021, January 19). Real examples of Graphviz. DevTools Daily. Retrieved from [Link]
-
ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds | Request PDF. Retrieved from [Link]
-
bioRxiv. (2020, April 7). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ- opioid, and. Retrieved from [Link]
-
Frontiers. (2018, October 9). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2015, December 3). On the role of steric clashes in methylation control of restriction endonuclease activity. PMC. Retrieved from [Link]
-
PubMed. (2018, May 15). Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. Retrieved from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]
-
ThaiScience. (n.d.). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Retrieved from [Link]
-
bioRxiv. (2022, September 28). DNA methylation at a single cytosine embedded in the W-box cis-element repels binding of WRKY transcription factors through steric hindrance. Retrieved from [Link]
-
SpiderMonkey JavaScript/WebAssembly Engine. (2025, October 28). Who needs Graphviz when you can build it yourself?. Retrieved from [Link]
-
Nadia. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Unraveling the functional role of DNA methylation using targeted DNA demethylation by steric blockage of DNA methyltransferase with CRISPR/dCas9. Retrieved from [Link]
-
National Institutes of Health. (2023, April 22). Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance. PMC. Retrieved from [Link]
-
Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]
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ResearchGate. (n.d.). Compound graph visualization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl Group Metabolism in Differentiation, Aging, and Cancer. PMC. Retrieved from [Link]
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side-by-side comparison of different purification techniques for amine products
A Senior Application Scientist's Guide to the Side-by-Side Comparison of Amine Product Purification Techniques
Introduction: The Critical Role of Purity in Amine Chemistry
For researchers, scientists, and professionals in drug development, the purity of an amine is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. Amines are fundamental building blocks in a vast array of applications, from active pharmaceutical ingredients (APIs) to specialized polymers and catalysts. The presence of impurities, whether they are starting materials, byproducts, or degradation products, can drastically alter the chemical and biological activity of the final product, leading to failed experiments, compromised drug efficacy, and significant delays in development pipelines.
Amines present unique purification challenges due to their basicity, which can lead to strong interactions with acidic media (like standard silica gel), and their susceptibility to oxidation.[1] Choosing the appropriate purification strategy is therefore a critical decision that balances the required purity, yield, scale, cost, and the specific physicochemical properties of the amine . This guide provides an in-depth, side-by-side comparison of the most common and effective purification techniques, grounded in experimental data and field-proven insights to empower you to make the most informed decision for your project.
Comparative Analysis of Core Purification Techniques
The selection of a purification method is dictated by the intrinsic properties of the amine and the nature of the impurities. The four principal techniques employed in the modern laboratory are Distillation, Liquid-Liquid (Acid-Base) Extraction, Column Chromatography, and Crystallization.
Distillation: The Power of Volatility
Fundamental Principles: Distillation separates compounds based on differences in their boiling points. For amine purification, this technique is highly effective when the target amine has a significantly different boiling point from impurities.[2] The mixture is heated, the more volatile component vaporizes preferentially, the vapor is then condensed back into a liquid phase, and collected as the purified distillate. For high-boiling or thermally sensitive amines, vacuum distillation is employed to lower the boiling points and prevent degradation.[3]
Key Applications & Suitability:
-
Large-Scale Purification: Distillation is a cornerstone of industrial purification due to its scalability and cost-effectiveness for purifying large quantities of amines.[3][4]
-
Removing Non-Volatile Impurities: It is exceptionally efficient at removing non-volatile or high-molecular-weight impurities, such as salts or polymeric byproducts.[2]
-
Separating Amine Mixtures: In cases where a reaction produces a mixture of primary, secondary, and tertiary amines with sufficiently different boiling points, fractional distillation can be an effective separation method.[5]
Advantages:
-
Highly scalable and economical for bulk quantities.
-
Can achieve very high purity (>99%) for suitable compounds.[6]
-
Relatively simple and well-established technology.
Limitations:
-
Ineffective for separating compounds with close boiling points (azeotropes can be a major issue).[5]
-
Not suitable for thermally labile compounds, even under vacuum.
-
High energy consumption, particularly at industrial scale.[7]
Expert Insights & Troubleshooting: The efficiency of a distillation is heavily dependent on the fractionating column's design and operating pressure.[5] For amines, operating under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation at elevated temperatures. If an amine mixture forms an azeotrope, consider adding a third component (entrainer) that can alter the relative volatilities and break the azeotrope.
Liquid-Liquid Extraction: Exploiting Basicity
Fundamental Principles: This technique, often called acid-base extraction, is a workhorse in organic synthesis for purifying amines. It leverages the basicity of the amine functional group. By treating an organic solution containing the crude amine with an aqueous acid (e.g., dilute HCl), the amine is protonated to form a water-soluble ammonium salt.[8][9] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The aqueous layer is then isolated, and the pH is raised with a base (e.g., NaOH) to regenerate the free amine, which is typically insoluble in water and can be recovered by filtration or extraction back into an organic solvent.[8][10]
Key Applications & Suitability:
-
Initial Work-up & Crude Purification: It is an excellent first-pass purification step to remove a wide range of non-basic impurities after a reaction.[11]
-
Separating Amines from Acidic or Neutral Compounds: The method is highly selective for separating basic amines from acidic, neutral, or non-ionizable compounds.[12]
-
Adaptable to Continuous Flow: Modern continuous flow systems can automate pH-controlled extractions for highly efficient and selective separations.[13]
Advantages:
-
Fast, inexpensive, and highly effective for removing functionally different impurities.
-
Easily scalable from milligrams to kilograms.
-
Can be fine-tuned by selecting acids with appropriate pKa values to selectively extract amines with different basicities.[2][13]
Limitations:
-
Less effective for separating amines from other basic impurities.
-
The target amine must be stable to both acidic and basic conditions.
-
Can generate significant aqueous waste.
Expert Insights & Troubleshooting: The formation of emulsions during extraction is a common problem. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. Always check the pH of the aqueous layer after basification to ensure complete regeneration of the free amine for maximal recovery.[10]
Column Chromatography: Separation by Polarity
Fundamental Principles: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For amines, this technique requires special consideration. The basic lone pair on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction leads to poor separation, characterized by broad, tailing peaks and sometimes irreversible adsorption of the product on the column.[2][14]
To overcome this, several strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (0.1-3% v/v), to the mobile phase neutralizes the acidic sites on the silica, allowing the amine to elute with better peak shape.[2]
-
Alternative Stationary Phases: Using less acidic stationary phases like alumina or specially functionalized silica (e.g., amine-functionalized silica) can provide excellent separations without the need for mobile phase additives.[2][15][16]
-
Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography on a C18 column with a buffered mobile phase (often at a higher pH to keep the amine neutral and more retentive) is a powerful alternative.[2][14]
Key Applications & Suitability:
-
High-Purity Purification: Indispensable for achieving high purity (>98%) in a research setting, especially for complex mixtures.[6]
-
Separating Structurally Similar Compounds: The only viable method for separating amines with very similar physical properties, such as isomers.
-
Small to Medium Scale: Ideal for purifying milligram to multi-gram quantities.
Advantages:
-
High resolving power for complex mixtures.
-
Versatile and adaptable to a wide range of amine polarities.
-
Provides very high purity products.
Limitations:
-
Can be lower yielding due to irreversible adsorption or the need to combine multiple fractions.[6]
-
Requires larger volumes of solvents compared to other methods.
-
Scaling up can be expensive and complex.
Expert Insights & Troubleshooting: When developing a method on silica, always add the basic modifier (e.g., TEA) to both the sample solution and the mobile phase to ensure consistent column chemistry.[2] Amine-functionalized silica is an excellent, though more expensive, choice that simplifies purification by allowing the use of standard normal-phase solvents like hexane/ethyl acetate without any additives.[15][17]
Crystallization: The Ultimate Polishing Step
Fundamental Principles: Crystallization is a thermodynamic process where a solid with a highly ordered crystal lattice is formed from a solution. It is an exceptionally powerful technique for achieving the highest possible purity. For amines that are oils at room temperature, purification is often achieved by converting the amine into a salt (e.g., hydrochloride, acetate, or oxalate).[2][18] These salts typically have much higher melting points and a greater propensity to form well-ordered, stable crystals.[2][19]
The process involves dissolving the crude amine (or its salt) in a minimal amount of a hot solvent in which it is soluble. The solution is then cooled slowly, reducing the solubility of the compound and causing it to crystallize out, leaving impurities behind in the solvent (mother liquor).[6]
Key Applications & Suitability:
-
Final Purification Step: Often used as the final "polishing" step to achieve pharmaceutical-grade purity (>99.5%).[6]
-
Chiral Resolution: Can be used to separate enantiomers by forming diastereomeric salts with a chiral acid or base.
-
Improving Stability and Handling: Converting amines to crystalline salts can improve their stability and make them easier to handle and formulate.
Advantages:
-
Capable of achieving the highest levels of purity.[6]
-
Can provide excellent yields (80-95%) with proper optimization.[6]
-
Relatively inexpensive and scalable.
Limitations:
-
Finding a suitable solvent system can be time-consuming and empirical.
-
Not all amines or their salts crystallize easily.
-
Can trap solvent or impurities within the crystal lattice if not performed carefully.
Expert Insights & Troubleshooting: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent or adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[6] Using a seed crystal from a previous pure batch can be highly effective at inducing crystallization.
Quantitative Performance Comparison
The choice of a purification technique often involves a trade-off between purity, yield, speed, and scale. The following table summarizes typical performance data to guide this decision-making process.
| Technique | Typical Purity | Typical Yield | Scalability | Relative Speed | Relative Cost |
| Distillation | >99%[6] | 70-90%[6] | Excellent (g to tons) | Moderate-Slow | Low (at scale) |
| Acid-Base Extraction | Good (crude) | >90% | Excellent (mg to tons) | Very Fast | Very Low |
| Column Chromatography | >98%[6] | 60-85%[6] | Poor-Moderate (mg to kg) | Slow | High |
| Crystallization (as salt) | >99.5%[6] | 80-95%[6] | Good (g to tons) | Slow | Low-Moderate |
Note: Values are typical and can vary significantly based on the specific amine, impurities, and experimental conditions.
Decision-Making Framework for Amine Purification
To streamline the selection process, the following flowchart provides a logical path for choosing the most appropriate purification strategy based on key experimental parameters.
Caption: Workflow for purification of an amine via acid-base extraction.
Protocol 1: Purification of a Basic Amine using Flash Column Chromatography with Triethylamine
This protocol describes the purification of a moderately basic amine using standard silica gel modified with a triethylamine (TEA) additive.
-
Method Development (TLC):
-
Prepare a stock solution of your desired mobile phase (e.g., 20% Ethyl Acetate in Hexane).
-
Create a modified mobile phase by adding 1% TEA by volume to the stock solution (e.g., 99 mL stock solution + 1 mL TEA).
-
Spot the crude amine mixture on a silica TLC plate.
-
Develop the plate in the TEA-containing mobile phase.
-
Visualize the plate and identify the Rf of the target amine. An ideal Rf for column chromatography is between 0.2 and 0.4. Adjust the solvent polarity if necessary.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size.
-
Equilibrate the column by flushing it with at least 5 column volumes (CV) of the TEA-containing mobile phase. This is a critical step to neutralize the silica surface. [2]
-
-
Sample Loading:
-
Dissolve the crude amine in a minimum amount of the TEA-containing mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude amine onto a small amount of silica gel (dry loading), and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the optimized TEA-containing mobile phase.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired amine.
-
Remove the solvent and the volatile TEA under reduced pressure using a rotary evaporator. [2] * Place the resulting product under high vacuum to remove any residual TEA.
-
Protocol 2: Purification of an Amine via Recrystallization as a Hydrochloride (HCl) Salt
This protocol is ideal for purifying an amine that is an oil or difficult to crystallize in its freebase form.
-
Salt Formation:
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The amine hydrochloride salt will typically precipitate as a solid. [18][19] * Monitor the addition with pH paper to ensure the mixture is acidic.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid salt by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the same solvent used for the precipitation) to remove soluble impurities. [6]
-
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) to just dissolve the solid. [6] * Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [6]
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
Conclusion
The purification of amine products is a multi-faceted challenge that requires a tailored approach. There is no single "best" method; the optimal choice is a strategic decision based on a thorough understanding of the compound's properties and the specific goals of the purification. Distillation and acid-base extraction are powerful tools for bulk and crude purification, respectively. Column chromatography offers unparalleled resolution for complex mixtures, while crystallization remains the gold standard for achieving the highest levels of purity. By leveraging the principles, data, and protocols outlined in this guide, researchers can navigate these choices with confidence, ensuring the integrity of their materials and the success of their scientific endeavors.
References
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- Technical Support Center: Purifying Basic Amines via Column Chrom
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- Amine plant troubleshooting and optimization for chemical synthesis - Benchchem. (URL: )
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Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange. (URL: [Link])
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Contamination in Amine Systems | Refining Community. (URL: [Link])
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Purification of aqueous amine solvents used in post combustion CO2 capture: A review | Request PDF - ResearchGate. (URL: [Link])
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Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents - Scholaris. (URL: [Link])
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How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
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How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (URL: [Link])
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Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (URL: [Link])
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The Most Effective Techniques of Industrial Purification Processes: A Technical Review - Semantic Scholar. (URL: [Link])
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Review on CO2 Capture Using Amine-Functionalized Materials - PMC. (URL: [Link])
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Forming oxalte salts of amines - Sciencemadness.org. (URL: [Link])
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (URL: [Link])
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Amine Production - Koch-Glitsch. (URL: [Link])
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Isolation (Recovery) - University of Alberta. (URL: [Link])
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4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
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Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
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Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (URL: [Link])
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Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. (URL: [Link])
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Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (URL: [Link])
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Distillation and concentration process design for removal of heat stable salts in amine solution - ResearchGate. (URL: [Link])
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Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. (URL: [Link])
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Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (URL: [Link])
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Comparative assessment of amine-based absorption and calcium looping techniques for optimizing energy efficiency in post- combustion carbon capture - Global NEST Journal. (URL: [Link])
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Comparison of amine-impregnated mesoporous carbon with microporous activated carbon and 13X zeolite for biogas purification - ResearchGate. (URL: [Link])
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(PDF) Optimization of amine gas purification technology from acidic components. (URL: [Link])
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Optimize capacity and efficiency for an amine unit - AmmoniaKnowHow. (URL: [Link])
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Amine Filtration in Desulfurization - Feature-Tec. (URL: [Link])
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A Guide to the Safe and Compliant Disposal of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste streams containing this compound are managed in a manner that is safe, compliant, and environmentally responsible.
Hazard Assessment and Classification: An Evidence-Based Approach
Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is not widely available, we can infer its hazard profile by examining its constituent chemical moieties: the imidazole ring and the primary aliphatic amine group. This scientifically-grounded approach allows us to anticipate risks and implement appropriate safety controls.
The imidazole parent compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is recognized as a potential reproductive toxin, with the potential to harm an unborn child.[1][2][4][5][6] The primary amine group contributes to the basicity of the molecule, making it incompatible with acids and strong oxidizing agents.[7][8] Thermal decomposition of similar compounds can release toxic and irritating vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and ammonia.[4][6][9]
Based on this analysis, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine must be handled as hazardous waste . The following table summarizes its inferred hazard profile.
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Corrosive | Expected to cause severe skin burns and eye damage upon contact. | Based on the known corrosive nature of the imidazole ring and many aliphatic amines.[1][9] |
| Acute Toxicity (Oral) | Likely harmful if swallowed. | Imidazole itself is categorized as harmful if swallowed.[1][5] |
| Reproductive Toxin | Suspected to cause harm to an unborn child. | A significant hazard associated with the parent imidazole compound.[2][4][5] |
| Reactivity | Reacts with acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | A characteristic property of both imidazole and amine functional groups.[7][8] |
Disposal of this substance is therefore governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous waste in regular trash or sewer systems.[10]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is critical for ensuring safety and regulatory compliance. The following steps provide a clear workflow for managing waste containing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling any waste material, ensure you are wearing the correct PPE to mitigate exposure risks.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and wash hands thoroughly after handling.[11]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9][11]
-
Skin and Body Protection: A laboratory coat that is fully buttoned and appropriately sized is required. Full-length pants and closed-toe shoes are also mandatory.[7]
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management.[12]
-
Designated Hazardous Waste: All waste containing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be collected as hazardous waste.[13]
-
Incompatibility Prevention: This waste stream must be kept separate from incompatible materials, particularly acids and strong oxidizers, to prevent dangerous chemical reactions.[7][8] Use physical barriers or secondary containment to ensure segregation.
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[1][12][14] This practice is illegal and poses a significant threat to environmental and public health.[10]
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Choice: Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[15] The original product container, if in good condition, can be repurposed for waste accumulation.[13] It must have a secure, screw-top lid that can be tightly sealed.[15]
-
Mandatory Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[15] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name : "2-(1H-imidazol-1-yl)-2-methylpropan-1-amine".
-
An accurate list of all other constituents in the container.
-
The date of accumulation.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely at or near the point of generation, in what is often termed a Satellite Accumulation Area.[16]
-
Secure Storage: Keep the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[15]
-
Storage Time Limits: Be aware of regulatory time limits for waste accumulation. For academic laboratories, this is often a maximum of six months.[10]
Step 5: Final Disposal Arrangement
Final disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][7]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a chemical collection request form.[8]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine waste.
Caption: Disposal decision workflow for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine.
Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
Small Spill Cleanup
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill to your supervisor or EHS department as required by your institution.
Empty Container Decontamination
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[13][17]
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol) that can effectively dissolve the compound.
-
Crucially, collect all three rinsates as hazardous waste. [13][15]
-
After triple-rinsing and air-drying, deface the original label. The container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[13][15]
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, protect our environment, and ensure our work continues on a foundation of scientific integrity and responsibility.
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Comprehensive Safety and Handling Guide for 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
This guide provides essential, immediate safety and logistical information for handling 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine in a research and development setting. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Understanding the Compound: Hazard Analysis
-
Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage.[1][2][3]
-
Irritation: May cause respiratory irritation.[1]
-
Reproductive Toxicity: Some related compounds may pose a risk to fertility or the unborn child.[5][6]
Given these potential hazards, a cautious and well-defined handling protocol is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[7][8][9] |
| Skin Protection | A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes. | To prevent skin contact with the corrosive compound.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To protect hands from direct contact. Gloves should be inspected before each use and changed immediately if contaminated.[7][9][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[9][10][11] |
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment to minimize exposure risk.
Operational Plan for Safe Handling
A systematic approach to handling 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is essential for maintaining a safe laboratory environment.
Engineering Controls and Pre-Handling Checks
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12][13]
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
Step-by-Step Handling Procedure
-
Preparation: Assemble all necessary equipment and reagents within the chemical fume hood.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a draft shield on the balance if necessary.
-
Dissolving: When preparing solutions, add the compound slowly to the solvent to control any exothermic reactions.
-
Reactions: During chemical reactions, maintain constant monitoring of the reaction conditions (temperature, pressure, etc.).
-
Post-Handling: After use, ensure all containers are securely sealed and properly labeled.[7][12]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][7] |
| Minor Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] |
| Major Spill | Evacuate the laboratory, alert others in the area, and contact your institution's emergency response team.[12] |
Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection: All waste containing 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated and clearly labeled hazardous waste container.[7][12]
-
Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Toxic").
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[12][13]
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7][14]
Waste Management Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. americanbio.com [americanbio.com]
- 3. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | C7H13N3 | CID 3152105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. falseguridad.com [falseguridad.com]
- 10. velsafe.com [velsafe.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemos.de [chemos.de]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

